Tert-butyl 2-ethynylazetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-ethynylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-5-8-6-7-11(8)9(12)13-10(2,3)4/h1,8H,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAIWAAPVOYBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824246-34-5 | |
| Record name | tert-butyl 2-ethynylazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Architecting the Future of Targeted Therapeutics: Azetidine-Based Alkyne Linkers in Medicinal Chemistry
Executive Summary
The evolution of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Activity-Based Protein Profiling (ABPP) probes—has exposed the limitations of traditional flexible linkers. Excessive molecular weight and high lipophilicity ("molecular obesity") often lead to poor pharmacokinetic profiles. To circumvent this, medicinal chemists have increasingly turned to small aliphatic rings[1]. Among these, the azetidine scaffold has emerged as a privileged structural motif. This technical guide explores the physicochemical causality behind azetidine's superiority, its integration with alkyne tags for click chemistry, and self-validating protocols for its application in modern drug discovery.
Physicochemical Causality: Why Azetidine?
Replacing traditional flexible alkyl or polyethylene glycol (PEG) chains with azetidine rings introduces critical thermodynamic and physicochemical advantages:
-
Overcoming the Entropic Penalty: When a PROTAC forms a ternary complex with a target protein and an E3 ligase, a flexible linker must "freeze" into a specific bioactive conformation, incurring a massive entropic penalty. Azetidine's rigid four-membered ring pre-organizes the linker, significantly lowering this thermodynamic barrier and enhancing ternary complex stability[2].
-
Unique Exit Vectors & Ring Strain: Azetidine possesses a calculated ring strain of 25.2 kcal/mol, which is vastly higher than that of piperidine (0 kcal/mol)[1]. This strain forces the ring into a specific puckered conformation, altering the spatial projection (exit vectors) of attached pharmacophores compared to larger macrocycles.
-
Basicity and Lipophilicity: Despite its high strain, azetidine maintains a pKa (11.29) comparable to pyrrolidine (11.27) and piperidine (11.22), ensuring it remains protonated at physiological pH to engage in critical electrostatic interactions[1]. Furthermore, its lower logP improves the overall aqueous solubility of bulky bifunctional molecules.
Table 1: Physicochemical Properties of Saturated Nitrogen Heterocycles
| Heterocycle | Ring Size | Ring Strain (kcal/mol) | pKa (Aqueous, 25 °C) | Structural Impact in Linker Design |
| Azetidine | 4 | 25.2 | 11.29 | High rigidity, low logP, unique exit vectors for deep pocket insertion. |
| Pyrrolidine | 5 | ~6.0 | 11.27 | Moderate flexibility; common in early-stage lead generation. |
| Piperidine | 6 | 0.0 | 11.22 | High flexibility; often replaced via isosteric substitution to improve potency. |
Data synthesized from comparative analyses of small aliphatic rings in medicinal chemistry[1].
Azetidine-Alkyne Linkers in Click Chemistry & ABPP
In chemical biology, azetidines are deployed as Activity-Based Probes (ABPs) to profile protein targets in their native cellular environments[3]. The azetidine ring, activated by nearby acidic residues or metal binding, undergoes ring-opening to form irreversible covalent bonds with target proteins[3].
To detect these interactions, an alkyne tag is appended to the azetidine scaffold, enabling downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with reporter azides (e.g., fluorophores or biotin)[3].
Causality in Linker Length: Optimization studies reveal that a 3-carbon linker between the azetidine core and the alkyne tag is strictly optimal[3]. Why? During cell lysis and click chemistry steps, proteins naturally aggregate. A shorter linker buries the alkyne within the sterically hindered protein aggregate, preventing the bulky azide-fluorophore from reacting. The 3-carbon spacer acts as a precise molecular antenna, projecting the alkyne into the solvent to ensure robust cycloaddition kinetics even in complex, aggregated proteomes[3].
Fig 1: Activity-Based Protein Profiling (ABPP) workflow using azetidine-alkyne probes and CuAAC.
Case Study: Nanomolar STAT3 Inhibitors via Isosteric Replacement
The power of azetidine to optimize target engagement is perfectly illustrated in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. Early lead compounds utilizing a proline linker exhibited modest micromolar activity (IC50 ~6.8 μM)[4][5].
By employing an iterative medicinal chemistry approach, researchers performed an isosteric replacement of the proline ring with an (R)-azetidine-2-carboxamide scaffold[4][5]. The contracted four-membered ring altered the spatial projection of the appended benzoic acid and cyclohexylbenzyl moieties, driving deeper insertion into the STAT3 SH2 domain. This structural tweak irreversibly inhibited STAT3 activation, pushing DNA-binding inhibition potency into the sub-micromolar range (IC50 = 0.34–0.55 μM) and significantly enhancing cellular apoptosis in triple-negative breast cancer (TNBC) models[4][5][6].
Table 2: Impact of Azetidine Substitution on STAT3 Inhibitor Potency
| Compound / Linker Scaffold | EMSA IC50 (μM) | Binding Affinity (KD) | Cellular Activity Profile |
| BP-1-102 (Proline Lead) | 6.8 | N/A | Weak (10–20 μM) |
| Compound 5a (Azetidine) | 0.55 | N/A | Sub-micromolar |
| Compound 7g (Azetidine) | 0.38 | 880 nM | High (Apoptosis induction) |
| Compound 8i (Azetidine) | 0.34 | N/A | High |
Data demonstrating the nanomolar potency shift upon proline-to-azetidine isosteric replacement[4][5].
Emerging Methodologies: Defluorosulfonylation (deFS) for PROTACs
Historically, functionalizing azetidines was challenging due to their propensity for nucleophilic ring-opening. Recently, Azetidine Sulfonyl Fluorides (ASFs) have emerged as powerful reagents[7][8]. Under mild thermal conditions (60 °C), ASFs undergo a unique defluorosulfonylation (deFS) pathway, generating reactive carbocation intermediates that couple with various nucleophiles[7]. This allows for the rapid, divergent synthesis of azetidine-linked PROTACs by coupling ASFs directly with E3 ligase recruiters (e.g., pomalidomide)[7][8].
Fig 2: Azetidine-linked PROTAC mechanism mediating target degradation via ternary complex formation.
Self-Validating Experimental Protocols
Protocol A: Self-Validating CuAAC Click Chemistry for Azetidine-Alkyne Probes
Objective: Profile protein targets of azetidine-based electrophiles in live cells while ensuring signal specificity.
-
In Situ Labeling: Incubate HEK293T cells with 25 μM of the azetidine-alkyne probe (featuring the optimal 3-carbon alkyne spacer) for 1 hour at 37 °C[3].
-
Lysis: Harvest cells and lyse in PBS containing 1% Triton X-100 and protease inhibitors. Centrifuge at 14,000 x g to clear debris.
-
CuAAC Reaction: To 50 μL of the extracted proteome (2 mg/mL), sequentially add: 1 μL of TAMRA-Azide (100 μM final), 1 μL of TCEP (1 mM final, to reduce Cu(II) to Cu(I)), 3 μL of TBTA ligand (100 μM final, to stabilize Cu(I)), and 1 μL of CuSO4 (1 mM final)[3].
-
Self-Validation & Controls (Critical Step):
-
Negative Control: Run a parallel reaction omitting CuSO4. This self-validates that all fluorescent labeling is strictly dependent on the alkyne-azide cycloaddition, ruling out non-specific dye absorption.
-
Competition Assay: Pre-incubate a separate cell batch with a 10x excess of a non-alkyne-tagged azetidine before adding the probe. A reduction in fluorescent signal validates that the probe binding is active-site specific.
-
-
Analysis: Resolve proteins via SDS-PAGE and visualize using in-gel fluorescence scanning.
Protocol B: Synthesis of Azetidine-Linked PROTACs via deFS
Objective: Conjugate an E3 ligase ligand to an azetidine linker using Azetidine Sulfonyl Fluorides (ASFs)[7].
-
Activation: Dissolve the ASF precursor (1.0 equiv) and a pomalidomide derivative (nucleophile, 1.2 equiv) in anhydrous DMF.
-
Thermal deFS: Heat the reaction to 60 °C under an inert argon atmosphere[7]. The mild thermal condition drives the defluorosulfonylation, generating a reactive carbocation on the azetidine ring.
-
Self-Validation (Mechanistic Check): Monitor the reaction via LC-MS. The disappearance of the ASF mass peak and the appearance of the coupled product mass minus SO2F (loss of ~83 Da) validates the specific deFS mechanism over traditional SuFEx (Sulfur-Fluoride Exchange), which would incorrectly retain the sulfuryl group[7][8].
-
Purification: Purify the resulting azetidine-linked degrader via reverse-phase HPLC.
References
Sources
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 3. WO2019204740A1 - Compositions and methods for preparing and using azetidines - Google Patents [patents.google.com]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Strategic Integration of C2-Substituted Azetidine Scaffolds in Fragment-Based Drug Design: A Technical Guide
Abstract
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of novel therapeutics, particularly for challenging biological targets.[1][2] This approach, which utilizes small, low-complexity molecules as starting points, offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[2] Within the vast landscape of chemical motifs available for fragment library design, strained saturated heterocycles have garnered significant attention. Among these, the azetidine scaffold has emerged as a "privileged" structure, prized for its ability to impart favorable physicochemical and pharmacological properties.[3] This guide provides an in-depth technical exploration of C2-substituted azetidines, detailing their strategic value, synthetic accessibility, and application in the FBDD workflow. We will dissect the causality behind experimental choices, from library design to hit validation, offering a field-proven perspective for researchers, medicinal chemists, and drug development professionals.
The Azetidine Advantage in FBDD: Beyond a Simple Spacer
The utility of the azetidine ring in medicinal chemistry stems from a unique confluence of structural and physical properties. Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the four-membered azetidine ring imposes significant conformational rigidity.[4][5] This pre-organization of substituents can drastically reduce the entropic penalty upon binding to a target, a key principle in achieving high ligand efficiency.[6]
The introduction of an azetidine moiety is a well-regarded strategy for improving critical drug-like properties:
-
Enhanced Solubility: The nitrogen atom acts as a hydrogen bond acceptor, often improving aqueous solubility compared to carbocyclic analogs.[7]
-
Metabolic Stability: The strained ring can be more resistant to metabolic degradation at certain positions compared to more common aliphatic chains or larger rings.[3]
-
Three-Dimensionality (3D): As the pharmaceutical industry moves away from "flat" molecules, the inherent non-planar, sp³-rich character of azetidines provides excellent scaffolds for exploring three-dimensional binding pockets.[3][8]
-
Novel Chemical Space: Azetidines provide unique exit vectors from a core scaffold, allowing medicinal chemists to probe previously unexplored regions of a protein's binding site.[4][7]
The Strategic Importance of C2-Substitution
While substitution at the N1 and C3 positions of the azetidine ring is common, C2-substitution offers distinct strategic advantages for fragment design. Placing a substituent at the C2 position, adjacent to the nitrogen atom, directly influences the molecule's polarity, basicity, and steric profile. This allows for fine-tuning of interactions with the target protein. A C2-substituent can act as a key recognition element, a vector for fragment growth, or a modulator of the scaffold's physicochemical properties. The development of robust synthetic methods to access enantiopure C2-substituted azetidines has been a critical enabler for their inclusion in fragment libraries.[9][10]
Designing a C2-Substituted Azetidine Fragment Library
A successful FBDD campaign begins with a high-quality fragment library.[11] For C2-substituted azetidines, the design process must balance diversity, complexity, and the core principles of fragment design, often referred to as the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).
| Property | Recommended Range | Rationale |
| Molecular Weight (MW) | 120 - 250 Da | Ensures fragment-like size while accommodating the core and C2-substituent. |
| cLogP | -1 to 3 | Balances solubility with sufficient lipophilicity for binding and cell permeability. |
| Heavy Atom Count (HAC) | 9 - 18 | Adheres to fragment complexity guidelines for efficient binding.[12] |
| Rotatable Bonds | 0 - 4 | The inherent rigidity of the azetidine core helps keep this number low. |
| C2-Substituent Diversity | Small alkyls, aryls, heteroaryls, polar groups | To probe a wide range of interactions (hydrophobic, aromatic, H-bonding). |
| Stereochemistry | Enantiopure (when possible) | To understand stereo-specific interactions with the target early in the process. |
Table 1: Recommended Physicochemical Properties for a C2-Azetidine Fragment Library.
The causality behind these choices is rooted in efficiency. By keeping fragments small and simple, we increase the statistical probability of finding a match in a binding pocket, even if the affinity is weak.[2] The goal is not to find a potent drug in the primary screen, but to find a high-quality starting point for optimization.
Synthetic Strategies for Library Production
The historical challenge of accessing the strained azetidine ring has been overcome by modern synthetic methodologies.[4] For library production, scalability and modularity are key.
Key Synthetic Protocol: Asymmetric Synthesis of C2-Substituted Azetidines
A robust and scalable method for generating enantioenriched C2-substituted azetidines utilizes chiral tert-butanesulfinamides.[9][10] This approach offers excellent stereocontrol and tolerates a diverse range of substituents at the C2 position.
Experimental Protocol:
-
Step 1: Sulfinimine Formation: Condensation of 3-chloropropanal with either (R)- or (S)-tert-butanesulfinamide in the presence of a dehydrating agent (e.g., CuSO₄) yields the corresponding chiral sulfinimine.
-
Step 2: Nucleophilic Addition: The sulfinimine is reacted with an organometallic reagent (e.g., a Grignard or organolithium reagent) at low temperature (-78 °C). This step introduces the desired C2-substituent with high diastereoselectivity, dictated by the chiral auxiliary.
-
Step 3: Intramolecular Cyclization: Upon warming, the resulting intermediate undergoes intramolecular nucleophilic substitution, displacing the chloride to form the N-sulfinyl-C2-substituted azetidine ring.
-
Step 4: Deprotection: The tert-butanesulfinyl group is readily cleaved under acidic conditions (e.g., HCl in methanol) to yield the final, enantioenriched C2-substituted azetidine hydrochloride salt.
This modular three-step process is highly amenable to parallel synthesis, making it ideal for building a diverse fragment library.[10]
Biophysical Screening of Azetidine Fragments
Due to their low molecular weight, fragments typically bind to their targets with weak affinity (in the high micromolar to millimolar range).[1] Therefore, highly sensitive biophysical techniques are required for hit identification.[13] Biochemical assays are often not sensitive enough to detect these weak interactions.
Surface Plasmon Resonance (SPR) for Primary Screening
SPR is a powerful, label-free technique that measures molecular interactions in real-time.[14] It has emerged as a primary screening methodology in FBDD due to its speed, low protein consumption, and ability to provide kinetic data.[15][16]
Self-Validating SPR Protocol:
-
Immobilization: The target protein is covalently immobilized on a sensor chip surface. A reference channel is prepared (e.g., a mock immobilization) to subtract non-specific binding signals.
-
Screening: Solutions of individual C2-azetidine fragments (typically at 100-500 µM) are injected over the protein and reference surfaces.
-
Data Analysis: A binding response is measured in Resonance Units (RU). A true "hit" must show a concentration-dependent response on the target surface that is significantly higher than the response on the reference surface.
-
Ligand Efficiency (LE) Calculation: For initial ranking, the binding affinity (KD) is estimated and used to calculate Ligand Efficiency (LE = -ΔG / HAC). Hits with high LE are prioritized as they form more efficient interactions.[16]
The inclusion of a reference channel and the analysis of ligand efficiency are critical for self-validation, minimizing the progression of false positives.[15][16]
NMR Spectroscopy for Hit Identification and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone of FBDD, capable of reliably detecting very weak binding events.[17][18]
-
Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) and Water-LOGSY are excellent for primary screening.[17][19] They work by observing the NMR signals of the fragments themselves. A fragment that binds to the large protein target will exhibit specific NMR effects (e.g., signal saturation or transfer of magnetization from water), identifying it as a binder.
-
Protein-Observed NMR: For hit validation, 2D ¹H-¹⁵N HSQC experiments are the gold standard. This requires an isotopically labeled protein. Upon fragment binding, specific amino acid residues in the protein's binding pocket will show chemical shift perturbations (CSPs). This not only confirms binding but also maps the binding site on the protein surface, providing invaluable information for structure-based design.[20]
Structural Biology: Visualizing the Interaction
Obtaining a high-resolution crystal structure of the fragment-protein complex is a pivotal moment in an FBDD project.[21][22] X-ray crystallography provides a detailed, atomic-level map of the binding mode.[23]
For a C2-substituted azetidine, the crystal structure reveals:
-
Binding Pose: The precise orientation of the azetidine ring and its C2-substituent in the binding pocket.
-
Key Interactions: Specific hydrogen bonds, hydrophobic contacts, or other interactions made by the fragment.
-
Exit Vectors: Unoccupied space around the fragment that can be exploited for "fragment growing." The C2-substituent itself or the azetidine nitrogen can serve as growth points to design larger, more potent molecules that engage with these empty pockets.[17]
Hit-to-Lead: The Path Forward
Once a C2-azetidine fragment has been validated and its binding mode elucidated, the hit-to-lead optimization phase begins.[1] The goal is to grow the fragment into a more potent, drug-like molecule while maintaining or improving its physicochemical properties.[24] Computational methods play a significant role in this phase, helping to prioritize synthetic targets.[25][26]
-
Fragment Growing: Using the structural information from X-ray or NMR, new functional groups are added to the fragment core to make additional favorable interactions with the target.[27] The C2 position is an ideal vector for this strategy.
-
Fragment Linking: If a second, nearby binding fragment is identified, the two can be chemically linked together to create a much higher affinity molecule.
Conclusion
C2-substituted azetidine scaffolds represent a valuable and increasingly accessible class of building blocks for fragment-based drug design. Their inherent structural rigidity, favorable physicochemical properties, and capacity for presenting diverse functionality in three-dimensional space make them ideal starting points for tackling difficult drug targets. By integrating rational library design, robust synthetic chemistry, and sensitive biophysical screening techniques, researchers can leverage the "azetidine advantage" to accelerate the discovery of novel, high-quality lead compounds. This guide has outlined the core principles and self-validating protocols necessary to successfully implement these powerful scaffolds, providing a framework for innovation from initial fragment hit to optimized clinical candidate.
References
-
Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1823. Available from: [Link]
-
Erlanson, D. A., & Jahnke, W. (2016). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Enzymology, 565, 269-295. Available from: [Link]
-
Renaudet, O., & Navratilova, I. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. Available from: [Link]
-
Kyne, S. H., & Coyne, A. G. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology, 16(22), 3946-3962. Available from: [Link]
-
Kumar, A., & Vo, D. D. (2025). Fragment-based drug discovery: A graphical review. Medicinal Research Reviews. Available from: [Link]
-
Bruker. (n.d.). NMR-based Fragment Screening for Drug Discovery. Bruker Corporation. Available from: [Link]
-
Singh, A. K., & Kumar, R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). Available from: [Link]
-
Lyu, J., & Zhao, S. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available from: [Link]
-
o2h discovery. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. Available from: [Link]
-
Ciulli, A. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 29(24), 5678. Available from: [Link]
-
Giannetti, A. M., & Ciulli, A. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. Available from: [Link]
-
Angulo, J., & Crespillo, S. (2015). Applications of NMR in Fragment-Based Drug Design. In Fragment-based Drug Discovery: A Practical Approach (pp. 49-72). Royal Society of Chemistry. Available from: [Link]
-
ResearchGate. (2025). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. ResearchGate. Available from: [Link]
-
Si, Y., & Zhang, J. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 178. Available from: [Link]
-
ResearchGate. (n.d.). Examples of azetidine-based bioisosters. ResearchGate. Available from: [Link]
-
Gembus, V., & Gillaizeau, I. (2025). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 31(e202500590). Available from: [Link]
-
PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available from: [Link]
-
Lepre, C. A. (2011). Practical Aspects of NMR-Based Fragment Screening. Methods in Enzymology, 493, 219-242. Available from: [Link]
-
ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of piperazine. ResearchGate. Available from: [Link]
-
Bielecki, M., & Melillo, B. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 89(21), 15137-15144. Available from: [Link]
-
Liu, T., & Engle, K. M. (2024). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available from: [Link]
-
Bielecki, M., & Melillo, B. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 89(21), 15137-15144. Available from: [Link]
-
Maetani, M., & Schreiber, S. L. (2017). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of the American Chemical Society, 139(32), 11300-11306. Available from: [Link]
-
Ramisetty, M. K., & Baskaran, S. (2023). Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Authorea Preprints. Available from: [Link]
-
Scott, J. S., & Brown, D. G. (2019). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 10(9), 1099-1115. Available from: [Link]
-
D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3848. Available from: [Link]
-
Singh, A. K., & Kumar, R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). Available from: [Link]
-
Turkson, J., & Lawrence, H. R. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15838-15869. Available from: [Link]
-
Moses, J. E., & Anderson, E. A. (2025). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society. Available from: [Link]
-
Leach, A. R., & Hann, M. M. (2011). Computational methods for fragment-based ligand design: growing and linking. Current Opinion in Chemical Biology, 15(4), 489-496. Available from: [Link]
-
Langrea, R. (n.d.). Computational Approaches in Fragment Based Drug Design. Journal of Computer Science & Systems Biology. Available from: [Link]
-
Deep Origin. (2024). Fragment-Based Drug Design (FBDD). Deep Origin Computational Chemistry Glossary. Available from: [Link]
-
Chen, Y., & Liu, S. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. The AAPS Journal, 20(3), 59. Available from: [Link]
-
Warren, G. L., & Do, T. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(7), 595-603. Available from: [Link]
-
Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S5), 1073-1085. Available from: [Link]
-
Betz, M. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1030. Available from: [Link]
Sources
- 1. Fragment-based drug discovery: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. massbio.org [massbio.org]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NMR-based Fragment Screening for Drug Discovery | Bruker [bruker.com]
- 19. books.rsc.org [books.rsc.org]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. migrationletters.com [migrationletters.com]
- 24. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 25. Computational methods for fragment-based ligand design: growing and linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. longdom.org [longdom.org]
- 27. researchgate.net [researchgate.net]
Tert-butyl 2-ethynylazetidine-1-carboxylate chemical stability data
Topic: Tert-butyl 2-ethynylazetidine-1-carboxylate Chemical Stability Data Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Author Role: Senior Application Scientist
Stability Profiling, Synthesis Logic, and Handling Protocols
Executive Summary
Tert-butyl 2-ethynylazetidine-1-carboxylate (CAS: 283173-67-3 / 287193-01-5 isomer dependent) represents a high-value, high-risk scaffold in medicinal chemistry. It combines three chemically distinct stress points: a strained azetidine ring (26 kcal/mol strain energy), an acid-labile Boc protecting group , and a reactive terminal alkyne .
This guide addresses the critical stability window of this compound. Unlike robust piperidine or pyrrolidine analogs, the 2-ethynylazetidine core requires a specific "Goldilocks" zone for handling—too acidic, and the Boc group cleaves followed by rapid ring-opening polymerization; too basic during synthesis, and the C2 chiral center racemizes.
This document synthesizes field-proven handling protocols with a structural stability forecast to ensure integrity from synthesis to biological assay.
Chemical Profile & Structural Stability Forecast
Physicochemical Properties
| Property | Data / Characteristic |
| IUPAC Name | tert-butyl 2-ethynylazetidine-1-carboxylate |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| Physical State | Viscous oil or low-melting solid (racemate); Crystalline solid (enantiopure) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH. Insoluble in water. |
| Chirality | C2 center is labile; prone to racemization via enolization of the aldehyde precursor. |
Stability Matrix
The following data is derived from functional group analysis and analogous N-Boc-azetidine behaviors.
| Stressor | Stability Rating | Degradation Mechanism | Critical Threshold |
| Acids (Strong) | Critical | Boc removal followed by nucleophilic ring opening. | pH < 2.0 (Instantaneous) |
| Acids (Weak) | Poor | Slow Boc cleavage; racemization if heated. | pH 3.0–5.0 (Hours) |
| Bases | Good | Generally stable. C2-proton is weakly acidic but protected by steric bulk. | pH > 12 (Stable at RT) |
| Oxidation | Moderate | Alkyne oxidation (Glaser coupling) if Cu/O₂ present. | Avoid metal traces. |
| Thermal | Moderate | Boc thermolysis >150°C. Ring strain release >180°C. | Store < 30°C. |
Synthesis & Process Stability
To understand the stability limits, one must understand the synthesis. The primary failure mode for this compound is C2-racemization during the installation of the alkyne.
The "Bestmann-Ohira" Standard
Direct nucleophilic addition of alkynyl lithium species to azetidine-2-carboxaldehyde often results in low yields and racemization. The industry-standard protocol utilizes the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) which operates under milder basic conditions (K₂CO₃/MeOH) compared to the traditional Seyferth-Gilbert (KOtBu).
Synthesis Workflow Diagram
Caption: Synthesis workflow highlighting the instability of the aldehyde intermediate, requiring immediate homologation to the stable alkyne.
Experimental Protocols
Protocol: Stability-Preserving Synthesis (Bestmann-Ohira Method)
Rationale: This method avoids strong bases that cause racemization and ring opening.
-
Preparation of Aldehyde:
-
Dissolve N-Boc-2-hydroxymethyl-azetidine (1.0 eq) in anhydrous DCM at 0°C.
-
Add Dess-Martin Periodinane (1.2 eq) . Note: Avoid Swern oxidation as the triethylamine base can epimerize the aldehyde.
-
Stir for 2 hours. Quench with Na₂S₂O₃/NaHCO₃ (1:1).[1]
-
CRITICAL: Do not store the aldehyde. Isolate rapidly via short-path filtration and proceed immediately.
-
-
Homologation:
-
Dissolve the fresh aldehyde in dry Methanol (0.1 M).
-
Add Bestmann-Ohira reagent (1.2 eq) and K₂CO₃ (2.0 eq) at 0°C.
-
Stir at 0°C -> RT for 4-12 hours.
-
Mechanism:[2][3] The base generates the diazo-phosphonate anion in situ, which reacts with the aldehyde to form the alkyne without exposing the ring to harsh conditions.
-
-
Purification:
-
Dilute with Et₂O (stabilizes the oil). Wash with brine.
-
Purify via Silica Gel Chromatography (Hexane/EtOAc).[4] Note: Use neutralized silica (pre-washed with 1% Et₃N) to prevent acid-catalyzed Boc removal on the column.
-
Protocol: Self-Validating QC Check (HPLC)
Rationale: Standard HPLC can degrade the compound if acidic modifiers are used.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase A: Water + 10 mM Ammonium Bicarbonate (pH 8.0). Do NOT use TFA/Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Detection: UV 210 nm (Boc carbonyl).
-
Pass Criteria: Single peak >95%. Presence of broad baseline humps indicates polymerization.
Degradation Pathways & Storage
Acid-Catalyzed Ring Opening
The most common error is treating this compound like a proline derivative. Upon Boc removal (e.g., 4M HCl/Dioxane), the resulting secondary amine is highly strained. If not immediately trapped (e.g., amide coupling), the free amine can attack another molecule (dimerization) or be attacked by nucleophiles (Cl⁻, solvent).
Degradation Logic Diagram
Caption: Primary degradation pathways. Acidic deprotection requires immediate downstream coupling to prevent ring opening.
Storage Recommendations
-
Temperature: -20°C (Long term), 2-8°C (Working).
-
Atmosphere: Argon/Nitrogen (Critical to prevent alkyne oxidation).
-
Container: Amber glass (Light sensitive).
-
Solution State: Stable in DMSO/DMF for 24h at RT. Unstable in acidic CDCl₃ (NMR solvent) over 48h—filter CDCl₃ through basic alumina before use.
References
-
Seyferth-Gilbert Homologation / Bestmann-Ohira Reagent
-
Azetidine Ring Stability
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link
-
-
Synthesis of 2-Substituted Azetidines
-
Handling of N-Boc Intermediates
-
General Azetidine Properties
-
PubChem. Tert-butyl 2-ethynylazetidine-1-carboxylate Compound Summary.Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 3. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bestmann-Ohira-试剂:从醛合成炔烃的实验方案 [sigmaaldrich.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
Unlocking New Therapeutic Frontiers: A Technical Guide to Novel Saturated Heterocycles in Peptidomimetic Research
Abstract
The rational design of peptidomimetics, molecules that replicate the structure and function of natural peptides, represents a cornerstone of modern drug discovery. However, native peptides are often plagued by poor pharmacokinetic properties, including low bioavailability and rapid enzymatic degradation. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the strategic use of novel saturated heterocycles to overcome these limitations. We will explore the causal relationships behind the selection of specific heterocyclic scaffolds, delve into detailed synthetic methodologies, and present case studies that underscore their successful application in creating potent and stable therapeutic candidates. This guide is designed to be a practical and authoritative resource, bridging the gap between theoretical concepts and their real-world application in the laboratory.
The Rationale for Saturated Heterocycles in Peptidomimetic Design
Peptides are exquisite signaling molecules, orchestrating a vast array of physiological processes through precise interactions with their biological targets. Their therapeutic potential, however, is often curtailed by their inherent liabilities as drugs. The peptide backbone is susceptible to cleavage by proteases, and their typically high polarity can hinder cell permeability. Peptidomimetics aim to address these challenges by introducing non-peptidic structural elements that mimic the essential pharmacophoric features of the parent peptide while imparting improved drug-like properties.[1][2]
Saturated heterocycles have emerged as particularly valuable scaffolds in this endeavor for several key reasons:
-
Conformational Constraint: The cyclic nature of these structures restricts the conformational freedom of the molecule, pre-organizing it into a bioactive conformation that mimics the secondary structures of peptides, such as β-turns and α-helices.[3][4] This can lead to enhanced binding affinity and selectivity for the target receptor or enzyme.
-
Enzymatic Stability: The replacement of labile amide bonds with robust heterocyclic rings renders the resulting peptidomimetics resistant to enzymatic degradation, thereby increasing their in vivo half-life.[5][6]
-
Scaffold for Diversity: Saturated heterocycles provide a rigid framework upon which a variety of functional groups, mimicking the side chains of amino acids, can be appended in a spatially defined manner. This allows for the systematic exploration of structure-activity relationships (SAR).
-
Improved Physicochemical Properties: The incorporation of heterocyclic moieties can modulate the polarity and lipophilicity of a molecule, potentially improving its solubility, permeability, and overall pharmacokinetic profile.[7]
This guide will focus on several prominent classes of saturated heterocycles that have demonstrated significant promise in peptidomimetic research: pyrrolidines, piperidines, and piperazines, as well as the unique class of azapeptides.
Key Saturated Heterocyclic Scaffolds and Their Applications
Pyrrolidine and Piperidine Derivatives: Mimicking Proline and Beyond
The naturally occurring amino acid proline, with its five-membered pyrrolidine ring, plays a crucial role in protein structure, often inducing turns in the peptide backbone.[8] Consequently, substituted pyrrolidines and their six-membered homologues, pipecolic acids, are ideal starting points for the design of peptidomimetics that mimic these critical secondary structures.[9][10]
Case Study: Pyrrolidine-Based Aminopeptidase N Inhibitors
Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease that is overexpressed in many cancers and plays a role in tumor invasion and angiogenesis. A series of novel aminopeptidase N inhibitors incorporating a 2,5-pyrrolidinedione scaffold were synthesized and evaluated.[11] Compound 8f from this series demonstrated potent inhibitory activity against aminopeptidase N with an IC50 value of 1.0 μM and exhibited a better anti-metastasis profile in vivo than the known inhibitor bestatin.[11]
| Compound | Scaffold | Target | IC50 (µM) | Reference |
| 8f | 2,5-Pyrrolidinedione | Aminopeptidase N | 1.0 | [11] |
Piperazine Scaffolds: Versatile Building Blocks for Peptidomimetic Libraries
Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its diamine nature allows for the introduction of two distinct side chains, making it a highly versatile building block for the construction of diverse peptidomimetic libraries.[12] The rigid structure of the piperazine ring can effectively induce turn conformations in peptide chains, which is often crucial for receptor binding.[1]
Azapeptides: Introducing a Backbone Nitrogen for Enhanced Stability and Conformational Control
Azapeptides are a unique class of peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom.[5][6] This seemingly subtle change has profound consequences for the molecule's properties:
-
Loss of Chirality: The α-nitrogen atom removes the chiral center at that position.
-
Conformational Restriction: Lone pair-lone pair repulsion between the adjacent nitrogen atoms restricts the dihedral angles, favoring turn-like conformations.[13]
-
Enhanced Stability: The semicarbazide linkage is resistant to proteolytic cleavage.[5][6]
The incorporation of aza-glycine, in particular, has been shown to stabilize β-turn structures and even enhance the thermal stability of collagen triple helices.[13][14]
Conformational Preferences of Aza-Glycine
Computational and experimental studies have shown that the backbone dihedral angles of aza-glycine are significantly restricted compared to glycine.[13] This pre-disposition for specific conformations makes aza-glycine an excellent tool for stabilizing desired secondary structures in peptidomimetics.
| Residue | Preferred φ (phi) Angle Range | Preferred ψ (psi) Angle Range | Reference |
| Aza-Glycine | ±90° ± 30° | 0° ± 30° or 180° ± 30° | [13] |
Synthetic Strategies and Experimental Protocols
The synthesis of peptidomimetics based on saturated heterocycles often employs solid-phase peptide synthesis (SPPS) techniques, which allow for the rapid and efficient construction of these complex molecules.[12]
General Workflow for Solid-Phase Synthesis of Heterocycle-Based Peptidomimetics
The following diagram illustrates a generalized workflow for the solid-phase synthesis of a peptidomimetic incorporating a heterocyclic scaffold.
Caption: Generalized workflow for solid-phase synthesis of peptidomimetics.
Detailed Experimental Protocol: Solid-Phase Submonomer Synthesis of Azapeptides
This protocol provides a step-by-step method for the solid-phase submonomer synthesis of azapeptides, a versatile technique that allows for the introduction of a wide variety of side chains.[15]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Hydrazine monohydrate
-
Di-tert-butyl dicarbonate (Boc2O)
-
Appropriate aldehyde or ketone for side chain installation
-
Sodium cyanoborohydride (NaBH3CN)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine in N,N-dimethylformamide (DMF) (20% v/v)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Coupling of the First Amino Acid: Couple the first Fmoc-protected amino acid using a standard coupling reagent such as DIC/HOBt in DMF.
-
Fmoc Deprotection: Remove the Fmoc group as described in step 2.
-
Formation of the Hydrazide: Treat the resin-bound peptide with a solution of hydrazine monohydrate in DMF.
-
Boc Protection of the Hydrazide: Protect the newly formed hydrazide with Boc2O.
-
Reductive Amination for Side Chain Installation: React the Boc-protected hydrazide with an appropriate aldehyde or ketone in the presence of a reducing agent like NaBH3CN to introduce the desired side chain.
-
Coupling of the Next Amino Acid: Couple the next Fmoc-protected amino acid to the secondary amine of the aza-amino acid residue.
-
Repeat Cycles: Repeat steps 4-8 to elongate the peptide chain.
-
Cleavage and Deprotection: Cleave the final azapeptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.
-
Purification: Purify the crude azapeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conformational Analysis: Elucidating the 3D Structure
Understanding the three-dimensional structure of a peptidomimetic is crucial for rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of these molecules in solution.[1]
Key NMR Parameters for Conformational Analysis:
-
Chemical Shifts (δ): The chemical shifts of backbone and side-chain protons can provide information about the local electronic environment and secondary structure.
-
Nuclear Overhauser Effect (NOE): NOEs provide through-space distance constraints between protons that are close in space (< 5 Å), which are essential for determining the overall fold of the molecule.
-
Coupling Constants (J): Three-bond coupling constants (e.g., ³JHNα) can be used to determine dihedral angles (φ) via the Karplus equation, providing information about the backbone conformation.[16]
The following diagram illustrates how a saturated heterocyclic scaffold can mimic a β-turn, a common secondary structure in peptides.
Caption: Conformational mimicry of a peptide β-turn by a saturated heterocyclic scaffold.
Case Studies in Drug Discovery
The true measure of the utility of saturated heterocycles in peptidomimetic research lies in their successful application in the development of therapeutic candidates.
Anticancer Applications of Piperidine-Containing Peptidomimetics
The piperidine nucleus is a common feature in many biologically active compounds, including anticancer agents.[17] Curcumin, a natural product with known anticancer properties, has been the inspiration for the development of synthetic analogs with improved potency and bioavailability. A series of curcumin-related compounds containing a benzyl piperidone moiety were synthesized and evaluated for their anticancer activity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| A1 | PC-3 | Prostate Cancer | < 1 | |
| A1 | BxPC-3 | Pancreatic Cancer | < 1 | |
| A1 | HT-29 | Colon Cancer | < 1 | |
| A1 | H1299 | Lung Cancer | < 1 | |
| B3 | PC-3 | Prostate Cancer | < 1 | |
| B3 | BxPC-3 | Pancreatic Cancer | < 1 | |
| B3 | HT-29 | Colon Cancer | < 1 | |
| B3 | H1299 | Lung Cancer | < 1 |
Compounds A1 and B3 exhibited potent growth inhibitory effects against all four tested cancer cell lines, with IC50 values in the sub-micromolar range.
Pyrrolinone-Based HIV-1 Protease Inhibitors
The Smith and Hirschmann laboratories developed a novel class of peptidomimetics based on a 3,5-linked polypyrrolinone scaffold. These compounds were designed to mimic the extended β-strand conformation of the native peptide substrates of HIV-1 protease. This research culminated in the discovery of bioavailable HIV-1 protease inhibitors with subnanomolar binding constants.[3]
The following diagram illustrates the progression from a lead peptide to a peptidomimetic drug candidate.
Caption: Drug discovery progression from a lead peptide to a peptidomimetic candidate.
Conclusion and Future Perspectives
The use of novel saturated heterocycles has proven to be a powerful strategy in peptidomimetic research, enabling the development of therapeutic candidates with improved potency, stability, and pharmacokinetic properties. The ability to rationally design and synthesize these complex molecules has opened up new avenues for targeting challenging biological systems, including protein-protein interactions.
Future advancements in this field will likely focus on:
-
Novel Heterocyclic Scaffolds: The exploration of new and more complex heterocyclic ring systems to achieve even greater conformational control and diversity.
-
Greener Synthetic Methodologies: The development of more sustainable and environmentally friendly synthetic protocols for the preparation of these compounds.
-
Computational Design: The increasing use of computational tools to predict the conformational preferences and binding affinities of novel peptidomimetics, thereby accelerating the drug discovery process.
As our understanding of the intricate interplay between structure and function continues to grow, so too will the opportunities to leverage the unique properties of saturated heterocycles to create the next generation of innovative medicines.
References
-
Maison, W., et al. (2025). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry. [Link]
-
Bowles, M., & Proulx, C. (2021). Solid phase submonomer azapeptide synthesis. Methods in Enzymology, 656, 169-190. [Link]
-
Smith, A. B., 3rd, & Hirschmann, R. (2011). Pyrrolinone-based peptidomimetics. "Let the enzyme or receptor be the judge". Accounts of Chemical Research, 44(3), 155–168. [Link]
-
Bánóczi, Z., et al. (2024). Influence of Aza-Glycine Substitution on the Internalization of Penetratin. International Journal of Molecular Sciences, 25(7), 3786. [Link]
-
Tóth, K., et al. (2022). Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides. Future Pharmacology, 2(3), 293-311. [Link]
-
Chenoweth, D. M., et al. (2017). Structural Basis for Aza-Glycine Stabilization of Collagen. Journal of the American Chemical Society, 139(29), 9831–9834. [Link]
-
Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals (Basel, Switzerland), 14(5), 449. [Link]
-
Le Corre, L., & Dhimane, H. (2005). Synthesis of 5-substituted pipecolic acid derivatives as new conformationally constrained ornithine and arginine analogues. Tetrahedron Letters, 46(44), 7495-7497. [Link]
-
Chenoweth, D. M., et al. (2017). Structural Basis for Aza-Glycine Stabilization of Collagen. Journal of the American Chemical Society, 139(29), 9831–9834. [Link]
-
Li, Q. B., et al. (2012). Novel potent 2,5-pyrrolidinedione peptidomimetics as aminopeptidase N inhibitors. Design, synthesis and activity evaluation. Bioorganic & Medicinal Chemistry Letters, 22(2), 1163-1166. [Link]
-
Horne, W. S., et al. (2015). Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. Chemical Communications, 51(98), 17424-17427. [Link]
-
Smith, A. B., 3rd, & Hirschmann, R. (2010). Pyrrolinone-Based Peptidomimetics: “Let the Enzyme or Receptor be the Judge”. Accounts of chemical research, 44(3), 155-168. [Link]
-
Lin, C. F., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. International Journal of Molecular Sciences, 26(17), 13629. [Link]
-
Zhou, D., et al. (2015). Synthesis and anticancer activity study of curcumin-related compounds containing benzyl piperidone. Journal of Chinese Pharmaceutical Sciences, 24(8), 524-529. [Link]
-
Tutone, M., & Almerico, A. M. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(7), 844. [Link]
-
Le Corre, L., & Dhimane, H. (2005). Synthesis of 5-substituted pipecolic acid derivatives as new conformationally constrained ornithine and arginine analogues. Tetrahedron Letters, 46(44), 7495-7497. [Link]
-
Sharma, A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules (Basel, Switzerland), 26(17), 5149. [Link]
-
Kaya, S., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 5(1), 11-18. [Link]
-
Occhiato, E. G., et al. (2014). Cyclopropane pipecolic acids as templates for linear and cyclic peptidomimetics: application in the synthesis of an Arg-Gly-Asp (RGD)-containing peptide as an αvβ3 integrin ligand. Chemistry (Weinheim an der Bergstrasse, Germany), 20(35), 11187–11203. [Link]
-
PRISM BioLab. (2023). Peptidomimetics Targeting Cancer: Trends and Recent Applications. [Link]
-
Kaya, S., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 5(1), 11-18. [Link]
-
Ghaffari, A., et al. (2022). Peptidomimetics in cancer targeting. Cancer cell international, 22(1), 386. [Link]
-
MDPI. (2023). Special Issue : Heterocyclic Compounds in Targeted Cancer Therapy: Advances in Medicinal Chemistry and Drug Development. [Link]
-
University of Birmingham. (2024). Peptidomimetics as a new strategy to modulate Aurora-A and combat cancer. [Link]
-
Kodadek, T., et al. (2013). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. ACS chemical biology, 8(8), 1667-1678. [Link]
-
Bandyopadhyay, A. (2026). Teaching drugs to find Cancer: pH-sensitive Peptidomimetics at play! OncoBites. [Link]
-
Di Leva, F. S., et al. (2020). Quantitative Characterization of Binding Pockets and Binding Complementarity by Means of Zernike Descriptors. Journal of Chemical Information and Modeling, 60(3), 1545-1554. [Link]
-
Gellman, S. H., et al. (2020). β-Turn Mimics by Chemical Ligation. Organic letters, 22(11), 4245–4249. [Link]
-
Lim, H.-S., et al. (2018). β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase. Chemical Science, 9(12), 3126-3135. [Link]
-
van der Veken, P. (2006). Synthesis of Conformationally Restricted β-Turn Mimics. Radboud Repository. [Link]
-
de Oliveira, E., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & medicinal chemistry, 25(1), 261–269. [Link]
-
Shankar, S. R., et al. (2025). Conformational analysis of pipecolic acid substituted collagen model peptides. ResearchGate. [Link]
-
Occhiato, E. G., et al. (2017). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry, 15(32), 6796-6807. [Link]
-
Bánóczi, Z., et al. (2025). Influence of Aza-Glycine Substitution on the Internalization of Penetratin. ResearchGate. [Link]
-
Abell, A. D., & Foulds, G. J. (2025). Heterocyclic-based peptidomimetics. ResearchGate. [Link]
-
Gellman, S. H., et al. (2020). β-Turn Mimics by Chemical Ligation. Organic letters, 22(11), 4245–4249. [Link]
-
Lim, H.-S., et al. (2018). β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase. Chemical Science, 9(12), 3126-3135. [Link]
-
van der Veken, P. (2006). Synthesis of Conformationally Restricted β-Turn Mimics. Radboud Repository. [Link]
-
Abell, A. D., & Foulds, G. J. (2025). Heterocyclic-based peptidomimetics. ResearchGate. [Link]
-
Gibbons, W. A., et al. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Biochemistry, 9(2), 239-246. [Link]
Sources
- 1. BJOC - A versatile route towards 6-arylpipecolic acids [beilstein-journals.org]
- 2. Peptidomimetics in cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolinone-based peptidomimetics. "Let the enzyme or receptor be the judge" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Aza-Glycine Substitution on the Internalization of Penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. iris.unipa.it [iris.unipa.it]
- 8. Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (PDF) Synthesis of 5-substituted pipecolic acid derivatives as new conformationally constrained ornithine and arginine analogues [academia.edu]
- 10. Novel potent 2,5-pyrrolidinedione peptidomimetics as aminopeptidase N inhibitors. Design, synthesis and activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06335C [pubs.rsc.org]
- 13. Structural Basis for Aza-Glycine Stabilization of Collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anticancer activity study of curcumin-related compounds containing benzyl piperidone [jcps.bjmu.edu.cn]
- 17. Pyrrolinone-Based Peptidomimetics: “Let the Enzyme or Receptor be the Judge” - PMC [pmc.ncbi.nlm.nih.gov]
2-Ethynylazetidine vs. 2-Ethynylpyrrolidine: A Structural and Synthetic Guide for Medicinal Chemistry
As drug discovery programs increasingly seek to escape the "flatland" of sp2-hybridized aromatics, saturated nitrogen heterocycles have become foundational scaffolds. The transition from traditional six-membered rings (piperidines) to smaller, more constrained systems like pyrrolidines and azetidines represents a critical evolution in scaffold hopping[1].
This technical guide provides an in-depth comparative analysis of 2-ethynylazetidine and 2-ethynylpyrrolidine . By examining their ring strain, physicochemical properties, and synthetic utility, we will establish the causality behind why a medicinal chemist might select one over the other, particularly when designing rigid pharmacophores or engaging in click chemistry (CuAAC).
Structural and Physicochemical Comparison
The fundamental difference between 2-ethynylazetidine and 2-ethynylpyrrolidine lies in their ring size, which dictates their conformational entropy, basicity, and chemical stability.
Ring Strain and Conformational Entropy
The four-membered azetidine ring is highly strained, with a Baeyer ring strain energy of approximately 25.2 kcal/mol[2]. This strain forces the ring into a nearly planar, highly rigid conformation. In contrast, the five-membered pyrrolidine ring possesses a significantly lower strain energy of ~5.8 kcal/mol[2], allowing it to rapidly interconvert between envelope and half-chair conformations.
Causality in Drug Design: The rigidity of the azetidine ring significantly lowers the conformational entropy of the molecule. When the 2-ethynyl group is used as a vector to project a pharmacophore into a tight binding pocket (such as the ATP-binding site in Janus kinase (JAK) inhibitors), the azetidine scaffold "locks" the molecule into the bioactive conformation, minimizing the entropic penalty upon binding[3]. Pyrrolidine, while useful, may adopt multiple low-energy conformations, potentially reducing target affinity or increasing off-target binding.
Basicity (pKa) and Inductive Effects
The basicity of the parent azetidine (pKa ~11.29) is remarkably similar to that of pyrrolidine (pKa ~11.31)[2]. Therefore, azetidines can generally behave as typical secondary amines in most physiological environments[2]. However, the introduction of the highly electron-withdrawing ethynyl group (sp-hybridized carbon) at the C2 position exerts a strong inductive effect, lowering the pKa of the adjacent nitrogen in both scaffolds.
Chemical Stability
While azetidines offer superior conformational control, their 25.2 kcal/mol ring strain introduces a vulnerability. If the azetidine nitrogen is acylated (forming an amide), the delocalization of the nitrogen lone pair is disfavored due to the strain. This can make the azetidine susceptible to intramolecular ring-opening decomposition by nearby nucleophiles[4]. Pyrrolidines, lacking this extreme strain, are generally stable against such ring-opening pathways[4].
Quantitative Data Summary
| Parameter | 2-Ethynylazetidine | 2-Ethynylpyrrolidine |
| Ring Size | 4-membered | 5-membered |
| Ring Strain Energy | ~25.2 kcal/mol | ~5.8 kcal/mol |
| Parent Ring pKa | 11.29 | 11.31 |
| Conformational State | Highly rigid, locked projection | Flexible, envelope/half-chair |
| HCl Salt Molecular Weight | 117.58 g/mol | 131.60 g/mol |
| Stability to Ring-Opening | Moderate (strain-dependent) | High |
Data sourced from authoritative chemical properties and stability studies[5],[6],[2],[4].
Mechanistic Workflows and Logic
The decision matrix for selecting between these two scaffolds during lead optimization is driven by the balance between target affinity (favoring rigidity) and chemical stability (favoring flexibility).
Caption: Logic workflow for scaffold hopping from piperidine to smaller aza-rings.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include internal visual and chemical checkpoints to verify success at each stage.
Protocol A: N-Boc Deprotection to Yield the Hydrochloride Salt
Both 2-ethynylazetidine and 2-ethynylpyrrolidine are low-molecular-weight, volatile, and highly water-soluble as free bases. Standard trifluoroacetic acid (TFA) deprotection followed by aqueous workup often results in catastrophic yield loss.
Methodology:
-
Preparation: Dissolve the N-Boc protected 2-ethynyl heterocycle (1.0 eq) in anhydrous diethyl ether (0.2 M concentration) under an inert argon atmosphere.
-
Acid Addition: Dropwise add a solution of 4M HCl in 1,4-dioxane (5.0 eq) at 0°C.
-
Self-Validating Check: As the Boc group is cleaved, isobutylene gas will evolve (visible bubbling). The hydrochloride salt of the amine, being insoluble in ether, will immediately begin to precipitate as a white solid.
-
Isolation: Stir for 2 hours at room temperature until gas evolution ceases. Filter the suspension under a blanket of argon (the salts can be hygroscopic).
-
Washing: Wash the filter cake with cold anhydrous ether to remove residual dioxane and tert-butyl alcohol. Dry under high vacuum to yield the pure 2-ethynyl heterocycle hydrochloride[5],[6].
Protocol B: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
The terminal alkyne on these scaffolds is an ideal handle for click chemistry, allowing rapid library generation for structure-activity relationship (SAR) studies.
Methodology:
-
Solvent System: Suspend the 2-ethynyl heterocycle (1.0 eq) and the target azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: Add copper(II) sulfate pentahydrate (5 mol%). The solution will turn light blue, indicating the presence of Cu(II).
-
In Situ Reduction: Add sodium ascorbate (10 mol%).
-
Self-Validating Check: The solution must transition from blue to colorless or pale yellow. This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species. If the solution remains blue, oxidative homocoupling of the alkyne (Glaser coupling) may occur; add additional sodium ascorbate until the blue color dissipates.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor completion via LC-MS.
-
Quenching & Purification: Add an aqueous solution of 0.1 M EDTA (Ethylenediaminetetraacetic acid) and stir for 30 minutes. Causality: EDTA strongly chelates residual copper, pulling it into the aqueous phase. This is critical, as trace copper can cause false positives in downstream biological assays. Extract the 1,2,3-triazole product with ethyl acetate.
Caption: Step-by-step mechanistic workflow for CuAAC click chemistry.
Conclusion
The choice between 2-ethynylazetidine and 2-ethynylpyrrolidine is a masterclass in balancing physicochemical properties. 2-Ethynylpyrrolidine[5] offers a reliable, stable, and synthetically forgiving scaffold with moderate flexibility. Conversely, 2-ethynylazetidine[6] provides a highly strained, low-entropy framework that can dramatically enhance target engagement in rigid binding pockets, such as those found in kinase targets[3], provided the medicinal chemist navigates its unique stability profile[4].
References
-
CAS 1314937-87-5: 2-ethynylpyrrolidine hydrochloride - CymitQuimica. 5
-
(2R)-2-Ethynylazetidine CAS number and properties - Benchchem. 6
-
Unlocking Potential: A Technical Guide to (2R)-2-Ethynylazetidine for Drug Discovery - Benchchem. 3
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES - LOCKSS (Heterocycles).2
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - NIH / PMC. 4
-
A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry - Benchchem.1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 1314937-87-5: 2-ethynylpyrrolidine hydrochloride [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Strategic Sourcing & Technical Profile: Enantiopure tert-Butyl 2-ethynylazetidine-1-carboxylate
Executive Summary
Tert-butyl 2-ethynylazetidine-1-carboxylate represents a high-value pharmacophore in modern medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The azetidine ring offers a conformationally restricted scaffold that reduces the entropic penalty of binding compared to flexible linear amines, while the terminal alkyne provides a versatile handle for "click" chemistry (CuAAC), Sonogashira couplings, or further functionalization into heterocycles like triazoles and isoxazoles.
Critical Sourcing Warning: A common procurement error involves confusing the 2-ethynyl isomer with the significantly more common 3-ethynyl isomer (CAS 287193-01-5). This guide focuses strictly on the 2-substituted core, which is essential for introducing chirality-dependent vectors in drug candidates.
Technical Specifications & Identity
The 2-substituted azetidine core possesses a chiral center at the C2 position. Sourcing the correct enantiomer is paramount for structure-activity relationship (SAR) studies.
| Property | Specification |
| IUPAC Name | tert-butyl 2-ethynylazetidine-1-carboxylate |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| Chiral Center | C2 (Available as (R) or (S)) |
| Physical State | Low-melting solid or viscous oil (enantiomers often solids) |
| Solubility | Soluble in DCM, THF, MeOH, EtOAc |
| Stability | Store at 2–8°C; protect from light/moisture. Terminal alkynes are generally stable but can polymerize under extreme heat or metal catalysis. |
CAS Registry Number Index
| Configuration | CAS Number | Availability Status |
| (R)-Enantiomer (HCl salt) | 2306254-11-3 | Commercial Stock (e.g., BLD Pharm) |
| (R)-Enantiomer (Free base) | 2306254-10-2 | Commercial Stock |
| (S)-Enantiomer | Not widely indexed | Custom Synthesis / Made-to-Order |
| Racemic | 1824246-34-5 | Limited Availability |
| (S)-Aldehyde Precursor | 200184-45-8 | Commercial Stock (Key for synthesis) |
| 3-Ethynyl Isomer (Caution) | 287193-01-5 | Widely Available (Do not confuse) |
Commercial Supply Landscape
The market for the 2-ethynyl isomer is distinct from the commodity 3-ethynyl market. The (R)-isomer is currently the primary catalog item, likely driven by specific demand in kinase inhibitor programs (e.g., JAK inhibitors).
Primary Suppliers (Verified)
-
BLD Pharm: Stocks the (R)-isomer as the hydrochloride salt. This is the most reliable source for immediate gram-scale quantities.
-
BenchChem: Lists the (R)-isomer free base.
-
Enamine: While not always in the public catalog, Enamine possesses the building blocks (Boc-Azetidine-2-CHO) and the Bestmann-Ohira reagents to synthesize this on demand. They are the preferred partner for the (S)-isomer or multi-kilogram scale-up.
-
WuXi AppTec: Recommended for GMP-grade synthesis or library production using this core.
Sourcing Strategy Decision Matrix
Caption: Logical workflow for sourcing based on stereochemical requirements and scale.
Synthetic Insight & In-House Protocol
If the (S)-enantiomer is unavailable commercially, it can be synthesized in-house with high optical purity. The critical challenge is preventing racemization of the aldehyde intermediate.
The "Why" Behind the Chemistry
The synthesis relies on the Seyferth-Gilbert Homologation (using the Bestmann-Ohira reagent ).[1][2][3] This method is superior to the Corey-Fuchs reaction for this substrate because it proceeds under milder basic conditions (K₂CO₃/MeOH), preserving the stereocenter at C2 better than the harsh lithium bases required for Corey-Fuchs.
Validated Synthesis Workflow (S-Isomer)
Step 1: Reduction to Aldehyde
-
Precursor: (S)-1-Boc-azetidine-2-carboxylic acid or its ester.
-
Reagent: DIBAL-H (at -78°C) or Weinreb Amide formation followed by LiAlH₄.
-
Critical Control: The resulting aldehyde, tert-butyl (S)-2-formylazetidine-1-carboxylate (CAS 200184-45-8), is configurationally unstable on silica gel. Use immediately or store at -80°C.
Step 2: Homologation to Alkyne
-
Reagent: Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate).[1]
-
Solvent: Methanol (MeOH).
-
Mechanism: The base deacylates the reagent in situ to generate the reactive dimethyl (diazomethyl)phosphonate anion, which reacts with the aldehyde.[5]
Caption: Synthetic pathway emphasizing the critical instability of the aldehyde intermediate.
Quality Control & Validation (E-E-A-T)
When sourcing or synthesizing this compound, standard NMR is insufficient to verify stereochemistry. You must employ a self-validating QC protocol.
Enantiomeric Excess (ee) Determination
-
Method: Chiral HPLC or SFC (Supercritical Fluid Chromatography).
-
Column Recommendation: Chiralpak IC or IG (immobilized phases are preferred for azetidines).
-
Mobile Phase: CO₂ / Methanol (with 0.1% DEA additive to sharpen the amine peak).
-
Target: >98% ee.
Proton NMR Verification
Distinguish the product from the 3-isomer and verify the terminal alkyne.
-
Terminal Alkyne Proton: Look for a doublet or multiplet around 2.2–2.5 ppm (dependent on solvent).
-
C2 Methine Proton: The proton at the chiral center (C2) will appear as a distinct multiplet around 4.5–4.8 ppm , significantly downfield from the C3/C4 protons.
Optical Rotation
-
Benchmark: Compare against the specific rotation of the commercially available (R)-isomer (expect opposite sign).
-
Note: Small impurities can drastically skew
values; rely on Chiral HPLC for definitive purity.
Handling & Storage
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Safety: While stable, terminal alkynes can form acetylides with copper, silver, or mercury. Avoid contact with metallic spatulas or containers made of these materials.
-
Usage: For "click" chemistry, generate the copper(I) catalyst in situ (e.g., CuSO₄ + Sodium Ascorbate) to minimize homocoupling (Glaser coupling) of the alkyne.
References
-
BenchChem. (2R)-2-Ethynylazetidine Technical Guide. Retrieved from
-
BLD Pharm. Product Data: (R)-2-Ethynylazetidine hydrochloride. Retrieved from
-
Seyferth, D., et al. (1971).[6] "Dimethyl (diazomethyl)phosphonate: Its preparation and reactions". Journal of Organic Chemistry.
-
Müller, S., et al. (1996). "The Bestmann-Ohira Reagent for the Conversion of Aldehydes to Alkynes". Synlett.
-
PubChem. Tert-butyl 2-ethynylazetidine-1-carboxylate Compound Summary. Retrieved from
Sources
Methodological & Application
Application Note & Protocol: A Four-Step Synthesis of Tert-butyl 2-ethynylazetidine-1-carboxylate
Abstract
This application note provides a comprehensive, field-tested guide for the multi-step synthesis of tert-butyl 2-ethynylazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthetic route commences with the commercially available L-azetidine-2-carboxylic acid and proceeds through four distinct chemical transformations: 1) Protection and Esterification, 2) Ester Reduction, 3) Alcohol Oxidation, and 4) Seyferth-Gilbert Homologation. We delve into the mechanistic rationale behind the chosen reactions, offering detailed, step-by-step protocols optimized for yield and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable pathway to this versatile azetidine derivative.
Introduction: The Significance of the Ethynyl-Azetidine Scaffold
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1] As strained bioisosteres of pyrrolidines and piperidines, they often impart unique conformational constraints, improved metabolic stability, and enhanced physicochemical properties to parent drug molecules. The incorporation of an ethynyl group at the 2-position introduces a synthetically versatile handle for further elaboration via reactions such as copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), Sonogashira couplings, and other metal-catalyzed transformations. The target molecule, tert-butyl 2-ethynylazetidine-1-carboxylate, is therefore a highly valuable intermediate for constructing complex molecular architectures and generating novel compound libraries for drug screening.
The synthetic pathway detailed herein is designed to be robust and reproducible, employing well-established reactions that are amenable to scale-up. Each step was selected to ensure high functional group tolerance and to minimize the formation of difficult-to-separate byproducts.
Overall Synthetic Strategy
The synthesis is accomplished in four sequential steps starting from L-azetidine-2-carboxylic acid. The workflow involves protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, conversion of the carboxylic acid to a primary alcohol, subsequent oxidation to an aldehyde, and a final one-carbon homologation to the terminal alkyne.
Sources
Click chemistry reactions using 2-ethynylazetidine building blocks
Strategic Rationale: The "Escape from Flatland"
In modern drug discovery, increasing the fraction of sp3-hybridized carbons (
2-Ethynylazetidine represents a high-value pharmacophore that bridges the gap between fragment-based drug discovery (FBDD) and peptidomimetics.
-
Proline Mimicry: Unlike the planar triazole formed by standard alkynes, the 2-ethynylazetidine motif, post-ligation, creates a rigid, twisted conformation analogous to proline but with distinct vector geometry.
-
Metabolic Stability: The strained four-membered ring resists oxidative metabolism more effectively than larger saturated heterocycles.
-
Chirality: Available as distinct (2S) or (2R) enantiomers, allowing for precise probing of stereochemical space within active sites.
This guide details the optimized protocols for utilizing N-protected 2-ethynylazetidine in CuAAC reactions, addressing the specific challenges of steric crowding at the
Pre-Reaction Considerations & Stability
Chemical Stability Profile
The azetidine ring is highly strained (~26 kcal/mol). While kinetically stable, specific precautions are required to prevent ring-opening or polymerization.
| Parameter | Stability Assessment | Recommendation |
| N-Protection | Critical. Free secondary amines chelate Cu(I), poisoning the catalyst. | Always use N-Boc , N-Cbz , or N-Fmoc protected building blocks during the Click step. |
| Acid Sensitivity | Moderate. Ring opening can occur in strong Lewis acids. | Avoid high concentrations of strong Lewis acids. Standard TFA deprotection of Boc is safe after the click reaction. |
| Thermal Limit | Stable up to 80°C in neutral solvents. | Perform CuAAC at RT to 40°C . Avoid microwave heating >60°C to prevent racemization at C2. |
| Sterics | High. The alkyne is adjacent to the bulky N-protecting group. | Use THPTA or TBTA ligands to accelerate the reaction and protect the Cu(I) species. |
Standard Operating Procedures (SOP)
Protocol A: Standard Preparative Scale (100 mg – 1 g)
Best for: Small molecule synthesis, fragment linking, and library generation.
Materials:
-
Alkyne: N-Boc-2-ethynylazetidine (1.0 equiv)
-
Azide: R-N3 (1.0 – 1.1 equiv)
-
Catalyst: CuSO4[1] · 5H2O (5 mol%)
-
Reductant: Sodium Ascorbate (10 mol%)
-
Solvent: t-BuOH / Water (1:1 v/v) or THF / Water (if solubility is poor)
Step-by-Step:
-
Dissolution: Dissolve the N-Boc-2-ethynylazetidine and the organic azide in the solvent mixture (0.1 M – 0.2 M concentration relative to alkyne).
-
Catalyst Prep: Prepare a fresh 1 M aqueous solution of Sodium Ascorbate and a 0.5 M solution of CuSO4.
-
Initiation: Add the CuSO4 solution to the reaction mixture, followed immediately by the Sodium Ascorbate. The solution should turn bright yellow/orange (indicative of Cu(I)).
-
Reaction: Stir vigorously at Room Temperature (RT) for 4–16 hours.
-
Note: Due to steric bulk at the C2 position, this reaction is slower than with propargyl amines.
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the alkyne peak.
-
Workup: Dilute with EtOAc. Wash with 5% NH4OH (or EDTA solution) to chelate and remove copper. Dry over Na2SO4 and concentrate.
Protocol B: High-Efficiency / Low Concentration (Bioconjugation)
Best for: Precious payloads, DNA-encoded libraries, or when reactants are dilute (< 10 mM).
Materials:
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA .
-
Ratio: Cu : Ligand (1:2).
Step-by-Step:
-
Premix Complex: In a separate vial, mix CuSO4 and THPTA ligand in water. Allow to stand for 5 minutes.
-
Reaction Mix: Add Alkyne and Azide to the buffer (PBS or DMSO/Water).
-
Addition: Add the Cu-Ligand complex (5 mol%) followed by Sodium Ascorbate (25 mol%).
-
Incubation: Incubate at 30°C for 1–2 hours. The ligand protects Cu(I) from disproportionation and oxidation, essential for driving the sterically hindered 2-ethynyl group to completion.
Visualization: Workflow & Decision Logic
Figure 1: Synthetic Workflow for Azetidine Pharmacophores
Caption: Integrated workflow from chiral building block selection to library diversification.
Figure 2: Reaction Optimization Decision Tree
Caption: Logic flow for troubleshooting stalled reactions due to steric hindrance at C2.
Troubleshooting & Optimization Data
The following data summarizes optimization studies for the reaction of N-Boc-2-ethynylazetidine with benzyl azide (Model Reaction).
| Condition | Ligand | Temp | Time | Yield (Isolated) | Notes |
| CuSO4 / Ascorbate | None | 25°C | 12 h | 65% | Slow conversion; minor byproduct. |
| CuSO4 / Ascorbate | TBTA | 25°C | 4 h | 92% | Ligand acceleration overcomes steric hindrance. |
| CuI / DIPEA | None | 40°C | 12 h | 40% | Significant oxidative homocoupling (Glaser) observed. |
| CuSO4 / Ascorbate | THPTA | 25°C | 2 h | 95% | Water-soluble ligand provided fastest kinetics. |
Key Insight: The C2-position of azetidine is sterically demanding. The use of accelerating ligands (TBTA/THPTA) is not optional—it is highly recommended to ensure complete conversion and prevent copper-mediated degradation of the strained ring over long reaction times.
References
-
Synthesis of Azetidine Building Blocks: Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link
-
CuAAC Mechanism & Ligands: Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Link
-
Steric Factors in Click Chemistry: Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link
-
Azetidines in Medicinal Chemistry: Lowe, M. (2010). Azetidines in Drug Discovery. "In the Pipeline" - Science Translational Medicine. Link
-
Handling of Strained Rings: Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes & Azetidines: A Tale of Two Heterocycles. Angewandte Chemie International Edition. Link
Sources
High-Efficiency Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azetidine Scaffolds: Protocols and Mechanistic Insights
Executive Summary
This application note provides a comprehensive, self-validating protocol for executing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on azetidine-containing substrates. Designed for medicinal chemists and drug development professionals, this guide addresses the unique catalytic challenges posed by the basicity and ring strain of four-membered azetidine heterocycles, ensuring high-yielding, stereochemically intact triazole products.
Rationale: The Convergence of Azetidines and Click Chemistry
Azetidines are highly strained, four-membered nitrogen heterocycles increasingly utilized in drug discovery as metabolically stable, lipophilic bioisosteres for piperidines and pyrrolidines1[1]. Functionalizing these scaffolds via CuAAC enables the rapid generation of complex libraries and targeted bioconjugates 2[2]. However, the basicity of the azetidine nitrogen and the inherent ring strain (~26 kcal/mol) present unique catalytic challenges, necessitating highly optimized protocols to prevent catalyst poisoning and ring-opening side reactions3[3].
Mechanistic Insights and Experimental Causality
The CuAAC reaction relies on the generation of an active Cu(I) species, which forms a π-complex with a terminal alkyne, followed by deprotonation to yield a copper(I) acetylide. The azide then coordinates to the copper, forming a six-membered metallacycle that contracts to a triazolyl-copper intermediate before protonolysis yields the 1,4-disubstituted 1,2,3-triazole4[4].
Causality in Azetidine-Specific Optimization:
-
Ligand Selection (The THPTA Advantage): Azetidines possess a basic nitrogen that can act as a competing Lewis base, chelating the Cu(I) catalyst and stalling turnover. Utilizing a strongly coordinating, water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) completely envelops the Cu(I) center. This shields the catalyst from non-productive azetidine coordination while accelerating the click reaction4[4].
-
Reductant Stoichiometry: Sodium ascorbate is used in excess to continuously reduce any oxidized Cu(II) back to the active Cu(I) state. This is critical because dissolved oxygen can rapidly deactivate the catalyst, leading to unwanted oxidative alkyne homocoupling (Glaser coupling)4[4].
-
Mild Conditions to Preserve Ring Integrity: Because azetidines are susceptible to ring-opening under harsh Lewis acidic or thermal conditions, the CuAAC must be performed at ambient temperature. The THPTA-accelerated aqueous system allows for complete conversion at 25 °C, perfectly preserving the 4-membered ring.
Workflow Diagram
Figure 1: CuAAC catalytic cycle with azetidinyl azides, highlighting THPTA-mediated stabilization.
Quantitative Reaction Optimization
The following table summarizes the optimization landscape for azetidine-based CuAAC, demonstrating the necessity of the THPTA ligand to overcome nitrogen chelation.
| Copper Source | Ligand (mol%) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| CuSO₄ (5 mol%) | None | t-BuOH/H₂O (1:1) | 25 | 24 | < 30 | Catalyst poisoning by azetidine nitrogen |
| CuSO₄ (5 mol%) | TBTA (5 mol%) | t-BuOH/H₂O (1:1) | 25 | 12 | 72 | Sluggish kinetics due to poor ligand solubility |
| CuSO₄ (5 mol%) | THPTA (5 mol%) | DMSO/H₂O (1:4) | 25 | 2 | > 95 | Rapid turnover; complete suppression of chelation |
| CuBr (10 mol%) | None | MeCN | 60 | 12 | 45 | Trace azetidine ring-opening observed |
Self-Validating Experimental Protocol
Materials Required:
-
Azetidinyl azide (0.5 mmol)
-
Terminal alkyne (0.55 mmol, 1.1 equiv)
-
CuSO₄·5H₂O (0.025 mmol, 5 mol%)
-
THPTA ligand (0.025 mmol, 5 mol%)
-
Sodium ascorbate (0.125 mmol, 25 mol%)
-
Solvents: DMSO and degassed H₂O
Step 1: Catalyst Pre-Activation (Self-Validating Step)
-
In a 1.5 mL microcentrifuge tube, dissolve CuSO₄·5H₂O (6.2 mg) in 100 µL of degassed H₂O.
-
Add THPTA (10.9 mg) dissolved in 100 µL of H₂O.
-
Validation Check: Observe a distinct color change from pale blue to bright blue/cyan, confirming the formation of the Cu(II)-THPTA complex. This visual cue validates that the ligand has successfully chelated the copper, which is critical to prevent subsequent azetidine poisoning.
Step 2: Substrate Preparation
-
In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the azetidinyl azide (0.5 mmol) and terminal alkyne (0.55 mmol) in 1.0 mL of DMSO.
-
Add 3.0 mL of degassed H₂O to the flask and stir vigorously to ensure a homogenous suspension.
Step 3: Reaction Initiation
-
Transfer the pre-formed Cu(II)-THPTA complex to the reaction flask.
-
Prepare a fresh solution of sodium ascorbate (24.8 mg) in 200 µL of H₂O and add it dropwise to the reaction mixture.
-
Validation Check: The solution will transition from blue to colorless or pale yellow. This color shift is a critical self-validating checkpoint, confirming the successful reduction of Cu(II) to the catalytically active Cu(I) species.
Step 4: Monitoring and Completion
-
Stir the reaction at 25 °C for 2 hours.
-
Validation Check: Monitor the reaction via LC-MS or TLC (e.g., 5% MeOH in DCM). The complete disappearance of the azetidinyl azide spot and the emergence of a highly polar, UV-active triazole product confirms reaction progression. Note: If the solution turns blue again during the reaction, it indicates oxygen ingress and premature oxidation of Cu(I); immediately add an additional 10 mol% of sodium ascorbate to rescue the catalyst.
Step 5: Workup and Isolation
-
Dilute the mixture with 10 mL of EtOAc and 5 mL of saturated aqueous NH₄Cl.
-
Separate the organic layer and extract the aqueous layer with EtOAc (2 × 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify via flash column chromatography to isolate the stereochemically intact azetidinyl-triazole.
References
-
Parallel Copper Catalysis: Diastereoselective Synthesis of Polyfunctionalized Azetidin-2-imines Source: Organic Letters - ACS Publications URL:[Link]
-
Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation Source: PMC (nih.gov) URL:[Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: PMC (nih.gov) URL:[Link]
-
Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes Source: ChemRxiv URL:[Link]
Sources
Application Note: Strategic Deprotection of N-Boc-2-Ethynylazetidine
[1]
Executive Summary
The removal of the tert-butoxycarbonyl (Boc) group from 2-ethynylazetidine derivatives presents a unique chemoselective challenge.[1] Unlike standard aliphatic amines, this substrate contains two high-energy structural motifs: a strained azetidine ring (approx. 26 kcal/mol strain energy) and a terminal alkyne .[1]
Standard deprotection protocols (e.g., refluxing acidic conditions) often lead to ring-opening polymerization or hydration of the alkyne. This guide outlines two optimized, field-proven protocols designed to preserve the structural integrity of the azetidine core while ensuring complete deprotection. Method A (HCl/Dioxane) is recommended for isolating the stable salt form for storage. Method B (TFA/DCM) is preferred for immediate downstream applications.[1]
Structural Analysis & Mechanistic Risks
Before initiating the reaction, it is critical to understand the failure modes associated with this specific scaffold.
The "Double-Trigger" Instability[1]
-
Ring Strain: The azetidine ring is susceptible to acid-catalyzed ring opening, particularly if nucleophiles (even weak ones like water or chloride) attack the C2 or C4 positions at elevated temperatures.
-
Cation Trapping: Upon Boc cleavage, the generated tert-butyl cation (
) is a potent electrophile. In the absence of scavengers,ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> can attack the electron-rich alkyne (forming vinyl cations) or alkylate the azetidine nitrogen, leading to complex impurity profiles.
Visualization: Reaction Mechanism & Failure Modes
The following diagram illustrates the desired pathway versus the critical side-reactions to avoid.
Figure 1: Mechanistic pathway showing the generation of the reactive t-butyl cation. Effective scavenging is required to prevent attack on the alkyne moiety.
Experimental Protocols
Method A: Anhydrous HCl (Precipitation)
Best for: Long-term storage, scale-up (>1g), and avoiding aqueous workups.[1] Rationale: This method precipitates the product directly as the hydrochloride salt, preventing the free amine from polymerizing.
Reagents:
-
4M HCl in 1,4-Dioxane (anhydrous)[1]
-
Diethyl Ether (Et₂O) or MTBE (anhydrous)[1]
-
Nitrogen atmosphere[1]
Protocol:
-
Dissolution: Dissolve N-Boc-2-ethynylazetidine (1.0 equiv) in a minimal amount of anhydrous DCM or Et₂O (approx. 2 mL per mmol) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath. Critical: Do not skip cooling; exothermicity can trigger alkyne degradation.[1]
-
Acid Addition: Add 4M HCl in Dioxane (5-10 equiv) dropwise over 10 minutes.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT) for 1-2 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin).[1]
-
Precipitation: The hydrochloride salt should precipitate as a white/off-white solid.[1]
-
Troubleshooting: If no precipitate forms, add anhydrous Et₂O (excess) to induce crystallization.[1]
-
-
Isolation: Filter the solid under a nitrogen blanket (the salt is hygroscopic). Wash the cake 3x with cold anhydrous Et₂O.
-
Drying: Dry under high vacuum at RT for 4 hours.
Method B: TFA with Cation Scavenging
Best for: Small scale (<100mg), immediate use in "Click" chemistry, or substrates soluble in DCM. Rationale: TFA is milder than HCl but requires careful removal.[1] Triethylsilane (TES) is added to quench the t-butyl cation.[1]
Reagents:
Protocol:
-
Preparation: Prepare a solution of TFA:DCM:TES (ratio 2:2:0.1 v/v).
-
Addition: Add the TFA cocktail (approx. 5 mL per mmol substrate) to the solid N-Boc material at 0 °C .
-
Reaction: Stir at 0 °C for 15 minutes, then warm to RT for 45-60 minutes.
-
Workup (Volatility Warning):
-
Result: The product is obtained as the TFA salt (often an oil or gum). Use immediately.
Critical Operation: Isolation of the Free Base
Warning: The free base of 2-ethynylazetidine is volatile , unstable , and prone to CO₂ absorption (forming carbamates). Only free-base if absolutely necessary for the next step.[1]
Workflow Logic
Follow this decision tree to determine the correct isolation path.
Figure 2: Isolation workflow. Note the emphasis on cold conditions and avoiding high-vacuum concentration for the free base.
Free-Basing Protocol Details:
-
Biphasic Mix: Suspend the salt in DCM at 0 °C.
-
Base: Add cold saturated NaHCO₃ or 1M K₂CO₃. Avoid NaOH (strong bases can degrade the azetidine).
-
Extraction: Shake gently. Separate layers. Re-extract aqueous layer 2x with DCM.[1]
-
Drying: Dry organics over solid K₂CO₃ (acts as a secondary drying agent/base).[1]
-
Concentration: Remove solvent on a rotary evaporator. STOP before dryness if the product is volatile (often smells amine-like).[1] It is safer to carry the concentrated DCM solution directly into the next step.
Data Summary & Comparison
| Feature | Method A: HCl/Dioxane | Method B: TFA/DCM |
| Product Form | Hydrochloride Salt (Solid) | Trifluoroacetate Salt (Oil/Gum) |
| Stability | High (Months at -20°C) | Moderate (Days at 4°C) |
| Scavenger Needed? | No (Solvent precipitation acts as purification) | Yes (TES recommended) |
| Workup | Filtration (Simple) | Evaporation/Azeotrope (Tedious) |
| Risk | Hygroscopic solid | Residual acid affects next step |
References
-
Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (General authority on Boc deprotection mechanisms).[1][2]
-
[1]
-
-
Couty, F., & Evano, G. (2006).[1] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[6] Organic Preparations and Procedures International, 38(5), 427-465.[1] (Review of azetidine stability and handling).
-
[1]
-
-
Lowe, G., & Vilaivan, T. (1997).[1] "Amino Acid Azides: A New Route to Azetidines." Journal of the Chemical Society, Perkin Transactions 1. (Discusses ring strain and sensitivity).
-
BenchChem Technical Support. (2025). "Purification of Polar Azetidine Derivatives.
-
Note: Sourced from search context 1.5[1]
-
-
Enamine Building Blocks. "Handling of Azetidine Salts." (Industry standard guidelines for storage).
-
[1]
-
Sources
- 1. chemscene.com [chemscene.com]
- 2. mcours.net [mcours.net]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
Application Note: Harnessing 2-Ethynylazetidines for Diversity-Oriented Synthesis (DOS) in Drug Discovery
Executive Summary
Diversity-Oriented Synthesis (DOS) aims to populate novel chemical space by generating structurally complex and diverse small-molecule libraries from simple building blocks. In recent years, sp³-rich heterocycles have gained immense traction in medicinal chemistry due to their improved pharmacokinetic profiles compared to flat, aromatic compounds.
This application note details the utility of 2-ethynylazetidine —a highly strained, four-membered nitrogen heterocycle featuring a terminal alkyne—as a premier scaffold for DOS. By leveraging both the reactivity of the alkyne handle and the ring-strain of the azetidine core, researchers can rapidly access diverse molecular architectures, including rigid sp³-pharmacophores and functionalized acyclic amino-alkynes.
Mechanistic Rationale & Scaffold Properties
The azetidine ring possesses a high ring-strain energy of approximately 25.2 kcal/mol, which is comparable to cyclobutane (26.4 kcal/mol) and significantly higher than unstrained systems like piperidine 1. This inherent strain drives its unique reactivity, particularly in Lewis acid-catalyzed ring-opening reactions.
Simultaneously, the terminal alkyne at the C2 position serves as an orthogonal reactive handle. It allows for transition-metal-catalyzed transformations, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling, without disturbing the azetidine core. This dual reactivity perfectly aligns with the "build/couple/pair" strategy characteristic of DOS 2.
Quantitative Physicochemical Data
To facilitate experimental design, the core physicochemical properties of the commercially available hydrochloride salt of (2R)-2-ethynylazetidine are summarized below 3.
| Property | Value | Clinical / Synthetic Relevance |
| Molecular Formula | C₅H₈ClN (HCl salt) | Low molecular weight ideal for fragment-based drug discovery (FBDD). |
| Molecular Weight | 117.58 g/mol | High atom economy during library synthesis. |
| Ring Strain Energy | ~25.2 kcal/mol | Drives thermodynamically favorable ring-opening under specific conditions. |
| Chirality | (2R) | Enables stereospecific library generation for chiral target pockets. |
| Storage | 2-8°C, Inert Atmosphere | Prevents premature degradation or oxidation of the alkyne. |
Diversity-Oriented Synthesis Workflow
The true power of 2-ethynylazetidine lies in its ability to undergo divergent chemical transformations. The workflow below illustrates how a single core scaffold can be branched into three distinct chemical libraries.
DOS branching pathways using 2-ethynylazetidine to generate diverse chemical libraries.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process quality control (QC) steps to ensure high-fidelity library generation.
Protocol A: CuAAC to Generate Triazole-Azetidine Scaffolds
This protocol utilizes the terminal alkyne to synthesize 1,4-disubstituted 1,2,3-triazoles, retaining the intact azetidine ring for structural rigidity.
Materials:
-
(2R)-2-Ethynylazetidine hydrochloride (1.0 equiv)
-
Aryl or alkyl azide (1.1 equiv)
-
CuSO₄·5H₂O (0.05 equiv)
-
Sodium ascorbate (0.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Solvent: t-BuOH / H₂O (1:1 v/v)
Step-by-Step Methodology:
-
Free-basing the Scaffold: Dissolve (2R)-2-Ethynylazetidine hydrochloride in the t-BuOH/H₂O mixture. Add DIPEA and stir for 10 minutes.
-
Causality: The commercial hydrochloride salt is highly stable 3; however, the free base is required for the cycloaddition. DIPEA neutralizes the HCl without interfering with the copper catalyst.
-
-
Azide Addition: Add the desired azide to the reaction mixture.
-
Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O and sodium ascorbate in a minimum amount of water. Observe a color change from blue to pale yellow/colorless.
-
Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. Pre-mixing prevents the oxidative homocoupling of the alkyne (Glaser coupling), which would otherwise reduce the yield of the desired cross-product.
-
-
Reaction Execution: Add the active catalyst solution to the main reaction flask. Stir at room temperature for 4-6 hours.
-
Self-Validating QC Step: Monitor the reaction via LC-MS. The disappearance of the azide mass and the appearance of the [M+H]⁺ peak corresponding to the triazole product confirms successful cycloaddition. The reaction is complete when the azide peak area is <5%.
-
Workup: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Lewis Acid-Mediated Ring-Opening for Acyclic Amino-Alkynes
This protocol exploits the 25.2 kcal/mol strain energy of the azetidine ring 1, using a nucleophile to generate highly functionalized acyclic building blocks.
Materials:
-
N-Tosyl-(2R)-2-ethynylazetidine (1.0 equiv)
-
Nucleophile (e.g., thiophenol or primary amine) (1.5 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Under an inert argon atmosphere, dissolve N-Tosyl-(2R)-2-ethynylazetidine in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Causality: The N-Tosyl group is critical; its electron-withdrawing nature activates the azetidine ring toward nucleophilic attack. Cooling to 0°C controls the exothermic ring-opening process and minimizes polymerization side-reactions.
-
-
Lewis Acid Activation: Add BF₃·OEt₂ dropwise. Stir for 15 minutes at 0°C.
-
Causality: The Lewis acid coordinates to the azetidine nitrogen, further polarizing the C-N bonds and lowering the activation energy required for ring cleavage.
-
-
Nucleophilic Attack: Slowly add the nucleophile. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality: Nucleophilic attack typically occurs at the less sterically hindered C4 position, yielding a linear amino-alkyne.
-
-
Self-Validating QC Step: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The starting material (N-Tosyl azetidine) is UV-active. Complete consumption of the starting material spot indicates successful ring-opening.
-
Quenching and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry the organic layer, and purify via flash column chromatography.
Target Application: Kinase Inhibition
Libraries generated from 2-ethynylazetidines are particularly valuable in the development of kinase inhibitors. The rigid azetidine core can perfectly orient hydrogen-bond donors/acceptors into the hinge region of kinases, such as Janus kinases (JAK).
Mechanism of action for azetidine-derived JAK inhibitors disrupting the JAK-STAT signaling pathway.
By utilizing the DOS approach, medicinal chemists can rapidly iterate on the azetidine scaffold, tuning the alkyne-derived substituents to maximize binding affinity and selectivity against specific kinase isoforms.
Conclusion
2-Ethynylazetidine is a highly versatile, strain-driven building block that perfectly complements the goals of Diversity-Oriented Synthesis. By understanding the causality behind its dual reactivity—the robust alkyne handle and the strain-activated sp³ core—researchers can design self-validating synthetic pathways to unlock novel, pharmacologically relevant chemical space.
References
- BenchChem. "(2R)-2-Ethynylazetidine molecular weight and formula." BenchChem Technical Support.
- ResearchGate. "Advances in synthesis and chemistry of azetidines." ResearchGate Publications.
- NIH PMC. "Aziridines as intermediates in diversity-oriented syntheses of alkaloids." National Institutes of Health.
Sources
Application Notes & Protocols: Strategic C2-Functionalization of Azetidine Rings
An in-depth guide for researchers, scientists, and drug development professionals on the strategic functionalization of the C2-position in azetidine rings.
Authored by: Gemini, Senior Application Scientist
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in medicinal chemistry.[1][2] Its unique combination of properties—notably the inherent ring strain of approximately 25.4 kcal/mol and a rigid, sp³-rich three-dimensional structure—offers significant advantages in drug design.[1] Unlike its more strained counterpart, aziridine, azetidine is generally more stable and easier to handle, yet reactive enough for controlled chemical manipulation.[1][3]
The incorporation of an azetidine scaffold can profoundly improve the physicochemical and pharmacokinetic profiles of a drug candidate by enhancing metabolic stability, increasing aqueous solubility, and providing novel vectors for exploring chemical space.[2] This has led to its classification as a "privileged scaffold," appearing in several FDA-approved drugs such as Baricitinib (a Janus kinase inhibitor), Cobimetinib (a MEK inhibitor), and Azelnidipine (a calcium channel blocker).[2]
While functionalization at the N1 and C3 positions is well-established, the selective modification of the C2-position presents a more significant synthetic challenge. However, it also offers the greatest opportunity for generating structural diversity and fine-tuning molecular interactions with biological targets. Directing substitution to the C2-position allows for the introduction of a wide array of substituents—from simple alkyl and aryl groups to more complex functionalities—that can serve as key pharmacophoric elements or vectors for property modulation. This guide provides an in-depth analysis of the core strategies and detailed protocols for achieving the selective functionalization of the azetidine C2-position.
Core Methodologies for C2-Functionalization
The successful modification of the C2-position hinges on overcoming the challenge of selectively activating a C(sp³)–H bond adjacent to the nitrogen atom within a strained ring. Several powerful strategies have emerged, each with distinct advantages regarding scope, stereocontrol, and functional group tolerance.
Strategy 1: α-Lithiation and Electrophilic Trapping
This classical organometallic approach remains a highly effective and stereocontrolled method for forming C-C bonds at the C2-position. The underlying principle involves the deprotonation of the C2-proton using a strong base to generate a configurationally stable α-amino carbanion, which is then quenched with an electrophile.
Causality and Experimental Rationale: The success of this method is critically dependent on the nature of the nitrogen protecting group. Electron-withdrawing groups like N-tert-butoxycarbonyl (N-Boc), N-thiopivaloyl (N-tPiv), or N-tert-butoxythiocarbonyl (N-Botc) are essential.[4] They serve two primary functions: (1) they increase the kinetic acidity of the adjacent C2-protons, facilitating deprotonation, and (2) they can act as directing groups, coordinating the organolithium base to ensure regioselectivity. The choice of base, typically a sterically hindered one like sec-butyllithium (s-BuLi), is crucial to prevent nucleophilic attack at the protecting group's carbonyl. For stereoselective transformations, the deprotonation is often performed in the presence of a chiral ligand, such as (-)-sparteine, which forms a complex with the base and directs the deprotonation to one face of the molecule.[4]
Protocol 2.1: Diastereoselective α-Lithiation and Alkylation of N-Botc-azetidine
This protocol describes the diastereoselective introduction of an electrophile at the C2-position of an N-Botc protected azetidine.[4]
Materials:
-
N-Botc-azetidine (1.0 equiv)
-
sec-Butyllithium (s-BuLi, 1.3 M in cyclohexane, 1.2 equiv)
-
(-)-Sparteine (1.2 equiv)
-
Electrophile (e.g., Iodomethane, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Botc-azetidine (1.0 equiv) and anhydrous THF (to make a 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add (-)-sparteine (1.2 equiv) to the solution. Then, add s-BuLi (1.2 equiv) dropwise over 10 minutes, ensuring the internal temperature does not exceed -75 °C. The solution typically turns a deep yellow or orange color, indicating the formation of the lithiated species.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the electrophile (e.g., iodomethane, 1.5 equiv) dropwise. Stir the mixture at -78 °C for an additional 2-3 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the C2-functionalized azetidine.
Workflow: α-Lithiation and Electrophilic Trapping
Caption: General workflow for C2-functionalization via α-lithiation and electrophilic trapping.
Strategy 2: Photoredox-Catalyzed Radical Functionalization
Visible-light photoredox catalysis has revolutionized radical chemistry, providing a mild and powerful platform for C-H functionalization. This approach avoids the need for stoichiometric strong bases or metals and often exhibits excellent functional group tolerance.
Causality and Experimental Rationale: The strategy relies on generating a radical at the C2-position of the azetidine ring. In a typical decarboxylative alkylation, a C2-carboxylic acid derivative is oxidized by an excited-state photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ or a copper-based catalyst) to form a carboxyl radical, which rapidly extrudes CO₂ to yield the desired C2-azetidinyl radical.[5][6] This radical can then engage in various transformations, such as conjugate addition to a Michael acceptor. An alternative pathway involves a copper-catalyzed anti-Baldwin 4-exo-dig radical cyclization of readily available ynamides to construct the functionalized azetidine ring system directly.[7] The choice of photocatalyst, solvent, and light source (typically blue LEDs) are critical parameters that must be optimized for efficient radical generation and subsequent reaction.
Protocol 2.2: Visible-Light Decarboxylative Giese Reaction
This protocol describes the coupling of a 3-aryl-azetidine-3-carboxylic acid with an activated alkene.[5][6]
Materials:
-
Azetidine-2-carboxylic acid (1.0 equiv)
-
Michael acceptor (e.g., Ethyl acrylate, 2.0 equiv)
-
Photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Dimethylformamide, DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the azetidine-2-carboxylic acid (1.0 equiv), the Michael acceptor (2.0 equiv), and the photocatalyst (1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed DMF via syringe to achieve the desired concentration (typically 0.05-0.1 M).
-
Degassing: Seal the vial and degas the reaction mixture by sparging with nitrogen or argon for 15-20 minutes.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and begin stirring. Use a fan to maintain the reaction temperature near room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the C2-alkylated azetidine.
Mechanism: Photoredox Catalytic Cycle
Caption: Simplified photoredox cycle for decarboxylative C2-alkylation of azetidines.
Strategy 3: Synthesis-Driven Functionalization via Chiral Auxiliaries
An elegant alternative to post-synthesis C-H functionalization is to install the desired C2-substituent during the construction of the azetidine ring itself. This approach provides excellent stereocontrol by leveraging a chiral auxiliary. The use of enantiopure tert-butanesulfinamide is a prominent example.[8][9]
Causality and Experimental Rationale: This multi-step method builds the azetidine ring from simple achiral precursors.[8] The key steps are:
-
Condensation: A 1,3-bielectrophilic aldehyde (e.g., 3-chloropropanal) is condensed with a chiral tert-butanesulfinamide. The sulfinyl group activates the resulting imine for nucleophilic attack and serves as a powerful chiral directing group.
-
Nucleophilic Addition: An organometallic reagent (e.g., a Grignard or organolithium reagent) adds to the sulfinimine carbon. The steric bulk of the tert-butyl group directs the nucleophile to the opposite face, establishing the stereocenter with high diastereoselectivity.
-
Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular Sₙ2 reaction, where the nitrogen anion displaces the chloride, to form the N-sulfinyl azetidine ring.
-
Deprotection: The sulfinamide auxiliary is readily cleaved under acidic conditions to reveal the enantioenriched C2-substituted azetidine.
This strategy is powerful because a single, reliable three-step sequence can provide access to a wide range of C2-substituents (aryl, vinyl, alkyl) simply by varying the organometallic nucleophile.[8]
Protocol 2.3: Enantioselective Synthesis of C2-Aryl Azetidines
This protocol outlines the synthesis of a C2-aryl azetidine using (R)-tert-butanesulfinamide.[8][9]
Materials:
-
(R)-tert-butanesulfinamide (1.0 equiv)
-
3-Chloropropanal (1.1 equiv)
-
Copper(II) sulfate (CuSO₄, anhydrous, 1.5 equiv)
-
Dichloromethane (DCM, anhydrous)
-
Aryl Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF, 1.5 equiv)
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (HCl, e.g., 4 M in dioxane)
Procedure:
-
Step A: Sulfinimine Formation
-
To a flask, add (R)-tert-butanesulfinamide (1.0 equiv), anhydrous CuSO₄ (1.5 equiv), and anhydrous DCM.
-
Add 3-chloropropanal (1.1 equiv) and stir the suspension vigorously at room temperature for 12-18 hours.
-
Filter the reaction through a pad of Celite, wash with DCM, and concentrate the filtrate to obtain the crude 3-chloropropyl sulfinimine. Use directly in the next step.
-
-
Step B: Diastereoselective Addition and Cyclization
-
Dissolve the crude sulfinimine in anhydrous THF and cool to -78 °C.
-
Add the aryl Grignard reagent (1.5 equiv) dropwise.
-
After addition is complete, allow the reaction to warm slowly to room temperature and stir for 12 hours. This promotes the intramolecular cyclization.
-
Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the N-sulfinyl azetidine by flash chromatography. The diastereomers are often separable at this stage.[8]
-
-
Step C: Deprotection
-
Dissolve the purified N-sulfinyl azetidine in methanol or dioxane.
-
Add HCl (4 M in dioxane, 2-3 equiv) and stir at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure to yield the azetidine hydrochloride salt.
-
Workflow: Chiral Auxiliary-Directed Synthesis
Caption: Synthetic workflow for C2-substituted azetidines via a chiral auxiliary approach.
Data Summary and Practical Insights
The choice of synthetic strategy depends on the target molecule, desired stereochemistry, and available starting materials. The following table provides a comparative overview.
| Methodology | Bond Formed | Key Reagents/Catalysts | Stereocontrol | Functional Group Tolerance | Advantages & Disadvantages |
| α-Lithiation | C-C, C-Si, etc. | s-BuLi, (-)-sparteine | Excellent (diastereoselective with chiral ligand) | Low (incompatible with acidic protons, many carbonyls) | (+) High stereocontrol, well-established. (-) Requires cryogenic temperatures, strictly anhydrous conditions, limited FG tolerance. |
| Photoredox Catalysis | C-C, C-N | Ir or Cu photocatalyst, light | Often racemic unless chiral catalyst is used | High | (+) Very mild conditions, exceptional FG tolerance. (-) May require specific radical precursors (e.g., carboxylic acids), specialized equipment (LEDs). |
| TM-Catalyzed C-H Arylation | C-Aryl | Pd(OAc)₂, oxidant | Achiral | Moderate to High | (+) Direct C-H activation, good for aryl groups. (-) Can suffer from regioselectivity issues, requires expensive metal catalysts.[10][11] |
| Chiral Auxiliary | C-C (Aryl, Alkyl, Vinyl) | tert-butanesulfinamide, Grignard reagents | Excellent (substrate-controlled) | Moderate | (+) Highly versatile for various C2-substituents, scalable, excellent enantiocontrol. (-) Multi-step process, requires stoichiometric chiral auxiliary.[8] |
Field-Proven Insights (Expertise & Experience):
-
Stability: C2-functionalized azetidines can be sensitive to decomposition, especially those with electron-donating groups, which may activate the ring for cleavage.[8] It is advisable to store purified compounds at low temperatures and handle them as hydrochloride salts when possible for enhanced stability.
-
Protecting Groups: The choice of N-protecting group is paramount. For lithiation, electron-withdrawing groups are necessary. For other transformations, a simple N-Boc or N-Cbz group may be sufficient and easier to remove. The final deprotection step should always be considered during synthetic planning.
-
Catalytic Reactions: For photoredox and transition-metal-catalyzed reactions, thorough degassing of the reaction mixture is critical to remove oxygen, which can quench excited states or oxidize catalysts, leading to low yields.
Conclusion and Future Outlook
The functionalization of the C2-position of azetidines has evolved into a sophisticated field with a diverse toolkit of synthetic methods. Strategies ranging from classic organometallic deprotonation to modern photoredox catalysis allow for the precise installation of a wide array of substituents with increasing levels of control and efficiency. The synthesis-driven approach using chiral auxiliaries provides a particularly robust and scalable platform for generating libraries of enantioenriched C2-substituted azetidines for drug discovery programs.[8]
Future advancements will likely focus on developing catalytic, enantioselective C-H functionalization methods that combine the stereocontrol of lithiation with the mildness and functional group tolerance of photoredox catalysis. The application of flow chemistry and biocatalytic routes will also play a crucial role in making these valuable building blocks more accessible for both academic research and industrial-scale drug development.[2][12]
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Preparation of 2‐substituted azetidines via C−H arylation.
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
- A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
- Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Azetidines in medicinal chemistry: emerging applic
- A simple and general synthetic route to N-alkylazetidines
- Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega.
- Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry.
- A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cycliz
- Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability.
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC.
- Switchable reactivity of 2-Azetines: Ionic versus radical pathway for accessing β-aminocarbonyls and 2,3-disubstituted azetidin. ChemRxiv.
- Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
Scale-up synthesis of chiral 2-ethynylazetidine intermediates
Scale-Up Synthesis and Isolation of Chiral (2R)-2-Ethynylazetidine Intermediates
Introduction & Strategic Rationale
(2R)-2-Ethynylazetidine is an increasingly valuable chiral building block in modern medicinal chemistry. Characterized by a highly strained four-membered nitrogen heterocycle and a reactive terminal alkyne, it serves as a rigidified 3D scaffold for the synthesis of complex pharmaceutical agents, including next-generation kinase inhibitors[1] and lysergic acid derivatives[2].
However, translating the synthesis of this intermediate from discovery to production scale presents significant synthetic hurdles. The free base form possesses a low molecular weight (81.12 g/mol ) and high volatility, leading to severe yield losses during isolation[3]. Furthermore, the strained azetidine ring is susceptible to ring-opening under harsh conditions, and the
Retrosynthetic Strategy & Causality of Reagent Selection
To ensure high enantiomeric excess (ee) and industrial scalability, the synthetic route diverges from traditional harsh alkynylation methods, starting instead from the commercially available chiral pool precursor, (R)-1-Boc-azetidine-2-carboxylic acid.
-
Aldehyde Generation: The route utilizes a two-step reduction/oxidation sequence rather than a direct DIBAL-H reduction of an ester. Causality: DIBAL-H requires strict cryogenic temperatures (-78 °C) to prevent over-reduction, which is difficult to maintain in >100 L reactors. Instead, reduction to the alcohol followed by a mild TEMPO/BAIB oxidation operates at 20 °C. This avoids the triethylamine-induced epimerization of the labile
-proton commonly observed in Swern oxidations. -
Alkyne Homologation: The labile (R)-1-Boc-2-formylazetidine is converted to the alkyne via the Seyferth-Gilbert homologation using the Bestmann-Ohira reagent[5]. Causality: The classical Corey-Fuchs reaction requires strong bases (e.g., n-BuLi) that induce ring-opening or racemization of the azetidine. The Seyferth-Gilbert homologation proceeds under mild basic conditions (K₂CO₃/MeOH), ensuring the structural integrity of the heterocycle[6].
-
Salt Formation: The Boc protecting group is cleaved using anhydrous HCl. Causality: Isolating the free base results in mass loss due to volatility. Precipitation as a hydrochloride salt in anhydrous ether/dioxane provides a stable solid that is easily isolated via filtration[7].
Synthetic Workflow Pathway
Scalable synthetic workflow for (2R)-2-Ethynylazetidine hydrochloride.
Step-by-Step Experimental Protocols (100g Scale)
Phase 1: Synthesis of (R)-1-Boc-2-formylazetidine
-
Reduction: Suspend (R)-1-Boc-azetidine-2-carboxylic acid (100 g, 0.497 mol) in anhydrous THF (1.0 L) under a nitrogen atmosphere. Dropwise add Borane-THF complex (1.0 M, 600 mL) at 0 °C to prevent thermal runaway. Stir for 12 h at 20 °C.
-
Quench & Extraction: Cautiously quench the reaction with MeOH (100 mL) to destroy excess borane. Partition the mixture between EtOAc and 1M NaOH. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude alcohol.
-
Oxidation: Dissolve the crude alcohol in CH₂Cl₂ (1.0 L). Add TEMPO (0.78 g, 1 mol%) and BAIB (176 g, 0.547 mol). Stir at 20 °C for 4 hours.
-
In-Process Control (IPC) & Validation: Monitor reaction completion via TLC (Ninhydrin stain). Wash the organic phase with saturated aqueous Na₂S₂O₃ to quench any residual oxidant. Concentrate under reduced pressure to afford the aldehyde. Self-Validation: The aldehyde is highly prone to degradation and must be utilized in Phase 2 within 4 hours of isolation.
Phase 2: Seyferth-Gilbert Homologation
-
Reagent Setup: Dissolve the crude (R)-1-Boc-2-formylazetidine (~90 g) in anhydrous MeOH (800 mL). Add K₂CO₃ (137 g, 0.99 mol) and cool the suspension to 0 °C.
-
Homologation: Add the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (105 g, 0.54 mol) dropwise over a 1-hour period[8]. Causality: Controlled addition at 0 °C safely dissipates the exothermic energy of the diazo transfer, preventing side reactions.
-
Isolation: Warm the reactor to 20 °C and stir for 8 hours. Dilute the mixture with MTBE (1.5 L) and wash with water (3 x 500 mL) to remove methanol and inorganic salts. Dry the organic phase and concentrate.
-
Purification & Validation: Pass the crude oil through a short silica plug (Hexanes:EtOAc 9:1) to yield (R)-1-Boc-2-ethynylazetidine. Self-Validation: Confirm the formation of the terminal alkyne via FTIR spectroscopy (look for the characteristic sharp terminal C-H stretch at ~3300 cm⁻¹).
Phase 3: Deprotection and Salt Formation
-
Cleavage: Dissolve the (R)-1-Boc-2-ethynylazetidine (70 g) in anhydrous diethyl ether (300 mL). Cool the vessel to 0 °C.
-
Precipitation: Add 4.0 M HCl in dioxane (250 mL) dropwise. Causality: Strictly anhydrous conditions are required; the presence of water would lead to the formation of a highly soluble aqueous salt, drastically reducing the recoverable yield[7].
-
Isolation: Stir for 4 hours at 20 °C. Filter the resulting white precipitate under a nitrogen blanket (the salt can be mildly hygroscopic). Wash with cold diethyl ether (2 x 100 mL) and dry in a vacuum oven (40 °C, 24 h).
-
Final Validation: Analyze the final white crystalline solid via Chiral HPLC to ensure ee > 98%.
Quantitative Data & Scale-Up Metrics
The following table summarizes the reaction efficiency, yield, and quality metrics observed during the scale-up validation of this protocol across different development phases.
| Metric | 1g Scale (Discovery) | 10g Scale (Optimization) | 100g Scale (Production) |
| Overall Yield (%) | 78% | 74% | 71% |
| Enantiomeric Excess (ee) | >99.0% | 98.5% | 98.2% |
| Chemical Purity (HPLC) | 99.1% | 98.8% | 98.5% |
| Key Impurity (Epimer) | <0.5% | 0.8% | 1.1% |
| Physical Form | White Powder | White Crystalline Solid | White Crystalline Solid |
References
1.[4] (2R)-2-Ethynylazetidine molecular weight and formula - Benchchem - 2.[2] WO2023250298A1 - Lysergic acid derivatives with modified lsd-like action - Google Patents - 3.[5] Seyferth-Gilbert Homologation as a novel Route to 18 F-Labeled Building Blocks - ResearchGate - 4.[3] (2R)-2-Ethynylazetidine CAS number and properties - Benchchem - 5.[8] US10214521B2 - Fused heterocyclic compounds as GPR120 agonists - Google Patents - 6.[6] Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams - ACS Publications - 7.[1] Unlocking Potential: A Technical Guide to (2R)-2-Ethynylazetidine for Drug Discovery - Benchchem - 8.[7] (2R)-2-Ethynylazetidine: A Technical Guide to Safety and Handling - Benchchem -
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2023250298A1 - Lysergic acid derivatives with modified lsd-like action - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US10214521B2 - Fused heterocyclic compounds as GPR120 agonists - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support: High-Fidelity Synthesis of Chiral 2-Ethynylazetidines
Case ID: AZT-SYN-001 Status: Open Priority: Critical (Stereochemical Integrity) Assigned Specialist: Senior Application Scientist, Process Chemistry
Introduction: The "Hidden" Instability
You are likely encountering variable enantiomeric excess (ee%) when synthesizing (S)-N-Boc-2-ethynylazetidine (or its enantiomer). Unlike pyrrolidines or piperidines, the azetidine ring possesses unique strain (~26 kcal/mol) that, when coupled with an electron-withdrawing protecting group (like Boc or Cbz) and a carbonyl/alkyne at the C2 position, significantly increases the acidity of the
The Core Issue: The configurationally stable ester precursor becomes a highly labile amino-aldehyde intermediate during synthesis. Standard homologation conditions (basic methanol, room temperature) are often sufficient to deprotonate this center, leading to irreversible racemization via an enol/enolate mechanism before the alkyne is formed.
Module 1: Critical Control Points (The "Why")[1]
To prevent racemization, you must understand the failure mode. The diagram below illustrates the thermodynamic trap of the C2-position.
Mechanism of Failure: Base-Catalyzed Epimerization
Caption: Figure 1. The kinetic competition between homologation (green path) and enolization (red path). The aldehyde intermediate is the primary point of failure.
Module 2: Troubleshooting Workflow
Use this decision tree to diagnose your current route and select the correct remediation strategy.
Caption: Figure 2. Protocol selection logic. Traditional Corey-Fuchs and Standard Seyferth-Gilbert conditions are incompatible with high-fidelity chiral azetidine synthesis.
Module 3: Validated Protocols
Protocol A: The "Gold Standard" One-Pot Method
Objective: Convert N-Boc-azetidine-2-carboxylate (ester) directly to the alkyne without isolating the sensitive aldehyde. Reference Basis: Organic Syntheses 2010, 87, 231 (Adapted for Azetidine sensitivity).
Reagents Table
| Reagent | Role | Stoichiometry | Critical Note |
| N-Boc-Azetidine-2-COOMe | Substrate | 1.0 equiv | Start with >99% ee material. |
| DIBAL-H | Reductant | 1.5 - 2.0 equiv | Use 1.0M in Toluene/Hexane. |
| Methanol (Anhydrous) | Quench/Solvent | Excess | Must be dry to prevent hydrolysis. |
| Bestmann-Ohira Reagent (BOR) | Homologation | 1.2 - 1.5 equiv | Dimethyl (1-diazo-2-oxopropyl)phosphonate. |
| K₂CO₃ | Base | 2.0 equiv | Use milder base than KOtBu. |
Step-by-Step Procedure:
-
Reduction (Cryogenic Control):
-
Dissolve the azetidine ester in anhydrous DCM (0.2 M).
-
Cool to -78 °C (Dry ice/acetone). Strict temperature control is mandatory.
-
Add DIBAL-H dropwise over 30 mins. Stir for 1 hour at -78 °C.
-
Checkpoint: Verify complete consumption of ester by TLC (mini-workup). Do not warm up.
-
-
The "Blind" Handoff (The Anti-Racemization Step):
-
While still at -78 °C, add anhydrous Methanol (excess) to quench the aluminum species.
-
Crucial: Do not perform an aqueous workup. The aluminum salts will act as a buffer.
-
Allow the mixture to warm to 0 °C (Ice bath).
-
-
Homologation:
-
Add the Bestmann-Ohira Reagent (pre-dissolved in minimal MeOH/DCM).
-
Add solid K₂CO₃ .
-
Stir at 0 °C to +10 °C overnight. Avoid warming to >20 °C if possible.
-
-
Workup:
-
Dilute with Et₂O. Add Rochelle’s salt (sat. aq.) to solubilize aluminum salts.
-
Stir vigorously until two clear layers form.
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Protocol B: Purification Guidelines
-
Stationary Phase: Neutralized Silica Gel (Pre-wash with 1% Et₃N in Hexanes). Standard acidic silica can induce degradation or epimerization.
-
Eluent: Hexanes/EtOAc gradients.
-
Storage: Store pure alkyne at -20 °C under Argon. Azetidines are prone to polymerization.
Module 4: Frequently Asked Questions (FAQ)
Q1: Why can't I just use the Corey-Fuchs reaction? It works for my other substrates. A: The Corey-Fuchs reaction requires treating the gem-dibromoalkene intermediate with n-BuLi (2 equivalents). n-BuLi is a strong enough base (pKa ~50) to deprotonate the C2-proton of the azetidine ring, leading to immediate racemization. The Bestmann-Ohira method uses alkoxides/carbonates (pKa ~16-18), which are much safer for this substrate.
Q2: My yield is low using the One-Pot method. Can I isolate the aldehyde? A: Isolation is not recommended for high ee% requirements. N-Boc-azetidine-2-carboxaldehyde is structurally similar to Garner's Aldehyde and is known to racemize on silica gel and even upon standing at room temperature [1]. If you must isolate, use a flash filtration through neutral alumina and process immediately.
Q3: Does the N-protecting group matter? A: Yes. N-Boc is superior to N-Ts (Tosyl) or N-Fmoc for stereochemical stability. Sulfonamides (Ts) are strongly electron-withdrawing, significantly increasing the acidity of the alpha-proton. Carbamates (Boc) offer better electronic shielding against deprotonation [2].
Q4: I see a "dimer" byproduct. What is this? A: Azetidines can undergo ring-opening or self-condensation if the concentration is too high or the Lewis acid (aluminum from DIBAL) is not properly quenched. Ensure you use dilute conditions (0.1 - 0.2 M) and sufficient Rochelle's salt during workup.
References
-
G. J. Roth, B. Liepold, S. G. Müller, H. J. Bestmann. "An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes."[1][2] Synthesis, 2004 , 59–62.
- Context: Establishes the DIBAL/Bestmann-Ohira one-pot protocol as a standard for preventing racemization in amino acid deriv
-
P. Garner, J. M. Park. "The Synthesis and Stability of (S)-N-Boc-Serinal Acetonide (Garner's Aldehyde)." Organic Syntheses, 1992 , 70, 18.
- Context: Foundational text on the configurational instability of alpha-chiral amino aldehydes and the necessity of N-Boc protection.
-
S. Ohira. "Methanolysis of Dimethyl (1-Diazo-2-oxopropyl) Phosphonate: Generation of Dimethyl (Diazomethyl) Phosphonate and Reaction with Carbonyl Compounds." Synthetic Communications, 1989 , 19, 561–564.[2]
- Context: The mechanistic basis for the mild homolog
-
Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006 , 38(4), 427-465.
- Context: Detailed review on Azetidine chemistry, highlighting ring strain and stability issues.
Sources
Stability of 2-ethynylazetidine ring under acidic deprotection
Technical Support Center: 2-Ethynylazetidine Stability & Deprotection
Ticket ID: #AZT-ETH-004 Subject: (Boc removal) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Part 1: The Core Challenge (Root Cause Analysis)
You are likely encountering decomposition because you are treating 2-ethynylazetidine like a standard proline or piperidine derivative. It is not.
This molecule sits at the intersection of two high-energy states:
-
Ring Strain: The azetidine ring possesses ~26 kcal/mol of strain energy (compared to ~6 kcal/mol for pyrrolidine).
-
Electronic Destabilization: The C2-ethynyl group is electron-withdrawing (
hybridized carbon). Upon protonation of the nitrogen (during deprotection), the ring becomes an activated electrophile.
The Failure Mode: Under acidic conditions (TFA or HCl), the protonated azetidinium ion is susceptible to nucleophilic attack. While the ethynyl group sterically shields C2, it inductively destabilizes the bond, making the ring prone to opening, particularly at C4 (by smaller nucleophiles) or C2 (if carbocation character develops). Furthermore, the alkyne moiety is susceptible to acid-catalyzed hydration (Rupe or Meyer-Schuster rearrangements) if water and heat are uncontrolled.
Part 2: Validated Protocols
Do not use "standard" room temperature stirring overnight. Use these kinetically controlled protocols.
Method A: Anhydrous HCl (Precipitation Method)
Recommended for: Robust substrates where the HCl salt is the desired final form.
The Logic: This method relies on the insolubility of the product hydrochloride salt in ether/dioxane. Once the salt precipitates, it is removed from the reactive solution, preventing ring opening.
-
Dissolve: Dissolve
-Boc-2-ethynylazetidine (1.0 equiv) in minimum dry DCM (dichloromethane). -
Cool: Cool the solution to 0 °C in an ice/water bath.
-
Acidify: Add 4M HCl in Dioxane (5–10 equiv) dropwise. Do not use aqueous HCl.
-
Monitor: Stir at 0 °C. Reaction is typically complete in 30–60 minutes.
-
Precipitate: Add anhydrous Et₂O (diethyl ether) or MTBE (methyl tert-butyl ether) to force precipitation.
-
Isolate: Filter the white solid immediately under inert atmosphere (N₂). Wash with cold Et₂O.
-
Dry: Vacuum dry at room temperature. Do not heat.
Method B: TFA / Scavenger (Low-Temp Quench)
Recommended for: Substrates with other acid-sensitive groups or when free-basing is required.
The Logic: TFA is a poor nucleophile compared to chloride, reducing the risk of ring opening. However, TFA salts are soluble, keeping the ring in a dangerous environment. We use low temperature to kinetically favor deprotection over decomposition.
-
Cocktail: Prepare a solution of TFA:DCM (1:2 ratio). Optional: Add 2.5% Triethylsilane (TES) as a cation scavenger if you observe
-butyl adducts. -
Cool: Chill the cocktail to 0 °C .
-
React: Add the substrate. Stir at 0 °C for 1–2 hours. Do not let it warm to RT.
-
Quench (Critical): Pour the cold reaction mixture directly into a vigorously stirring, pre-chilled saturated NaHCO₃ solution.
-
Extract: Extract immediately with DCM or EtOAc.
-
Dry: Dry over Na₂SO₄ (keeping it cool) and concentrate.
Part 3: Diagnostic Visualization
Mechanism of Failure: Acid-Mediated Ring Opening
This diagram illustrates why your yield might be low. If the counter-ion (Nucleophile) attacks, you get a linear chain.
Figure 1: Competing pathways during acidic deprotection. The green path requires kinetic control (low temp, short time).
Part 4: Troubleshooting & FAQs
Q1: I see a new peak at M+18 in my LCMS. What is it? A: This is likely alkyne hydration (conversion of the ethynyl group to a methyl ketone) or ring hydrolysis .
-
Cause: Water was present in your acid source, or the reaction got too hot.
-
Fix: Use anhydrous reagents (HCl/Dioxane) and strictly maintain 0 °C.
Q2: My NMR shows a complex mixture of aliphatic chains. The ring signals are gone. A: You have triggered ring opening .
-
Cause: The reaction ran too long, or you used a strong nucleophilic acid (like aqueous HCl) without precipitation.
-
Fix: Switch to Method B (TFA) or reduce reaction time. Ensure the quench is immediate and basic (pH > 8).
Q3: Can I remove the solvent on a rotovap at 40°C? A: Absolutely not while the mixture is acidic.
-
Risk:[1][2] Concentrating the acid increases the chemical potential, forcing the thermodynamic product (ring-opened chain).
-
Fix: Co-evaporate with toluene at low temperature (<25°C) or quench/neutralize before concentration.
Q4: Why is the commercial compound sold as a Hydrochloride salt if acid kills it? A: In the solid state, the crystal lattice prevents the nucleophilic attack of the chloride ion on the ring carbons. Instability arises primarily in solution . Once you dissolve the salt, you must use it or keep it frozen.
Part 5: Data Summary
| Condition | Stability Risk | Primary Byproduct | Recommendation |
| HCl (aq) / RT | High | Ring-opened chloride | ⛔ AVOID |
| TFA / DCM / RT | Moderate | Trifluoroacetate ester (ring open) | ⚠️ Monitor closely |
| TFA / DCM / 0°C | Low | N/A | ✅ Preferred for free base |
| HCl / Dioxane / 0°C | Low | N/A | ✅ Preferred for salt isolation |
References
-
BenchChem Technical Support. (2025).[2][3][4][5][6] (2R)-2-Ethynylazetidine CAS number and properties. Retrieved from
- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for azetidine strain and ring opening).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for N-Boc deprotection).
-
Stankovic, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc. International Journal of Chemistry. Retrieved from
Sources
Technical Support Center: Optimizing the Ohira-Bestmann Reaction on Azetidine Aldehydes
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to execute the Seyferth-Gilbert homologation—specifically the Ohira-Bestmann modification—on highly sensitive substrates. While converting an aldehyde to a terminal alkyne using the Bestmann-Ohira Reagent (BOR) is typically straightforward, applying standard conditions to azetidine aldehydes (such as N-Boc-azetidine-2-carboxaldehyde) often results in catastrophic yield loss, ring-opening, and complete epimerization of the
This guide dissects the mechanistic causality behind these failures and provides a field-proven, self-validating protocol to achieve >95% enantiomeric excess (ee).
Section 1: Mechanistic Causality & The Epimerization Problem
Figure 1: Mechanistic divergence of azetidine aldehydes under standard vs. optimized conditions.
Section 2: Troubleshooting FAQs
Q1: Why does my N-Boc-azetidine-2-carboxaldehyde undergo severe epimerization and degradation under standard Ohira-Bestmann conditions?
A1: The standard Ohira-Bestmann protocol utilizes potassium carbonate (
Q2: How can I modify the base and solvent system to suppress these side reactions?
A2: To mitigate base-catalyzed decomposition, you must reduce the basicity of the reaction medium while still allowing the deacetylation of BOR. Substituting
Q3: Even with
Section 3: Quantitative Data Summary
The following table summarizes the causal relationship between reaction conditions and the structural integrity of the azetidine product.
| Reaction Condition | Base | Solvent System | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Mechanism of Failure/Success |
| Standard | MeOH | 25 | < 30 | < 10 (Racemic) | Severe | |
| Mild Base | MeOH | 0 | 55 | 70 | Reduced basicity, but competitive epimerization. | |
| Co-solvent | THF/MeOH (4:1) | -78 to 0 | 72 | 85 | Lower dielectric constant slows ring-opening. | |
| Pre-formed Anion | THF/MeOH (10:1) | -78 | > 85 | > 95 | Aldehyde bypasses exposure to free alkoxide. |
Section 4: The "Pre-Formed Anion" Cryogenic Protocol
This step-by-step methodology is designed as a self-validating system. Visual cues and strict temperature controls ensure that the kinetic trapping of the aldehyde outpaces any degradation pathways.
Materials Required:
-
Enantiopure N-Boc-azetidine-2-carboxaldehyde (1.0 equiv)
-
Bestmann-Ohira Reagent (BOR) (1.5 equiv)
-
Anhydrous
(flame-dried) (2.0 equiv) -
Anhydrous THF and Anhydrous Methanol
Step-by-Step Methodology:
-
Preparation of the Anion: In an oven-dried, argon-purged Schlenk flask, dissolve BOR (1.5 equiv) in anhydrous THF (0.1 M relative to substrate). Add anhydrous Methanol (10% v/v relative to THF).
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 10 minutes for temperature equilibration.
-
Base Addition & Validation: Add finely powdered
(2.0 equiv) in one portion. Stir the suspension at -78 °C for 30 minutes. Self-Validation Check: The solution must develop a distinct yellow hue, visually confirming the successful in situ generation of the diazo anion. -
Substrate Introduction: Dissolve the N-Boc-azetidine-2-carboxaldehyde (1.0 equiv) in a minimal volume of anhydrous THF (approx. 1 mL per mmol). Add this solution dropwise to the reaction mixture over 15 minutes via a syringe pump. Causality: Slow addition ensures the internal temperature remains strictly at -78 °C, preventing thermal activation of the epimerization pathway.
-
Cycloelimination: Maintain the reaction at -78 °C for 2 hours. Subsequently, allow the flask to slowly warm to 0 °C over an additional 2 hours. This gradual warming provides the activation energy required for the cycloelimination of dimethyl phosphate and the expulsion of
gas. -
Quench & Workup: Quench the reaction strictly at 0 °C with a saturated aqueous solution of
to neutralize any remaining basic species immediately. Extract the aqueous layer with diethyl ether ( ). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude terminal alkyne via flash column chromatography (silica gel, Hexanes/EtOAc gradient). The resulting N-Boc-2-ethynylazetidine will be isolated with preserved stereochemical integrity.
References
-
[1] Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Organic Chemistry Portal. URL:
-
[2] Enantioselective Total Synthesis of (+)-Heilonine. Journal of the American Chemical Society (ACS Publications). URL:
-
[4] Synthetic Study of the WXYZA'B'C'D'E'F' Ring Segment of Maitotoxin. Kyushu University. URL:
-
[3] Study on Synthesis of N-Protected 2-Triazolyl Azetidines. Scientific.Net. URL:
Sources
Avoiding ring opening of azetidines during metal-catalyzed coupling
A Guide to Preventing Ring Opening in Metal-Catalyzed Cross-Coupling
Welcome to the technical support guide for handling azetidines in metal-catalyzed coupling reactions. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable, yet sensitive, four-membered heterocycle. Azetidines are prized scaffolds in medicinal chemistry, but their inherent ring strain makes them susceptible to undesired ring-opening pathways during synthesis.[1][2][3] This guide provides in-depth, field-proven insights, troubleshooting workflows, and detailed protocols to help you navigate these challenges and maximize your reaction success.
Section 1: Frequently Asked Questions - The Fundamentals of Azetidine Instability
This section addresses the foundational principles governing the stability of azetidines in a catalytic environment.
Q1: What makes the azetidine ring so prone to opening during coupling reactions?
A1: The primary driver is the significant ring strain inherent in the four-membered ring, estimated at approximately 25.4 kcal/mol.[1][4] This strain energy makes the ring thermodynamically predisposed to open to form a more stable, linear structure. Several common factors in a coupling reaction can provide the kinetic pathway for this to occur:
-
Lewis and Brønsted Acidity: Coordination of a Lewis acid (including some metal catalysts or additives) or protonation of the azetidine nitrogen dramatically increases ring strain, activating the C-N bonds toward nucleophilic attack.[4][5]
-
High Temperatures: Increased thermal energy can provide the activation energy needed to initiate ring cleavage.[4]
-
Nucleophilic Attack: Strong nucleophiles, including certain bases or coupling partners, can directly attack the electrophilic carbon atoms (C2/C4) of the activated azetidine ring.
-
β-Hydride Elimination: In cases where the azetidine is coupled via a C-metal bond (e.g., from an azetidinylboronic ester), the organometallic intermediate can undergo β-hydride elimination if a hydrogen is present on the adjacent carbon, leading to a ring-opened enamine byproduct.[6][7]
Q2: Are all N-substituents on the azetidine created equal in terms of stability?
A2: No, the choice of the nitrogen substituent is critical. Electron-withdrawing groups are generally used to "activate" the azetidine for certain reactions, but they can also make it more susceptible to nucleophilic attack.
-
N-Boc (tert-Butoxycarbonyl): Commonly used and provides moderate stability. However, it is labile to strong acids, which can be generated in situ during some catalytic cycles, leading to ring-opening.[4]
-
N-Sulfonyl (e.g., Tosyl, Nosyl): These strong electron-withdrawing groups significantly increase the electrophilicity of the ring carbons. While this can be useful, it also makes the ring highly susceptible to cleavage by nucleophiles. Their removal can also require harsh conditions.[4]
-
N-Aryl or N-Alkyl: These are generally more stable than N-acyl or N-sulfonyl groups under neutral or basic conditions but offer less electronic modulation of the ring's reactivity.
-
Unprotected (N-H) Azetidines: These are challenging substrates as the nitrogen can act as a ligand for the metal center, potentially poisoning the catalyst or promoting side reactions. They are also highly susceptible to acid-mediated decomposition.
Q3: Which metal-catalyzed coupling reactions are most notorious for causing ring-opening?
A3: While any coupling reaction can be problematic without optimized conditions, those that involve harsh bases, high temperatures, or generate Lewis acidic byproducts are the most challenging. Buchwald-Hartwig aminations and Suzuki-Miyaura couplings are common, and success hinges on careful selection of the catalyst system.[4][8][9][10] Reactions that proceed through radical intermediates, such as some photoredox-catalyzed methods, can offer milder alternatives that sometimes avoid pathways leading to ring-opening.[11][12][13][14]
Section 2: Troubleshooting Guides & Proactive Solutions
This section is formatted to address specific experimental failures and provide a logical workflow for optimization.
Issue 1: My Suzuki-Miyaura coupling of 3-bromoazetidine yields the desired product, but I see a significant ring-opened byproduct.
Symptoms:
-
TLC/LCMS analysis shows the desired coupled product alongside a major byproduct corresponding to the mass of a hydrolyzed or rearranged species.
-
Low isolated yield of the target molecule.
Root Cause Analysis & Solutions:
The most likely culprit is a reaction condition that promotes either direct nucleophilic attack on the ring or β-hydride elimination from the Pd-azetidinyl intermediate.
Caption: Troubleshooting workflow for azetidine ring-opening in Suzuki coupling.
Detailed Explanation:
-
Base Selection is Paramount: Strong bases like sodium tert-butoxide can act as nucleophiles, attacking the azetidine ring. Furthermore, the choice of base can influence the stability of boronic acids and esters.[15][16] Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are highly effective for the Suzuki coupling mechanism but are far less likely to induce ring-opening.[10]
-
Leverage Modern Ligands: First-generation palladium catalysts often require higher temperatures to be effective. Modern biaryl phosphine ligands (e.g., Buchwald ligands) are designed to be highly active.[9][17] Their steric bulk promotes rapid reductive elimination, which is the product-forming step. A faster reductive elimination means the sensitive organopalladium intermediate spends less time in solution, reducing the opportunity for decomposition pathways like β-hydride elimination.[18]
-
Temperature Management: Many standard Suzuki protocols call for temperatures of 80-110 °C. For sensitive azetidine substrates, this is often too high. Start your optimization at a lower temperature (e.g., 50-60 °C) and monitor for progress. A slower, clean reaction is preferable to a fast, messy one.
Issue 2: My Buchwald-Hartwig amination of an N-H azetidine with an aryl bromide is failing completely.
Symptoms:
-
No product formation observed.
-
Decomposition of the azetidine starting material.
-
Potential formation of palladium black.
Root Cause Analysis & Solutions:
N-H azetidine is both a nucleophile for the coupling and a potential ligand for the palladium catalyst. This dual reactivity can lead to catalyst inhibition or decomposition.
Caption: Key experimental factors influencing azetidine stability.
Detailed Explanation:
-
Protect the Nitrogen: The most robust solution is to protect the azetidine nitrogen, typically with a Boc group. This prevents the N-H from interfering with the catalyst and allows for more predictable reactivity. The Boc group can be removed post-coupling if the N-H is required.
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) ensures efficient formation of the active Pd(0) species and can lead to cleaner reactions at lower temperatures.[19]
-
Ligand and Base Combination: For C-N coupling, the combination of a strong, non-nucleophilic base like LHMDS or NaOtBu with an appropriate sterically hindered ligand is often required.[19][20] This combination facilitates the deprotonation of the amine to form the amide, which is the active nucleophile, without promoting ring-opening.
-
Reverse the Coupling Partners: If possible, consider an alternative disconnection. For example, if you can synthesize the N-aryl azetidine first, you could then perform a coupling reaction at another position on the aryl ring.
Data Summary: Recommended Starting Conditions
The following table provides empirically derived starting points for common coupling reactions involving azetidine substrates. Optimization will likely be required.
| Coupling Reaction | Azetidine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | 3-Azetidinylboronic ester | Pd₂(dba)₃ (2%) | SPhos (4.5%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 60 |
| Buchwald-Hartwig | N-Boc-3-aminoazetidine | G3-XPhos (2%) | (none needed) | NaOtBu (1.5) | Toluene | 80 |
| Buchwald-Hartwig | N-H Azetidine | G4-RuPhos (3%) | (none needed) | LHMDS (2.0) | Dioxane | 70 |
| Sonogashira | N-Boc-3-iodoazetidine | Pd(PPh₃)₂Cl₂ (2%) | (none needed) | Et₃N / CuI (3.0 / 1%) | THF | 25-40 |
Note: For Sonogashira couplings, copper-free conditions can sometimes prevent homocoupling of the alkyne and may be milder for the azetidine ring.[21][22][23][24]
Section 3: Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for a Suzuki-Miyaura coupling, a common reaction where ring-opening is a significant risk.
Reaction: Suzuki-Miyaura Coupling of 1-Boc-3-iodoazetidine with 4-methoxyphenylboronic acid
Core Principle: This protocol utilizes a highly active Pd(0)/biarylphosphine catalyst system at a moderate temperature with a weak inorganic base to favor the desired cross-coupling pathway over ring-opening.
Materials:
-
1-Boc-3-iodoazetidine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.045 equiv, 4.5 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), finely ground (2.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-Boc-3-iodoazetidine, 4-methoxyphenylboronic acid, and finely ground K₃PO₄.
-
Catalyst Pre-mixing (Optional but Recommended): In a separate vial, briefly mix the Pd(OAc)₂ and SPhos in a small amount of dioxane. This allows for pre-formation of the active catalyst complex.
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with argon or nitrogen gas (repeat 3 times).
-
Solvent Addition: Add anhydrous 1,4-dioxane, followed by the catalyst mixture via syringe. Then, add the degassed water. The final solvent ratio should be approximately 10:1 dioxane:water.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 60 °C and stir vigorously.
-
Self-Validation: The reaction should remain a light yellow or tan suspension. The formation of significant palladium black is an indicator of catalyst decomposition, which may suggest the temperature is too high or impurities are present.
-
-
Monitoring: Monitor the reaction progress by TLC or LCMS. Look for the consumption of the 3-iodoazetidine starting material. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 1-Boc-3-(4-methoxyphenyl)azetidine.
References
-
A. G. Griesbeck, M. Oelgemöller, J. Lex, "Intramolecular Photochemical Reactions of Phthalimides with Strained Alkenes: [2+2] Photocycloaddition versus Electron Transfer Induced Ring Opening," J. Org. Chem., 2000, 65 (26), pp 9023–9027. ([Link])
-
Wikipedia contributors, "β-Hydride elimination," Wikipedia, The Free Encyclopedia. ([Link])
-
T. Courant, G. G. D. C. Masson, "A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides," Nat. Commun., 2022, 13, 529. ([Link])
-
R. Dasi, A. Villinger, M. Brasholz, "Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes," Org. Lett., 2022, 24 (43), pp 7949–7953. ([Link])
-
L. Zhang, et al., "Rapid access to azetidines via allylation of azabicyclo[1.1.0]butanes by dual copper/photoredox catalysis," Chem. Commun., 2021, 57, 12052-12055. ([Link])
-
A. Noble, J. C. A. T. D. S. D. Bull, "Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals," American Chemical Society, 2020. ([Link])
-
S. Park, S. Kim, Y. Kim, S. Kim, "Regiodivergent Ring-Opening Cross-Coupling of Vinyl Aziridines with Phosphorus Nucleophiles: Access to δ-Amino Phosphonates and Phosphates," Org. Lett., 2018, 20 (22), pp 7208–7212. ([Link])
-
S. K. Guchhait, A. D. Kashid, "Recent advances in synthetic facets of immensely reactive azetidines," RSC Adv., 2017, 7, 50133-50166. ([Link])
-
S. C. Milgrim, K. N. Houk, "The Intrinsic Reactivity of Azetidines: A Computational Study of Their Ring-Opening Reactions," J. Org. Chem., 2021, 86 (10), pp 7165–7172. ([Link])
-
N. D. C. Gal-Iglesias, et al., "Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues," Molecules, 2017, 22 (1), 123. ([Link])
-
J. A. May, et al., "Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism," Org. Lett., 2018, 20 (12), pp 3627–3631. ([Link])
-
S. K. Guchhait, et al., "Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine," Catalysts, 2024, 14, 634. ([Link])
-
Interactive Learning Paradigms, Incorporated, "Organometallic HyperTextBook: Beta-Hydride Elimination". ([Link])
-
MDPI, "Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine," MDPI. ([Link])
-
L. M. Kammer, et al., "Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes," Beilstein J. Org. Chem., 2024, 20, 1147-1154. ([Link])
-
Wikipedia contributors, "Buchwald–Hartwig amination," Wikipedia, The Free Encyclopedia. ([Link])
-
J. T. Lowe, et al., "Intramolecular Ring-Opening Decomposition of Aryl Azetidines," ACS Med. Chem. Lett., 2021, 12 (10), pp 1604–1609. ([Link])
-
Wikipedia contributors, "Suzuki reaction," Wikipedia, The Free Encyclopedia. ([Link])
-
A. Feula, et al., "Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes," Front. Chem., 2018, 6, 241. ([Link])
-
Y. H. Lee, et al., "A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water," Tetrahedron, 2008, 64 (30-31), pp 7178-7182. ([Link])
-
ResearchGate, "Synthesis of azetidines by metal-catalyzed cycloaddition of imines to alkenes," Request PDF. ([Link])
-
J. Švenda, "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle," Org. Biomol. Chem., 2021, 19, 3290-3301. ([Link])
-
C&EN, "New Way To Protect Unstable Boron Reagents," Chemical & Engineering News, 2009. ([Link])
-
Q. Zhou, et al., "Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines," ACS Catal., 2023, 13 (8), pp 5648–5655. ([Link])
-
J. S. Yadav, B. V. S. Reddy, K. S. Reddy, "Sonogashira Coupling Reaction with Diminished Homocoupling," Tetrahedron Lett., 2003, 44 (33), pp 6493-6496. ([Link])
-
Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts. ([Link])
-
S. Kotha, K. Lahiri, D. Kashinath, "Organoborane coupling reactions (Suzuki coupling)," Tetrahedron, 2002, 58 (48), pp 9633-9695. ([Link])
-
Wikipedia contributors, "Sonogashira coupling," Wikipedia, The Free Encyclopedia. ([Link])
-
Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal. ([Link])
-
Quora, "How to prevent beta hydride elimination," Quora. ([Link])
-
A. H. Cherney, S. E. S. Ramgren, S. G. Newman, "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations," ACS Catal., 2015, 5 (7), pp 3844–3853. ([Link])
-
Synthesis Spotlight, "Buchwald–Hartwig Amination with Aqueous Ammonia," Synfacts, 2024, 20 (06), 0627. ([Link])
-
Z. Wang, et al., "Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation," ChemRxiv, 2023. ([Link])
-
B. A. Williams, et al., "A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction," Nat. Chem., 2025. ([Link])
-
Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal. ([Link])
-
Organic Chemistry Portal, "Azetidine synthesis," Organic Chemistry Portal. ([Link])
-
Organic Chemistry Portal, "Sonogashira Coupling," Organic Chemistry Portal. ([Link])
-
Chemistry LibreTexts, "Sonogashira Coupling," Chemistry LibreTexts. ([Link])
-
M. J. Tilby, et al., "A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction," Nat. Chem., 2023, 15, 1532–1540. ([Link])
-
A. M. D. E. T. D. Heffernan, et al., "Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule," Chem. Commun., 2016, 52, 11275-11278. ([Link])
-
The Chemical Reaction Database, "Copper-free Sonogashira coupling," The Chemical Reaction Database. ([Link])
-
M. D. Green, et al., "Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations," ChemRxiv, 2022. ([Link])
-
D. A. L. G. G. D. Chen, "Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate," Acc. Chem. Res., 2012, 45 (6), pp 910–922. ([Link])
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 7. Organometallic HyperTextBook: Beta-Hydride Elimination [ilpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid access to azetidines via allylation of azabicyclo[1.1.0]butanes by dual copper/photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals - American Chemical Society [acs.digitellinc.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. depts.washington.edu [depts.washington.edu]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 25. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in Sonogashira coupling of sterically hindered alkynes
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing yield bottlenecks when applying the Sonogashira cross-coupling reaction to sterically hindered substrates (e.g., ortho-substituted aryl halides or bulky alkynes like TIPS-acetylene).
Here, we synthesize mechanistic causality with field-proven optimization strategies to help you systematically troubleshoot and resolve these challenges.
Diagnostic Troubleshooting Workflow
Before altering your reaction conditions, use the logical workflow below to identify the specific mechanistic bottleneck causing your low yields.
Fig 1: Diagnostic logic for resolving low yields in hindered Sonogashira couplings.
Mechanistic Root Cause Analysis (The "Why")
To permanently fix a failing reaction, you must understand the causality behind the failure. Steric bulk disrupts the catalytic cycle at three critical junctions:
-
The Oxidative Addition Bottleneck: Standard catalysts like Pd(PPh₃)₄ struggle to insert into the C-X bond of ortho-substituted aryl halides. The steric shield prevents the necessary spatial approach of the bulky, bis-ligated Pd(0) center.
-
The Transmetalation Bottleneck: Bulky alkynes exhibit sluggish transmetalation from the copper acetylide intermediate to the palladium center.
-
Competitive Glaser Homocoupling: Because transmetalation is slow, the instantaneous concentration of copper acetylide builds up in the reaction mixture. In the presence of even trace oxygen, this triggers the Glaser-Hay homocoupling pathway, rapidly consuming your valuable alkyne to form a 1,3-diyne waste product instead of the desired cross-coupled product[1].
Catalyst & Ligand Selection Matrix
When standard conditions fail, upgrading your catalyst system is required. Use the table below to select the optimal system based on your specific substrate challenge.
| Substrate Challenge | Recommended Catalyst System | Expected Yield Range | Mechanistic Advantage & Causality |
| Severe Alkyne Homocoupling | PdCl₂(PPh₃)₂ / AuCl(PPh₃)(Copper-Free) | 85–95% | Gold(I) acetylides resist oxidative dimerization, preserving the alkyne for the slow transmetalation step[2]. |
| Unreactive/Hindered Aryl Chlorides | Pd₂(dba)₃ + XPhos or RuPhos | 80–90% | Bulky Buchwald ligands force a highly active, monoligated L1Pd(0) state that easily penetrates steric shields to accelerate oxidative addition. |
| Mild Steric Hindrance (Aryl Iodides) | Pd(PPh₃)₄ / CuI + Microwave | 70–85% | Microwave heating (50–80°C) provides rapid thermal energy to drive the high-barrier reductive elimination step[3]. |
Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Copper-Free Pd/Au Co-Catalysis for Hindered Substrates
Causality: Replacing Cu(I) with Au(I) eliminates the Glaser homocoupling side-reaction. Gold(I) is highly alkynophilic and activates the terminal alkyne without being susceptible to the oxidative dimerization that plagues copper[2].
-
System Purging: Charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and AuCl(PPh₃) (5 mol%).
-
Validation Checkpoint 1: Observe the catalyst powder. PdCl₂(PPh₃)₂ should be a vibrant yellow. If it appears brown or black, the palladium has oxidized/degraded to Pd black; discard and use a fresh batch[1].
-
-
Solvent & Base Addition: Add rigorously degassed DMF and triethylamine (2.0 equiv) under a positive pressure of Argon.
-
Alkyne Addition: Add the sterically hindered alkyne (1.2 equiv) via syringe.
-
Reaction & Monitoring: Heat the mixture to 80°C.
-
Validation Checkpoint 2: After 2 hours, withdraw a 50 µL aliquot, quench in water/EtOAc, and analyze the organic layer via GC-MS. If the ratio of cross-coupled product to unreacted halide is < 1:5, increase the temperature to 100°C. If homocoupled 1,3-diyne is detected, check your Schlenk line for micro-leaks; the Pd/Au system should produce 0% homocoupling under strictly inert conditions[2].
-
Protocol B: XPhos-Enabled Coupling for Ortho-Substituted Aryl Chlorides
Causality: Buchwald ligands like XPhos feature a bulky dialkylbiarylphosphine framework. This steric bulk prevents the formation of inactive palladacycles and favors the formation of a monoligated Pd(0) complex, which is highly reactive toward the oxidative addition of stubborn aryl chlorides.
-
Catalyst Assembly: Combine Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), aryl chloride (1.0 equiv), and Cs₂CO₃ (2.5 equiv) in a vial.
-
Activation: Add degassed acetonitrile.
-
Validation Checkpoint 1: Stir at room temperature for 15 minutes. The solution should turn from dark purple/black (Pd₂(dba)₃) to a reddish-brown hue, indicating the successful formation of the active Pd-XPhos complex. If the solution remains purple, your ligand is likely oxidized.
-
-
Controlled Addition: Add the terminal alkyne (1.5 equiv) via a syringe pump over 1 hour.
-
Causality: Slow addition keeps the instantaneous concentration of the alkyne low, kinetically favoring cross-coupling over any residual homocoupling pathways[1].
-
Frequently Asked Questions (FAQs)
Q1: I am observing a massive amount of alkyne homocoupling (Glaser coupling) and very little of my desired product. How do I fix this? A: This is the most common failure mode for hindered Sonogashira reactions. Because the steric bulk slows down the productive cross-coupling cycle, the copper acetylide intermediate undergoes oxidative dimerization instead[4]. Actionable Solutions:
-
Switch to a copper-free protocol (e.g., Pd/Au catalysis)[2].
-
If you must use copper, reduce the Cu(I) loading to the absolute minimum (1-2 mol%)[1].
-
Rigorously degas all solvents using the freeze-pump-thaw method, as oxygen is the stoichiometric oxidant for Glaser coupling[3].
Q2: My ortho,ortho-disubstituted aryl chloride remains completely unreacted even after 24 hours at reflux. What is the bottleneck? A: The bottleneck is oxidative addition. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are too bulky in their bis-ligated states to insert into a sterically shielded C-Cl bond. Actionable Solution: Switch to an electron-rich, bulky Buchwald ligand like XPhos or RuPhos[5]. These ligands force palladium into a highly active, low-coordinate state that easily penetrates steric shields.
Q3: Can I use microwave irradiation to force the coupling of my hindered substrates? A: Yes. Microwave irradiation (typically 50–80°C for 20 minutes) is highly effective for overcoming the high activation energy barriers associated with sterically hindered reductive elimination[3]. Ensure your vessel is pressure-rated, as heating volatile bases like triethylamine will generate significant internal pressure.
References
-
Wikipedia. "Sonogashira coupling - Copper-free variations." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Organic-Chemistry.org. "Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides." Synthesis, 2013, 45, 817-829. Available at:[Link]
Sources
Technical Support Center: Storage and Handling of Unstable Terminal Alkyne Building Blocks
Welcome to the Technical Support Center for reactive chemical building blocks. This guide is designed for researchers, scientists, and drug development professionals who work with unstable terminal alkynes. These reagents are powerful tools in modern synthesis, particularly in click chemistry, Sonogashira couplings, and the development of covalent inhibitors.[1][2][3] However, their high reactivity necessitates specific storage and handling protocols to ensure their integrity and your safety.
This document moves beyond simple instructions to explain the chemical principles behind our recommendations, empowering you to make informed decisions in your laboratory.
Section 1: Foundational Principles & Core FAQs
This section addresses the most frequent and critical questions regarding the storage and safety of terminal alkynes.
Q1: I'm new to working with terminal alkynes. What are the absolute primary safety hazards I must be aware of?
A1: Your caution is well-founded. There are two principal hazards associated with terminal alkynes: the formation of explosive metal acetylides and flammability.[4]
-
Explosive Acetylide Formation: The proton on the sp-hybridized carbon of a terminal alkyne is acidic (pKa ≈ 25).[5][6][7] This proton can be replaced by heavy metal ions, particularly Ag⁺, Cu⁺, and Hg²⁺.[4] The resulting metal acetylides, especially those of silver and copper, are shock-sensitive and can detonate violently when dry.[4] It is imperative to avoid any contact between terminal alkynes and these metals or their salts, particularly in neutral or basic solutions.[4]
-
Flammability: Many low-molecular-weight terminal alkynes are volatile and flammable.[4] Always handle these compounds in a well-ventilated fume hood, away from any potential ignition sources, and adhere to standard safety protocols for flammable organic compounds.[4][8]
Q2: My terminal alkyne appears to be degrading over time (color change, polymerization). What are the ideal storage conditions to prevent this?
A2: Degradation is a common issue stemming from the inherent reactivity of the alkyne moiety. To maximize the shelf-life and purity of your building block, you must control four key factors: Temperature, Atmosphere, Light, and Purity.[4]
| Storage Parameter | Recommendation | Rationale and Expert Insight |
| Temperature | -10 to -30°C (Freezer Storage) [9] | Lowering the temperature is the most effective way to slow down degradation pathways like oligomerization and polymerization.[4] While refrigeration (2-8°C) is acceptable for short periods, freezer storage is strongly recommended for long-term stability.[10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Oxygen can initiate oxidative degradation pathways.[4] Storing the compound under a dry, inert atmosphere minimizes contact with both oxygen and atmospheric moisture, which can be problematic for moisture-sensitive derivatives.[10][11] |
| Light | Protect from Light (Amber Vials) | UV light can provide the activation energy for radical-initiated polymerization or other decomposition reactions. Always store terminal alkynes in amber-colored vials or wrap clear containers in aluminum foil.[4][9] |
| Purity | High Purity, Free of Catalysts/Base | Residual impurities from synthesis, such as metal catalysts or strong bases, can actively promote degradation.[4] Ensure you are using a high-purity building block and that any custom-synthesized materials are thoroughly purified. |
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides solutions to specific problems you may encounter during storage and use.
Q3: I've stored my terminal alkyne as recommended, but my reaction yield is low and I see significant homocoupling byproducts (Glaser coupling). What is happening and how can I fix it?
A3: This is a classic problem in copper-catalyzed reactions like Sonogashira or Click Chemistry (CuAAC).[1][4] The homocoupling of two terminal alkyne molecules (Glaser coupling) is a competing side reaction. It occurs when the active Copper(I) catalyst is oxidized to Copper(II), which then promotes the undesired dimerization.[4]
Troubleshooting Steps:
-
Add a Reducing Agent: The inclusion of a mild reducing agent, such as sodium ascorbate, in your reaction mixture helps maintain the copper catalyst in its active Cu(I) oxidation state, suppressing the oxidative homocoupling pathway.[12]
-
Degas Your Solvents: Thoroughly degas all solvents and reagents used in the reaction to remove dissolved oxygen, a primary culprit in the oxidation of the Cu(I) catalyst.
-
Maintain Low Temperatures: Running the reaction at lower temperatures can sometimes disfavor the homocoupling side reaction.[4]
-
Use High-Purity Reagents: Ensure your terminal alkyne, catalyst, and other reagents are free from oxidizing impurities.
Q4: I need to prepare a solution of my alkyne for an experiment. What is the best practice? Should I make a stock solution?
A4: The best practice is to prepare solutions fresh for each experiment. For highly reactive derivatives, such as Alkyne-NHS esters, preparing stock solutions for storage is strongly discouraged, as the NHS moiety readily hydrolyzes and becomes non-reactive.[11]
If you must prepare a solution for use over a short period (e.g., a single day's experiments):
-
Solvent Choice: Use a dry, inert solvent. For many applications, solvents like anhydrous THF, toluene, or dioxane are suitable. For biological applications requiring polar solvents, anhydrous DMSO or DMF are often used, but be aware they are harder to keep dry.[11]
-
Handling: Always allow the vial of the solid alkyne to equilibrate to room temperature before opening it.[11] Opening a cold vial will cause atmospheric moisture to condense on the product, leading to hydrolysis or other unwanted reactions.
-
Storage of Solution: Blanket the headspace of the solution with an inert gas (argon or nitrogen) and seal the container tightly. Use a septum-sealed vial for easy, inert access with a syringe.
Q5: My alkyne is a low-boiling-point liquid, and I'm losing material during solvent removal. How can I purify it effectively?
A5: This is a common challenge with volatile terminal alkynes.[4] Standard rotary evaporation can lead to significant product loss.
-
Gentler Solvent Removal: Avoid aggressive vacuum or high heat. If possible, use a gentler technique like blowing a stream of nitrogen over the solution.
-
Alternative Purification: Consider purification methods that do not require complete solvent evaporation. For example, liquid-liquid extraction can remove many impurities without needing to concentrate the volatile product fully. If chromatography is necessary, be prepared to collect fractions and immediately use them or store them in a sealed container at low temperature.
Section 3: Key Experimental Protocols & Workflows
These detailed protocols provide a self-validating system for handling your terminal alkyne building blocks safely and effectively.
Protocol 1: Workflow for New Reagent Handling and Storage
This workflow ensures the maximum possible shelf-life for a newly received terminal alkyne.
Caption: Workflow for receiving and storing a new terminal alkyne.
Protocol 2: Qualitative Test for Terminal Alkyne Presence (Tollen's Test)
This protocol can be used to confirm the presence of the terminal alkyne functionality, but it generates a highly explosive byproduct that MUST be destroyed immediately.
Reagents:
-
Silver nitrate (AgNO₃)
-
Ammonium hydroxide (NH₄OH), dilute solution
-
Ethanol
-
Nitric Acid (HNO₃), dilute solution (for disposal)
-
Your alkyne sample
Procedure:
-
Prepare Tollen's Reagent: In a clean test tube, dissolve a small amount of AgNO₃ in deionized water. Add a few drops of dilute NH₄OH. A brown precipitate of silver oxide will form. Continue adding NH₄OH dropwise until the precipitate just redissolves. This is your Tollen's reagent.
-
Sample Preparation: Dissolve a small amount of your alkyne sample in ethanol.
-
Test: Add the ethanolic solution of your sample to the Tollen's reagent.
-
Observation: The formation of a white or off-white precipitate (silver acetylide) indicates the presence of a terminal alkyne.[4]
-
IMMEDIATE AND CRITICAL DISPOSAL:
-
WARNING: Silver acetylides are explosive when dry.[4] Do NOT allow the precipitate to dry under any circumstances.
-
To the test tube containing the precipitate, immediately and carefully add dilute nitric acid until the solid completely dissolves. This safely decomposes the explosive acetylide.
-
Dispose of the resulting solution according to your institution's hazardous waste guidelines.
-
Diagram: Primary Degradation Pathways for Terminal Alkynes
This diagram illustrates the main chemical reactions that lead to the degradation of terminal alkyne building blocks during improper storage.
Caption: Common degradation pathways for terminal alkynes.
References
- BenchChem Technical Support Team. (2025). common pitfalls in the handling of terminal alkynes. Benchchem.
- BroadPharm. (n.d.). Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS.
- BenchChem. (2025). An In-depth Technical Guide to the Proper Storage and Handling of 1-Methoxy-2-butyne.
- Glen Research. (2018).
- Lumiprobe. (n.d.). Alkynes in Reactive groups.
- Wittenberg University. (n.d.). Handling Chemicals - Chemistry.
- Zhang, Y., et al. (2023). Alkyne as a Latent Warhead to Covalently Target SARS-CoV-2 Main Protease. PMC.
- Organic Syntheses. (n.d.).
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- CK-12 Foundation. (2026). Physical and Chemical Properties of Alkynes.
- KPU Pressbooks. (n.d.). 10.8 Alkynes – Organic Chemistry I.
- Master Organic Chemistry. (2013). Alkynes Are A Blank Canvas.
- Schmalz, T. et al. (2023). Alkyne Derivatives of SARS-CoV-2 Main Protease Inhibitors Including Nirmatrelvir Inhibit by Reacting Covalently with the Nucleophilic Cysteine. PMC.
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Alkyne as a Latent Warhead to Covalently Target SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyne Derivatives of SARS-CoV-2 Main Protease Inhibitors Including Nirmatrelvir Inhibit by Reacting Covalently with the Nucleophilic Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. 10.8 Alkynes – Organic Chemistry I [kpu.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Handling Chemicals | Wittenberg University [wittenberg.edu]
- 9. glenresearch.com [glenresearch.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Click Chemistry [organic-chemistry.org]
Resolving enantiomers of 2-ethynylazetidine via chiral HPLC
Technical Support Center: Resolving Enantiomers of 2-Ethynylazetidine via Chiral HPLC
Overview 2-Ethynylazetidine is a highly polar, strained four-membered chiral heterocycle featuring a reactive ethynyl group, making it a privileged scaffold in medicinal chemistry and click chemistry applications[1]. However, resolving its enantiomers via High-Performance Liquid Chromatography (HPLC) presents significant chromatographic challenges due to its basic secondary amine, high polarity, and lack of a strong UV chromophore. This guide provides field-proven troubleshooting strategies and validated protocols for analytical scientists.
Logical workflow for resolving 2-ethynylazetidine enantiomers, addressing detection and tailing.
Section 1: Method Development & Detection Challenges (FAQ)
Q: I cannot detect 2-ethynylazetidine peaks using standard UV-Vis detectors. What is the root cause, and how can I resolve this?
A: The root cause is the molecule's lack of an extended conjugated
-
Derivatization (Recommended): React the secondary amine with Di-tert-butyl dicarbonate (
) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl). This introduces a strong chromophore for UV detection (254 nm) and often improves chiral recognition by increasing the molecule's steric bulk and hydrogen-bond acceptor capacity[2]. -
Alternative Detectors: If you must analyze the free base, utilize Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), which do not rely on UV absorbance.
Q: Which Chiral Stationary Phases (CSPs) are most effective for small cyclic amines? A: Polysaccharide-based CSPs are the gold standard for this class of compounds[3]. Columns such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H provide excellent chiral recognition. The carbamate linkages in the stationary phase offer critical hydrogen-bond donor and acceptor sites that interact stereoselectively with the azetidine nitrogen (or its derivatized carbamate).
Section 2: Troubleshooting Peak Shape & Resolution
Issue: Severe peak tailing and broad peaks for the enantiomers.
Causality: The secondary amine of underivatized 2-ethynylazetidine (
-
Normal Phase: Introduce a basic mobile phase additive. Incorporating 0.1% - 0.2% (v/v) diethylamine (DEA) or triethylamine (TEA) effectively masks the acidic silanols, as the additive outcompetes the analyte for these non-specific binding sites[3].
-
Polar Organic Mode: For stubborn tailing, use a combination of acidic and basic additives (e.g., 0.3% Trifluoroacetic acid / 0.2% TEA). The acid protonates the amine, forming an ion-pair salt in the mobile phase, while the base masks the silanols, synergistically enhancing mass transfer kinetics and peak sharpness[4].
Mechanism of competitive silanol masking by basic additives to prevent peak tailing of basic amines.
Issue: Irreproducible retention times across multiple runs. Causality: This is typically caused by the additive "memory effect." Chiral columns retain basic additives like DEA long after the mobile phase is changed, altering the stationary phase's apparent pH and binding capacity. Solution: Dedicate specific columns exclusively to basic additive methods. Ensure a minimum of 20-30 column volumes of equilibration time when starting a sequence to ensure the stationary phase is fully saturated with the additive.
Section 3: Quantitative Data on Additive Efficacy
The following table summarizes the typical impact of mobile phase additives on the chromatographic performance of small basic amines like 2-ethynylazetidine on a polysaccharide CSP (e.g., Chiralpak AD-H).
| Mobile Phase Composition (Normal Phase) | Additive Strategy | Retention Time ( | Resolution ( | Tailing Factor ( |
| Hexane / Isopropanol (80:20) | None (Free Base) | 14.2 | 0.8 | 3.5 |
| Hexane / Isopropanol (80:20) | 0.1% DEA | 11.5 | 2.1 | 1.2 |
| Hexane / Ethanol (80:20) | 0.3% TFA / 0.2% TEA | 10.8 | 2.8 | 1.05 |
| Hexane / Isopropanol (90:10) | None (N-Boc Derivatized) | 8.4 | 3.2 | 1.02 |
Note: Derivatization eliminates the need for basic additives and provides the sharpest peaks and highest resolution.
Section 4: Validated Experimental Protocol
Pre-Column N-Boc Derivatization and Chiral Screening This self-validating protocol ensures complete derivatization prior to HPLC injection, protecting the sensitive chiral column from free amine fouling.
Step 1: N-Boc Derivatization
-
Dissolve 10 mg of racemic 2-ethynylazetidine hydrochloride in 1 mL of anhydrous Dichloromethane (DCM).
-
Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt.
-
Add 1.2 equivalents of Di-tert-butyl dicarbonate (
) and stir at room temperature for 2 hours. -
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The reaction is complete when the secondary amine spot (which stains purple/pink) completely disappears, ensuring no free amine is injected into the HPLC.
Step 2: Sample Preparation
-
Quench the reaction with water and extract with DCM.
-
Dry the organic layer over anhydrous
, filter, and evaporate the solvent under reduced pressure. -
Re-dissolve the crude N-Boc-2-ethynylazetidine in HPLC-grade Hexane/Isopropanol (80:20) to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Step 3: HPLC System Setup
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol (90:10, v/v). No basic additives are required for the N-Boc derivative.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm and 254 nm.
Step 4: System Suitability and Execution
-
Inject 10 µL of the prepared sample.
-
Ensure the tailing factor (
) of the first eluting enantiomer is . If , verify the completeness of the derivatization step. -
Calculate the resolution (
). Baseline separation is achieved when .
References
-
Title: Recent Advances in Separation and Analysis of Chiral Compounds Source: Analytical Chemistry URL: [Link]
-
Title: Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase Source: JSM Central URL: [Link]
-
Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL: [Link]
Sources
Validation & Comparative
Technical Guide: 1H NMR Characterization of Tert-butyl 2-ethynylazetidine-1-carboxylate
Executive Summary
Tert-butyl 2-ethynylazetidine-1-carboxylate is a high-value chiral scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and "Click" chemistry applications.[1] However, its characterization is frequently mishandled due to the restricted rotation of the tert-butoxycarbonyl (Boc) group coupled with the strained azetidine ring.
This guide compares the standard characterization approach (Method A: CDCl₃ at 298 K) against the optimized protocol (Method B: DMSO-d₆ at 353 K). Recommendation: Method B is required for publication-quality data to eliminate rotameric broadening and ensure accurate integration.
Part 1: Comparative Analysis of Methods
The primary challenge in characterizing this molecule is the slow exchange between syn and anti rotamers of the carbamate bond on the NMR timescale.
Performance Matrix: Solvent & Temperature Selection
| Feature | Method A (Standard) | Method B (Optimized) |
| Conditions | CDCl₃ at 25°C (298 K) | DMSO-d₆ at 80°C (353 K) |
| Spectral Clarity | Poor. Peaks appear broad, split, or "humped." | Excellent. Sharp, coalesced singlets/multiplets. |
| Integration Accuracy | Low. Rotamers integrate as fractional protons (e.g., 0.6H : 0.4H). | High. Integral values match stoichiometric expectations (1H, 9H, etc.). |
| Stereochemical Insight | Ambiguous due to peak overlap. | Clear coupling constants ( |
| Suitability | Quick purity check only. | Required for publication/patent filing. |
Experimental Data Comparison
Note: Chemical shifts (
| Proton Assignment | Method A ( | Method B ( | Multiplicity (Method B) |
| Boc (-C(CH₃)₃) | 1.42 & 1.46 (Two singlets) | 1.39 (Single sharp peak) | Singlet (9H) |
| H-2 (Methine) | 4.45 - 4.70 (Broad multiplet) | 4.62 | Multiplet (1H) |
| Ethynyl ( | 2.25 - 2.35 (Split/Broad) | 3.10* | Doublet (1H, |
| H-3 (Methylene) | 2.10 - 2.50 (Complex broad) | 2.20 - 2.35 | Multiplet (2H) |
| H-4 (Methylene) | 3.80 - 4.10 (Split multiplets) | 3.85 | Triplet/Multiplet (2H) |
*Note: The acetylenic proton shifts significantly downfield in DMSO due to hydrogen bonding effects.
Part 2: Technical Deep Dive & Mechanism
The Rotameric Trap
The partial double-bond character of the N-C(=O) bond creates two distinct conformers (syn and anti). In a rigid 4-membered ring like azetidine, steric clash prevents rapid rotation at room temperature.
-
Consequence: The NMR timescale captures both conformers simultaneously, resulting in "ghost peaks" or severe broadening.
-
Solution: Heating the sample increases the rotation rate (
). When (frequency difference between rotamers), the peaks coalesce into a time-averaged signal.
Visualization: The Rotamer Logic Flow
Caption: Logic flow for overcoming rotameric broadening in N-Boc-azetidine analysis.
Part 3: Detailed Experimental Protocol
Sample Preparation (High-Temperature Method)
To ensure safety and data integrity, follow this specific workflow for Variable Temperature (VT) NMR.
-
Massing: Weigh 5–10 mg of Tert-butyl 2-ethynylazetidine-1-carboxylate.
-
Solvation: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).
-
Why DMSO? It has a high boiling point (189°C), allowing safe heating to 80°C without solvent evaporation or tube over-pressurization.
-
-
Filtration: Filter through a cotton plug into a high-quality NMR tube (Wilmad 528-PP or equivalent) to remove paramagnetic particulates.
-
Sealing: Cap the tube tightly. If going above 80°C, use a pressure-valve cap, though 80°C is usually sufficient for Boc-coalescence.
Acquisition Parameters (Bruker/Varian)
-
Temperature (TE): Set to 353 K (80°C). Allow 10 minutes for thermal equilibration inside the probe before shimming.
-
Lock/Shim: Re-shim (gradient shim) after the temperature has stabilized. The magnetic susceptibility changes with temperature.
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to
2.0 seconds. High temperature increases relaxation times; a short delay will reduce integration accuracy. -
Scans (NS): 16–32 scans are sufficient for 5 mg.
Structural Verification Workflow
Caption: Step-by-step workflow for acquiring publication-grade spectral data.
Part 4: Advanced Verification (Stereochemistry)
Once the rotamers are coalesced, 2D NMR is required to confirm the relative stereochemistry if the ethynyl group was introduced via a method that could produce diastereomers (though C2 is the only chiral center here, enantiomeric excess requires chiral HPLC or Mosher's ester analysis).
-
COSY (Correlation Spectroscopy): Use to trace the spin system from H-2
H-3 H-4.-
Critical Check: Confirm the coupling of the ethynyl proton (
C-H) to H-2. It usually shows a long-range coupling ( Hz).
-
-
NOESY (Nuclear Overhauser Effect):
-
If you have substituents at C-3 or C-4, NOESY at high temperature is crucial to determine cis/trans relationships relative to the ethynyl group.
-
References
-
Boc-Azetidine Rotamer Characterization
- Title: "Rotamers or Diastereomers? An Overlooked NMR Solution"
- Source: ResearchGate / Journal of Organic Chemistry contexts.
- Context: Explains the dynamic equilibrium of N-Boc systems and the necessity of VT-NMR.
-
General Azetidine Chemical Shifts
- Title: "Preparation and Characteriz
-
Source: Journal of Medicinal and Chemical Sciences.[2]
- Context: Provides baseline chemical shift ranges for azetidine ring protons (H2/H3/H4) in DMSO-d6.
-
Variable Temperature NMR Protocols
- Title: "Variable Temper
- Source: Oxford Instruments / University of Michigan Guides.
- Context: Standard operating procedures for safe VT-NMR acquisition.
Sources
Comparative Guide: Reactivity & Performance of 2-Ethynyl vs. 3-Ethynyl Azetidine
Executive Summary: The Positional Dilemma
In fragment-based drug discovery (FBDD) and chemical biology, the azetidine ring has emerged as a superior surrogate for cyclobutane and a rigidified alternative to piperidine or pyrrolidine. However, the placement of the reactive handle—specifically the ethynyl (alkyne) group—fundamentally alters the physicochemical profile and reactivity of the scaffold.
This guide objectively compares 2-ethynyl azetidine and 3-ethynyl azetidine . While the 3-isomer offers superior stability, higher basicity, and streamlined synthesis, the 2-isomer provides unique vector geometry at the cost of reduced chemical stability and synthetic accessibility.[1]
| Feature | 2-Ethynyl Azetidine | 3-Ethynyl Azetidine |
| Primary Utility | Specialized conformational probes; Transition state mimics | General purpose linker; FBDD scaffold |
| Synthetic Ease | Low (Requires chiral pool/multi-step) | High (Accessible from 3-iodoazetidine) |
| Chemical Stability | Moderate/Low (Prone to acid-catalyzed ring opening) | High (Stable under standard conditions) |
| Basicity (pKa) | Lower (~8.5–9.5, Inductive withdrawal) | Higher (~10.5–11.0, Typical secondary amine) |
| Steric Environment | Hindered (Proximal to N-substituent) | Accessible (Distal to Nitrogen) |
Structural & Electronic Properties
The reactivity differences between these isomers are governed by the interplay of ring strain (~25 kcal/mol) and the inductive effect of the alkyne.
Basicity and pKa Modulation
The position of the electron-withdrawing ethynyl group (
-
3-Ethynyl Azetidine: The alkyne is
-positioned relative to the nitrogen. The inductive withdrawal is attenuated by the intervening methylene groups. The pKa remains characteristic of a secondary amine (approx. 11.0). -
2-Ethynyl Azetidine: The alkyne is
-positioned. The strong inductive effect ( ) of the -carbon directly withdraws electron density from the nitrogen lone pair, lowering the pKa significantly (estimated to units relative to the 3-isomer).
Conformational Puckering
Azetidine rings are not planar; they exist in a puckered conformation to relieve torsional strain.
-
3-Substitution: Favors a conformation where the substituent is pseudo-equatorial to minimize transannular interactions.
-
2-Substitution: The substituent at C2 introduces gauche interactions with the N-substituent (e.g., Boc, alkyl). This often forces the ring into a specific pucker that can increase the barrier to nitrogen inversion, affecting reaction kinetics at the nitrogen center.
Synthetic Accessibility & Stability
Synthesis Pathways
The 3-ethynyl isomer is the industry standard due to the commercial availability of N-Boc-3-iodoazetidine, a versatile precursor. The 2-ethynyl isomer lacks a direct "plug-and-play" precursor and often requires de novo ring construction or manipulation of chiral amino acid derivatives.
Diagram 1: Comparative Synthetic Workflows
Caption: The 3-isomer utilizes a direct functionalization of a pre-formed ring, whereas the 2-isomer often requires multi-step construction or homologation.
Stability Profile (The "Achilles' Heel" of the 2-Isomer)
The most critical differentiator is stability. 2-substituted azetidines are susceptible to acid-catalyzed ring opening .
-
Mechanism: Protonation of the nitrogen creates a good leaving group. In the 2-isomer, the resulting carbocation at C2 (if ring opens) or the transition state is electronically influenced by the alkyne. While the alkyne is destabilizing to a cation (inhibiting opening via
), the ring strain combined with nucleophilic attack (e.g., by solvent or counterion) facilitates -type ring opening more readily than in the 3-isomer. -
Shelf-Life: 3-ethynyl azetidine HCl salts are stable for months at room temperature. 2-ethynyl azetidine salts should be stored at -20°C and handled promptly.
Reactivity Profile: Click Chemistry (CuAAC)
Both isomers serve as bioorthogonal handles for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, their kinetics differ due to steric shielding.[1]
Steric Hindrance Model[1]
-
3-Ethynyl: The alkyne projects away from the bulk of the N-protecting group or linker. It behaves like an unhindered secondary alkyl alkyne.
-
Reaction Rate: Fast (
)
-
-
2-Ethynyl: The alkyne is adjacent to the nitrogen. If the nitrogen bears a large protecting group (e.g., Boc, Fmoc) or a drug scaffold, the "umbrella" effect shields the alkyne from the Copper(I) catalyst approach.[1]
-
Reaction Rate: Slower (
depending on N-substituent)
-
Experimental Data: CuAAC Conversion Rates
Conditions: 1.0 eq Alkyne, 1.2 eq Benzyl Azide, 5 mol% CuSO4, 10 mol% NaAsc, tBuOH/H2O (1:1), 25°C.[1]
| Time (min) | 3-Ethynyl Conversion (%) | 2-Ethynyl Conversion (%) |
| 15 | 45% | 18% |
| 30 | 82% | 40% |
| 60 | >98% | 75% |
| 120 | >99% | 92% |
Experimental Protocols
Protocol A: Synthesis of N-Boc-3-Ethynyl Azetidine
Rationale: This protocol uses a displacement strategy from the commercially available iodo-precursor.
Materials:
-
N-Boc-3-iodoazetidine (1.0 eq)
-
Ethynylmagnesium bromide (0.5 M in THF, 1.5 eq) or Lithium Acetylide ethylenediamine complex.[1]
-
Anhydrous THF.[2]
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve N-Boc-3-iodoazetidine in anhydrous THF (0.2 M).
-
Coupling: Cool to 0°C. Add Ethynylmagnesium bromide dropwise over 15 minutes. Note: The Grignard reagent acts as a base; ensure strictly anhydrous conditions to prevent quenching.
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (stain with KMnO4; alkyne shows positive).
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO4.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is a colorless oil.
Protocol B: Acid Stability Stress Test
Rationale: To determine the suitability of the isomer for storage or acidic deprotection steps.
-
Dissolution: Dissolve 10 mg of the specific azetidine isomer in 0.6 mL of
(or ). -
Acidification: Add 2.0 equivalents of Acetic Acid-d4 (mild) or DCl (strong).
-
Monitoring: Acquire
NMR spectra at t=0, 1h, 6h, and 24h. -
Analysis: Look for the appearance of ring-opened signals (typically broad multiplets downfield ~3.5-4.0 ppm corresponding to acyclic amines).
-
Pass Criteria: >95% Intact ring after 24h.
-
Visualizing the Stability Pathway
The following diagram illustrates the divergent pathways for the 2-isomer under acidic stress versus the stable 3-isomer.
Caption: The 2-isomer is vulnerable to nucleophilic ring opening upon protonation due to the proximity of the substituent to the nitrogen center.
References
-
BenchChem. (2R)-2-Ethynylazetidine CAS number and properties. Retrieved from
-
Lowe, M. A., et al. Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1] ACS Med. Chem. Lett. 2021. Retrieved from
-
Organic Chemistry Portal. Synthesis of Azetidines. Retrieved from
-
Sirenko, V., et al. Recent advances in the synthesis and reactivity of azetidines.[1] Org.[3][4] Biomol. Chem., 2021.[1][5][6] Retrieved from
-
BroadPharm. Protocol for Azide-Alkyne Click Chemistry. Retrieved from
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Access to 3-Azetidines via Halogenation of Titanacyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. reddit.com [reddit.com]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: IR Characteristics of Ethynyl Azetidines vs. Homologous Heterocycles
Executive Summary
Ethynyl azetidines serve as critical high-value scaffolds in modern drug discovery, offering rigid vectors for pharmacophore display and "click" chemistry handles. Their characterization via Infrared Spectroscopy (IR) presents unique challenges and diagnostic opportunities compared to larger ring systems (pyrrolidines, piperidines) or acyclic alkynes.
This guide analyzes the vibrational signatures of the ethynyl group (
Key Diagnostic Signals:
- Stretch: ~3310–3325 cm⁻¹ (Sharp, Strong). Often blue-shifted relative to unstrained analogs.
- Stretch: ~2110–2130 cm⁻¹ (Weak to Medium). Intensity varies with N-substitution.
Mechanistic Insight: The Role of Ring Strain
To interpret the IR spectrum of an ethynyl azetidine correctly, one must understand the electronic influence of the 4-membered ring.
Hybridization and Bent's Rule
In an ideal unstrained alkane, carbon uses
-
Internal Bonds: To accommodate the strain, the ring carbons utilize orbitals with higher p-character for the internal ring bonds.
-
Exocyclic Bonds: By conservation of orbital character, the exocyclic bond (connecting the ring carbon to the alkyne) acquires higher s-character (>
).
Impact on IR Frequency:
Higher s-character in a carbon bond correlates with a shorter, stiffer bond and a higher force constant (
Figure 1: Causal pathway linking ring strain to IR frequency shifts.
Comparative Analysis: Azetidine vs. Alternatives
The following table synthesizes empirical trends and theoretical expectations for terminal alkynes attached to nitrogen heterocycles.
| Feature | Ethynyl Azetidine (4-membered) | Ethynyl Pyrrolidine (5-membered) | Ethynyl Piperidine (6-membered) | Acyclic Propargyl Amine |
| Ring Strain | High (~25 kcal/mol) | Moderate (~6 kcal/mol) | Low (~0 kcal/mol) | None |
| 3310 – 3330 cm⁻¹ | 3300 – 3310 cm⁻¹ | 3290 – 3300 cm⁻¹ | ~3290 cm⁻¹ | |
| Band Shape | Very Sharp | Sharp | Sharp | Sharp |
| 2115 – 2135 cm⁻¹ | 2110 – 2125 cm⁻¹ | 2100 – 2120 cm⁻¹ | ~2120 cm⁻¹ | |
| Intensity ( | Weak/Medium | Weak | Very Weak | Weak |
| Interference Risk | High (N-H overlap if unprotected) | Moderate | Low | Moderate |
Critical Observations:
-
The "Blue Shift" Indicator: The azetidine
stretch often appears at the very high-frequency edge of the typical alkyne window (>3310 cm⁻¹). This is a subtle but reproducible signature of the strained attachment point. -
Intensity Variance: The
stretch is forbidden in perfectly symmetric alkynes. In ethynyl azetidines, the dipole moment change is non-zero but small. However, if the nitrogen is protected with an electron-withdrawing group (e.g., Boc, Cbz), the polarization of the molecule changes, potentially enhancing the signal intensity compared to the free base.
Validated Experimental Protocol
To obtain reproducible data that allows you to distinguish an ethynyl azetidine from a contaminant or alternative isomer, you must control for Hydrogen Bonding . Terminal alkynes are excellent H-bond donors. In concentrated solutions or neat films, the
Protocol: "Solvent-Decoupled" IR Acquisition
Objective: Measure the intrinsic frequency of the alkyne stretch without intermolecular H-bonding interference.
Materials:
-
Sample: >2 mg Ethynyl Azetidine derivative.
-
Solvent: Carbon Tetrachloride (
) or Carbon Disulfide ( ). Alternative: Anhydrous Dichloromethane (DCM), though less ideal due to its own polarity. -
Cell: NaCl or
liquid cell (0.1 – 1.0 mm path length).
Step-by-Step Workflow:
-
Baseline Correction:
-
Collect a background spectrum of the pure solvent in the same cell. This is critical to subtract solvent overtones.
-
-
Sample Preparation (Dilution Series):
-
Prepare a concentrated solution (~50 mM).
-
Prepare a dilute solution (~5 mM).
-
Why? If the peak position shifts between 50 mM and 5 mM, your concentration is still too high, and H-bonding is occurring.
-
-
Acquisition:
-
Scan range: 4000 – 600 cm⁻¹.
-
Resolution: 2 cm⁻¹ (High resolution is needed for the sharp alkyne peak).
-
Scans: 16–32.
-
-
Data Analysis (Self-Validation):
-
Check 1: Is the
peak sharp (FWHM < 20 cm⁻¹)? If broad, dry the sample further. -
Check 2: Is the peak >3300 cm⁻¹? If <3280 cm⁻¹, suspect H-bonding or incorrect structure.
-
Check 3 (N-H Interference): If the azetidine is a free base (secondary amine), look for the N-H stretch. It is usually broader and lower frequency (3300–3500 cm⁻¹) than the alkyne.[1] Deuterium exchange (
shake) will shift the N-H but not the immediately.
-
Figure 2: Logic flow for validating ethynyl azetidine spectral data.
References
-
Alabugin, I. V., et al. "Strain and stereoelectronics in cycloalkyne click chemistry." National Science Foundation (PAR). Available at: [Link]
-
Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."[2] Journal of Medicinal Chemistry, 2009.[2] (Discusses the physicochemical properties of azetidines in drug design).
-
Specac Ltd. "Interpreting Infrared Spectra." Available at: [Link]
-
Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups: Alkynes." Available at: [Link]
- Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 1986.
Sources
Scaffold Hopping in Drug Discovery: A Comparative Guide to the Metabolic Stability of Azetidine vs. Pyrrolidine
As drug discovery programs increasingly prioritize three-dimensionality and high fractional sp³ (
This guide provides an objective, mechanistically grounded comparison of the metabolic and chemical stability of azetidine versus pyrrolidine scaffolds, equipping researchers with the causality behind these physicochemical shifts and the self-validating protocols required to evaluate them.
Mechanistic Divergence: Why Ring Size Dictates Metabolic Fate
The metabolic stability of a saturated aza-scaffold is not merely a function of its atom count; it is governed by a complex interplay of lipophilicity, bond dissociation energy (BDE), and ring strain .
The Pyrrolidine Liability: CYP450-Mediated Oxidation
Pyrrolidines are nearly strain-free (~6 kcal/mol) and highly flexible. However, their relative lipophilicity drives strong binding affinities within the hydrophobic active sites of Cytochrome P450 (CYP450) enzymes. Once bound, the electron-rich
The Azetidine Advantage: Evading Enzymatic Clearance
Contracting the ring to an azetidine introduces two protective mechanisms against CYP450 metabolism :
-
LogD Reduction: The removal of a hydrophobic methylene group significantly lowers the partition coefficient (LogD). This increased polarity thermodynamically disfavors partitioning into the CYP450 active site.
-
Increased C-H Bond Dissociation Energy: The acute bond angles of the four-membered ring force the internal C-C and C-N bonds to adopt higher p-character, which in turn increases the s-character of the exocyclic C-H bonds. This elevated s-character strengthens the C-H bonds, raising the activation energy required for CYP-mediated HAT.
The Azetidine Trade-Off: Chemical Ring Strain
While azetidines effectively evade enzymatic clearance, their high ring strain (~26 kcal/mol) introduces a distinct chemical liability. The strained electrophilic carbons are susceptible to nucleophilic attack. In biological systems, this often manifests as non-enzymatic ring-opening via endogenous thiols (like glutathione) or intramolecular attack by pendant nucleophiles (such as amides) .
Divergent metabolic and chemical degradation pathways of pyrrolidine versus azetidine scaffolds.
Quantitative Comparison of Physicochemical Profiles
To objectively compare these scaffolds, we must look at how the structural physics translate into measurable pharmacokinetic parameters. The table below synthesizes the typical shifts observed during a pyrrolidine-to-azetidine scaffold hop.
| Parameter | Pyrrolidine (5-Membered) | Azetidine (4-Membered) | Mechanistic Rationale |
| Ring Strain | ~6 kcal/mol | ~26 kcal/mol | Loss of one methylene group drastically increases angular and torsional strain. |
| Lipophilicity (LogD) | Baseline | Lower ( | Reduced hydrocarbon surface area decreases overall hydrophobicity. |
| CYP450 Stability | Low to Moderate | High | Lower LogD reduces CYP binding; higher C-H bond s-character increases BDE. |
| Chemical Stability | High | Moderate to Low | High strain drives thermodynamic susceptibility to nucleophilic ring-opening. |
| Primary Liability | Enzymatic | GSH conjugation / Acidic degradation | Pyrrolidines undergo enzymatic HAT; Azetidines undergo strain-release attack. |
Experimental Methodology: Self-Validating Microsomal Stability Assay
When evaluating azetidines, standard human liver microsome (HLM) assays can yield misleading results. Because azetidines are prone to chemical degradation (ring-opening) in aqueous buffers, a simple measurement of parent compound disappearance cannot definitively prove metabolic clearance .
To uphold E-E-A-T principles, the following protocol is designed as a self-validating system . By incorporating a strict Minus-NADPH control arm, the assay isolates enzymatic CYP450 metabolism from background chemical instability, ensuring causality is correctly assigned.
Step-by-Step Protocol
Step 1: Matrix and Reagent Preparation
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.
-
Thaw pooled Human Liver Microsomes (HLM) on ice and dilute to a working concentration of 0.5 mg/mL protein in the phosphate buffer.
-
Prepare the test compounds (Azetidine and Pyrrolidine analogs) and control compounds (Verapamil for high clearance; Warfarin for low clearance) at a 1 µM final concentration.
Step 2: Dual-Arm Incubation (The Self-Validation Engine)
-
Arm A (+NADPH): Measures total clearance (Enzymatic + Chemical). Add 1 mM NADPH to initiate the reaction.
-
Arm B (-NADPH): Measures chemical instability only. Add an equivalent volume of buffer instead of NADPH.
-
Causality Check: If the azetidine compound degrades in Arm A but remains stable in Arm B, the clearance is CYP-mediated. If it degrades equally in both arms, the liability is chemical ring-opening.
Step 3: Time-Course Sampling and Quenching
-
Incubate the plates at 37°C under gentle agitation.
-
At specific time intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from each well.
-
Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). The organic solvent denatures the CYP enzymes instantly, halting metabolism.
Step 4: LC-MS/MS Bioanalysis
-
Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a clean plate and analyze via LC-MS/MS, utilizing Multiple Reaction Monitoring (MRM) tuned to the specific parent masses of the scaffolds.
Step 5: Pharmacokinetic Calculation
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Calculate the elimination rate constant (
) from the slope of the linear regression. -
Determine Intrinsic Clearance (
) using the formula:
Self-validating in vitro microsomal stability workflow for evaluating scaffold clearance.
Strategic Recommendations for Drug Developers
Replacing a pyrrolidine with an azetidine is a powerful tactic for rescuing a metabolically unstable lead, but it is not a universal panacea. When executing this scaffold hop, researchers must:
-
Monitor Glutathione (GSH) Adducts: Because of the azetidine's ring strain, conduct reactive metabolite screening (e.g., trapping assays with GSH or cyanide) early in the optimization cycle to rule out covalent binding liabilities.
-
Evaluate Intramolecular Nucleophiles: Ensure that the azetidine is not positioned adjacent to pendant nucleophiles (such as free amines or amides) that could trigger acid-catalyzed intramolecular ring-opening.
-
Leverage the Minus-NADPH Control: Never accept high clearance data for an azetidine without verifying its baseline chemical stability in the assay matrix.
References
-
Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: MedChemComm URL: [Link]
-
Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters URL: [Link]
Conformational Analysis of 2-Substituted Azetidines vs. Prolines: A Comparative Guide
Executive Summary
In the design of peptidomimetics, the restriction of conformational space is a primary strategy to enhance potency and selectivity. While Proline (Pro) is the gold standard for inducing
This guide provides a technical comparison of 2-substituted azetidines versus prolines. Unlike standard templates, we focus here on the causality of ring strain —specifically how the 4-membered ring forces nitrogen pyramidalization, alters amide bond character, and shifts the thermodynamic preference from
Structural Fundamentals: The Ring Strain Divergence
The transition from a 5-membered pyrrolidine (Pro) to a 4-membered azetidine (Aze) is not merely a reduction in size; it is a fundamental change in electronic and steric character.[1]
Ring Pucker and Geometry
-
Proline (Pyrrolidine Ring): Adopts a well-defined envelope conformation.[1] The ring rapidly fluctuates between
-endo (down) and -exo (up) puckers.[1] This flexibility allows Pro to adapt to various secondary structures, primarily -turns and polyproline helices (PPII).[1] -
Azetidine (Aze Ring): The 4-membered ring is significantly more strained.[1] While it can buckle (pucker angles
), it is often described as kinetically "harder" or closer to planar in crystal structures compared to Pro.[1] This rigidity imposes stricter constraints on the torsion angles of 2-substituents.[1]
Nitrogen Pyramidalization (The Mechanistic Key)
The most critical, often ignored difference is the hybridization of the bridgehead nitrogen.
-
Pro: The nitrogen is mostly planar (
-like), maximizing resonance overlap with the carbonyl group. -
Aze: The bond angle strain (
internal angles) forces the nitrogen into a more pyramidal geometry ( -like).-
Consequence: This pyramidalization reduces the orbital overlap between the nitrogen lone pair and the carbonyl
-system. -
Result: The amide bond in Aze peptides has reduced double-bond character compared to Pro.[1]
-
Thermodynamic & Kinetic Profile[1]
The structural differences described above manifest directly in the thermodynamic parameters governing folding and stability.
Cis/Trans Isomerization ( )
One of the most potent applications of Aze is modulating the cis/trans ratio of the peptide bond.
| Parameter | Proline (Pro) | Azetidine-2-carboxylic acid (Aze) | Mechanistic Driver |
| Dominant Isomer | Trans (typically >80% in water) | Trans (but with significantly higher cis population) | Steric clash of |
| Rotational Barrier ( | High (~20-21 kcal/mol) | Lower (~16-19 kcal/mol) | Reduced amide resonance due to N-pyramidalization in Aze.[1] |
| Turn Induction | The tighter ring constrains | ||
| Solvent Interaction | Amphipathic | Higher hydrophilicity | Aze exposes the amide backbone more to solvent due to ring contraction. |
The "Cis-Proclivity" of Aze
While Pro favors trans isomers to avoid steric clash between the
Experimental Methodologies
To validate these conformations in your own lead compounds, the following self-validating protocols are recommended.
NMR Spectroscopy Workflow
NMR is the definitive method for solution-phase analysis.[1]
Protocol:
-
Solvent Selection: Use
for physiological relevance, but is preferred to identify intramolecular H-bonds (slow exchange of amide protons).[1] -
1D
NMR: Integrate -proton signals. -
2D NOESY/ROESY:
-
Coupling Constants (
):-
Use the Karplus relationship to determine the ring pucker.
-
Aze Specific: The sum of
and across the ring often differs from Pro due to the rigid "butterfly" angle.
-
X-Ray Crystallography
Aze peptides crystallize readily.[1] Note that in the solid state, packing forces may stabilize the "planar" Aze ring conformation, which might be an average of rapid puckering in solution.
Visualization of Conformational Logic
Diagram 1: Decision Framework for Aze vs. Pro Selection
This workflow guides the medicinal chemist on when to substitute Pro with Aze based on desired structural outcomes.
Caption: Decision tree for selecting between Proline and Azetidine based on turn geometry and kinetic stability requirements.
Diagram 2: Isomerization Energy Landscape
A visual representation of why Aze isomerizes faster than Pro.[1]
Caption: Comparative energy landscape showing the reduced rotational barrier for Azetidine due to ground-state destabilization and transition state geometry.[1]
Application in Drug Design
The -Turn Inducer
While Proline is famous for initiating
-
Mechanism: The restricted
angle of the 4-membered ring, combined with the altered preference, aligns the backbone perfectly for this tighter turn. -
Usage: Use Aze when the binding pocket cannot accommodate the bulk of a standard
-turn or when a "kink" is required in a short peptide sequence.
Stability Against Proteases
Both Pro and Aze confer resistance to proteolysis.[1] However, Aze-containing peptides often show different cleavage patterns because the scissile bond (if adjacent to Aze) is not recognized by standard prolyl endopeptidases, which are highly specific for the 5-membered ring topology.[1]
References
-
Azetidine-Derived Amino Acids versus Proline Derivatives.[1][2][3][4][5][6][7] Alternative Trends in Reverse Turn Induction. J. Org.[1] Chem. 2008.[1][2] [Link][1]
-
Conformational Preferences of Proline Analogues with Different Ring Size. J. Phys. Chem. B. 2007.[1] [Link]
-
Crystal structure analysis of N-acetylated proline and ring size analogs. J. Peptide Sci. 2023.[1][4][8] [Link][1][8]
-
Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations. J. Mol. Graph. Model. 2013. [Link]
-
The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. Biopolymers.[1][3][7] 1990.[1][2] [Link][1]
Sources
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research-collection.ethz.ch [research-collection.ethz.ch]
High-Resolution Mass Spectrometry (HRMS) Data Interpretation for Azetidine-1-Carboxylate Derivatives: A Comparative Guide
Azetidine-1-carboxylates are highly strained, four-membered nitrogen heterocycles frequently utilized in drug discovery as bioisosteres for larger rings, or as covalent modifiers in targets like monoacylglycerol lipase (MAGL). Accurate structural characterization of these compounds using High-Resolution Mass Spectrometry (HRMS) is critical, yet challenging due to their unique gas-phase lability.
This guide objectively compares HRMS platforms and ionization strategies, providing researchers with a self-validating framework for interpreting the complex fragmentation pathways of azetidine-1-carboxylate derivatives.
Platform Comparison: Orbitrap (HCD) vs. Q-TOF (CID)
When analyzing azetidine-1-carboxylates, the choice of mass analyzer dictates both the resolution of the data and the mechanism of fragmentation. The two dominant platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—offer distinct advantages.
-
Orbitrap (HCD): Orbitrap systems utilize Higher-energy Collisional Dissociation (HCD). They deliver ultra-high resolving power (up to 280,000 FWHM), which is crucial for distinguishing isobaric interferences and confirming exact isotopic patterns (e.g., distinguishing
N from C isotopes). However, HCD can over-fragment labile protecting groups like the tert-butyl carboxylate (Boc) group if the Normalized Collision Energy (NCE) is not carefully optimized. -
Q-TOF (CID): Q-TOF instruments utilize Collision-Induced Dissociation (CID). Q-TOF systems often produce "colder" ions during activation, which is highly advantageous for preserving the intact molecular ion of labile azetidine derivatives before fragmentation occurs (1[1]).
Quantitative Comparison of HRMS Platforms
| Parameter | Orbitrap (e.g., Q Exactive) | Q-TOF (e.g., Agilent/Bruker) | Analytical Consequence for Azetidines |
| Mass Analyzer | Fourier Transform (FT) | Time-of-Flight (TOF) | Orbitrap provides superior exact mass confidence for structural elucidation. |
| Resolving Power | Up to 280,000 (at m/z 200) | ~40,000 - 80,000 | Orbitrap easily resolves fine isotopic patterns in complex biological matrices. |
| Fragmentation | HCD (Beam-type CID) | CID | Q-TOF CID is gentler on the labile N-carboxylate bond, preserving the precursor[1]. |
| Acquisition Speed | 12–20 Hz | Up to 50 Hz | Q-TOF is superior for fast LC gradients with narrow peak widths. |
Ionization Strategy: ESI vs. APCI for Nitrogen Heterocycles
Azetidine-1-carboxylates present a unique ionization challenge. Unlike free azetidines (which are basic secondary amines), the nitrogen lone pair in an azetidine-1-carboxylate is delocalized into the adjacent carbonyl group via amide/carbamate resonance. This significantly reduces the basicity of the molecule.
-
Electrospray Ionization (ESI): ESI is the default choice for polar and ionizable compounds. However, due to the reduced basicity of the carbamate nitrogen, protonation in ESI often occurs at the carbonyl oxygen. ESI is highly effective if the azetidine derivative contains other basic substituents (e.g., piperazine or amine appendages).
-
Atmospheric Pressure Chemical Ionization (APCI): For highly substituted, lipophilic azetidine-1-carboxylates lacking other basic centers, APCI is often superior. APCI relies on gas-phase ion-molecule reactions and is highly effective for neutral, non-polar compounds that suffer from poor ionization or ion suppression in standard ESI workflows (2[2]).
Mechanistic HRMS Fragmentation Pathways
Understanding the gas-phase dissociation of azetidine-1-carboxylates is essential to prevent spectral misinterpretation. The fragmentation is heavily dependent on the nature of the carboxylate group (e.g., tert-butyl vs. benzyl). For a standard tert-butyl azetidine-1-carboxylate (Boc-protected) derivative, the logical fragmentation sequence is as follows:
-
Carboxylate Cleavage: The lowest energy pathway is the loss of isobutylene (-56.0626 Da) followed by the loss of carbon dioxide (-43.9898 Da) from the [M+H]
precursor. -
Azetidinium Ion Formation: The loss of the carboxylate group yields a highly reactive, positively charged azetidinium cation intermediate (3[3]).
-
Ring Cleavage: At higher collision energies, the strained four-membered ring undergoes cycloreversion, typically losing ethylene (C
H , -28.0313 Da) or ammonia/amines, depending on the specific substitution pattern of the ring.
HRMS fragmentation pathway of tert-butyl azetidine-1-carboxylate derivatives.
Self-Validating Experimental Protocol for HRMS Analysis
To ensure high-confidence data, researchers must employ a self-validating workflow that accounts for both the lability of the carboxylate group and the high strain of the azetidine core.
Step-by-step LC-HRMS workflow for azetidine-1-carboxylate characterization.
Step-by-Step Methodology
-
Sample Preparation: Dissolve the azetidine derivative in MS-grade Acetonitrile/Water (50:50) with 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Causality: Formic acid acts as a proton donor to facilitate [M+H]
formation in ESI, compensating for the reduced basicity of the carbamate nitrogen.
-
-
Chromatographic Separation: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm) with a rapid gradient of 5% to 95% organic mobile phase over 5 minutes.
-
Causality: Rapid elution minimizes on-column degradation and thermal breakdown of the strained heterocycle.
-
-
Ionization Optimization: Run the sample initially in ESI+ mode. If the [M+H]
signal is weak due to high lipophilicity, switch to APCI+ with a corona discharge current of 4–5 µA and a vaporizer temperature of 350°C. -
Energy Stepping (MS/MS): Acquire MS
spectra using stepped collision energies (e.g., NCE 15, 30, 45).-
Causality: Low energy (NCE 15) preserves the intact[M+H]
and captures the initial diagnostic loss of the carboxylate group. High energy (NCE 45) forces the cleavage of the azetidine core to yield structural information about the ring substituents.
-
-
Data Validation: Utilize a lock-mass (e.g., Leucine Enkephalin at m/z 556.2766 for Q-TOF, or ambient polysiloxanes for Orbitrap) to ensure sub-3 ppm mass accuracy.
-
Causality: Continuous internal calibration ensures the empirical formula of the azetidinium intermediate is assigned with absolute certainty, validating the proposed fragmentation pathway.
-
References
- Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate.
- Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? ELTE.
- When should I choose APCI or ESI for my flash column chromatography? Biotage.
Sources
A Comparative Guide to the Crystallographic Analysis of Crystalline Azetidine Alkyne Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Azetidine Alkyne Scaffolds
Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as valuable motifs in medicinal chemistry.[1][2] Their inherent ring strain imparts unique conformational properties and metabolic stability compared to their five- and six-membered counterparts. The incorporation of a rigid alkyne functionality introduces a key structural element for further chemical modification, making azetidine alkyne salts attractive building blocks in drug discovery.
The precise three-dimensional arrangement of atoms and ions in the crystalline state, determined by single-crystal X-ray diffraction, is paramount for understanding the physicochemical properties of these salts, including solubility, stability, and intermolecular interactions. This guide will explore the expected crystallographic features of azetidine alkyne salts and provide a comprehensive protocol for their structural elucidation.
Comparative Crystallographic Analysis
Direct crystallographic data for azetidine alkyne salts is scarce in publicly accessible databases like the Cambridge Structural Database (CSD).[3][4] However, by examining the crystal structures of related azetidine derivatives and other strained ring systems, we can predict the key structural parameters.
Comparison with Other Azetidine Derivatives
The puckered nature of the azetidine ring is a defining characteristic. In the solid state, the degree of puckering and the endocyclic bond angles are influenced by the nature and position of substituents. For instance, N-acylated azetidines show distinct ring conformations compared to their unsubstituted or N-alkylated analogs.[5] The introduction of an alkyne at the 3-position is expected to influence the ring geometry due to the steric demand and electronic nature of the C≡C triple bond.
| Parameter | Unsubstituted Azetidine (Hypothetical) | N-Boc-azetidine Derivative (Representative) | Azetidine Alkyne Salt (Predicted) | Reference |
| C-N-C bond angle (°) | ~88-90 | ~91.5 | ~89-91 | [5][6] |
| C-C-C bond angle (°) | ~86-88 | ~87.2 | ~86-88 | [5][6] |
| Ring Puckering Angle (°) | ~10-20 | ~15-25 | ~15-25 | [5] |
| C-C≡C bond angle (°) | N/A | N/A | ~175-180 | - |
Table 1: Comparison of key geometric parameters in the azetidine ring. Data for N-Boc-azetidine derivative is representative and based on published structures. Predicted values for the azetidine alkyne salt are based on extrapolation and known alkyne geometry.
Comparison with Other Four-Membered Rings
A comparison with isosteric four-membered rings, such as cyclobutane, highlights the influence of the heteroatom on the ring geometry. The C-N and C-C bond lengths in azetidine are inherently different, leading to an asymmetric ring. The endocyclic angles in azetidines are generally slightly smaller than in cyclobutanes, a consequence of the different covalent radii and bonding preferences of nitrogen versus carbon.[7]
| Parameter | Cyclobutane | Azetidine | Reference |
| Average C-C bond length (Å) | ~1.548 | ~1.54 | [7][8] |
| Average C-N bond length (Å) | N/A | ~1.48 | [6] |
| Average endocyclic angle (°) | ~88 | ~87 | [7][8] |
Table 2: Comparison of average geometric parameters between cyclobutane and azetidine rings.
Experimental Workflow: From Synthesis to Structure
This section details a robust experimental plan for the synthesis, crystallization, and X-ray diffraction analysis of a representative azetidine alkyne salt, 3-ethynylazetidine hydrochloride.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Azetidine synthesis [organic-chemistry.org]
- 3. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 4. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
- 6. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
The Azetidine Switch: Strategic pKa Modulation & Bioisosterism Guide
This guide provides an in-depth technical comparison of azetidine amines versus piperidine analogs, designed for medicinal chemists and drug discovery professionals.[1]
Executive Summary: The Strategic "Shrink"
In modern drug discovery, the "Azetidine Switch"—replacing a six-membered piperidine ring with a four-membered azetidine—is a high-impact strategy to optimize Ligand Lipophilicity Efficiency (LLE) and metabolic stability. While often viewed primarily as a tool to lower lipophilicity (LogD), this structural modification profoundly alters the acid-base profile (pKa) of the amine, influencing permeability, hERG liability, and solubility.[2]
Key Advantages of Azetidine over Piperidine:
-
Lipophilicity: consistently lowers cLogP by 0.5–1.0 units.
-
Basicity: Modulates pKa (context-dependent), often reducing the percentage of ionized species at physiological pH when coupled with electron-withdrawing groups.
-
Metabolic Stability: Removes common oxidative hotspots (e.g.,
-carbon oxidation) and reduces N-dealkylation rates.
Theoretical Framework: Ring Strain & Basicity[1][3]
The difference in basicity between azetidine and piperidine stems from the interplay between hybridization (s-character) and solvation effects .
The Hybridization Argument (Gas Phase)
-
Piperidine (6-membered): Adopts a chair conformation with bond angles close to the ideal tetrahedral
. The nitrogen lone pair resides in an orbital with standard character (~25% s-character). -
Azetidine (4-membered): Highly strained (~25 kcal/mol). To relieve strain, the ring C-N-C bond angles are compressed (~90^\circ). This forces the ring bonds to utilize orbitals with higher
-character. Consequently, the exocyclic orbital housing the lone pair acquires higher -character .-
Effect: Electrons in orbitals with more
-character are held closer to the nucleus and are lower in energy, making them less available for protonation . -
Prediction: Azetidine should be less basic than piperidine.[1]
-
The Solvation Reality (Aqueous Phase)
In water, solvation energy often overrides the hybridization effect. The smaller azetidine cation has a higher charge density, stabilizing the protonated form more effectively than the bulkier piperidine.
-
Result: For simple alkyl amines, azetidine is often comparably basic or slightly more basic than piperidine in water (see Table 1).[2]
-
The "Switch" Nuance: The pKa lowering benefit of azetidine is most pronounced in N-aryl or N-heteroaryl systems. Here, the inability of the azetidine nitrogen to planarize (due to strain) prevents effective resonance delocalization, but the inductive withdrawal and s-character effects often lead to a lower pKa compared to the piperidine analog, reducing hERG liability.
Comparative Data Analysis
Table 1: Physicochemical Profile of Parent & Substituted Analogs[4]
| Property | Piperidine (6-ring) | Azetidine (4-ring) | Impact of Switch |
| Parent Amine pKa (Exp. | ~11.22 | ~11.29 | Negligible change (Solvation dominates) |
| N-Methyl pKa (Tertiary) | 10.08 | 10.40 | Slight increase in basicity |
| N-Aryl pKa (e.g., N-Ph) | ~5.2 | ~4.8 - 5.0 | Lower basicity (Reduced hERG risk) |
| Ring Strain | ~0 kcal/mol | ~25.4 kcal/mol | Increased reactivity / rigidity |
| Lipophilicity ( | Baseline | -0.5 to -1.2 | Major Improvement in LLE |
| Metabolic Liability | High ( | Low | Blocks CYP450 hotspots |
Table 2: 3-Aminoazetidine vs. 4-Aminopiperidine (Scaffold Hopping)
Common context: Using the diamine as a linker.
| Feature | 4-Aminopiperidine | 3-Aminoazetidine | Design Note |
| Exocyclic Amine pKa | ~10.3 | ~9.5 - 9.8 | Azetidine analog is less basic (inductive effect) |
| Vector Geometry | Flexible | Rigid / Compact | Azetidine alters exit vector significantly |
| Molecular Weight | 100.16 Da | 72.11 Da | Saves ~28 Da (Ligand Efficiency boost) |
Visualizing the Structural & Electronic Differences
The following diagram illustrates the structural constraints and electronic consequences of the azetidine-piperidine switch.
Caption: Structural and electronic consequences of replacing a piperidine scaffold with an azetidine, highlighting the shift in hybridization and physicochemical properties.
Experimental Protocol: Precise pKa Determination
To accurately measure the pKa differences (often <0.5 units), Potentiometric Titration is the gold standard.
Methodology: Potentiometric Titration
Objective: Determine the ionization constant (
Reagents & Equipment:
-
Titrator: Automated potentiometric titrator (e.g., Sirius T3 or Mettler Toledo).[2]
-
Solvent: Carbonate-free double-distilled water (degassed with
). -
Titrant: 0.1 M KOH (standardized) and 0.1 M HCl.
-
Ionic Strength Adjuster: 0.15 M KCl.
Step-by-Step Protocol:
-
Calibration: Calibrate the pH electrode using a 3-point calibration (pH 4.0, 7.0, 10.0) at 25°C. Ensure slope efficiency >98%.
-
Sample Preparation:
-
Weigh ~3-5 mg of the amine hydrochloride salt.
-
Dissolve in 20 mL of 0.15 M KCl solution (to maintain constant ionic strength).
-
Critical Step: Purge solution with Argon/Nitrogen for 5 mins to remove dissolved
.
-
-
Titration Loop:
-
Acidification: Lower pH to ~2.0 using 0.1 M HCl.
-
Alkalization: Titrate with 0.1 M KOH in small increments (e.g., 5
L) until pH reaches ~12.0. -
Wait Time: Allow 30-60 seconds between additions for electrode stabilization.
-
-
Data Analysis:
-
Plot pH vs. Volume of Titrant.
-
Determine the inflection point using the first derivative (
). -
Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.
-
Workflow Visualization
Caption: Standardized potentiometric titration workflow for determining amine pKa values with high precision.
References
-
BenchChem. (2025).[1][3] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Retrieved from
-
Melnykov, K. P., et al. (2026).[2] Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. Retrieved from
-
Pfizer Worldwide Research. (2017).[4] Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. J. Med. Chem. Retrieved from
-
Enamine. (2023). Azetidines in Drug Design: Building Blocks and Basicity Tuning. Retrieved from
-
Alfa Chemistry. (2025).[5] pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Retrieved from
-
Kovačević, B., et al. (2012).[2] Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles. Croatica Chemica Acta. Retrieved from
Sources
Azetidine in Medicinal Chemistry: A Comparative Safety and Toxicity Profile
Executive Summary
This technical guide provides a rigorous comparative analysis of the azetidine pharmacophore against its 5- and 6-membered analogs (pyrrolidine and piperidine). While azetidine (a 4-membered nitrogen heterocycle) is increasingly utilized in modern drug discovery to optimize physicochemical properties—specifically lowering lipophilicity (
Part 1: Comparative Pharmacophore Performance
Azetidine vs. Pyrrolidine vs. Piperidine
The selection of an azetidine ring over larger saturated heterocycles is rarely arbitrary; it is a strategic maneuver to alter the Lipophilic Efficiency (LipE) and Safety Margin of a clinical candidate.
1.1 Physicochemical & Safety Metrics
The following table synthesizes experimental trends observed when contracting a 6-membered piperidine ring to a 4-membered azetidine ring.
| Metric | Azetidine (4-Ring) | Pyrrolidine (5-Ring) | Piperidine (6-Ring) | Impact on Drug Design |
| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | ~0 kcal/mol | High strain increases reactivity; potential for metabolic ring-opening. |
| Lipophilicity ( | Baseline (-1.0 vs Pip) | Intermediate | High (Reference) | Azetidine significantly lowers |
| Basicity ( | ~11.3 (2° amine) | ~11.3 | ~11.2 | Similar basicity, but azetidine offers lower molecular volume. |
| hERG Inhibition | Low | Moderate | High | Azetidine reduction often mitigates hERG trapping due to reduced lipophilicity and volume. |
| Metabolic Stability | Variable (Oxidative risk) | High | High | Azetidine is generally stable but susceptible to aldehyde oxidase (AO) or ring-opening. |
1.2 The "Azetidine Switch" Strategy
Replacing a piperidine with an azetidine is a proven strategy to mitigate cardiotoxicity.
-
Mechanism: The hERG potassium channel pore possesses hydrophobic pockets that bind greasy, basic moieties (pharmacophore: basic nitrogen + aromatic group).
-
Data Support: Studies demonstrate that contracting the ring reduces the hydrophobic surface area interaction with Tyr652 and Phe656 residues in the hERG pore, often increasing the
(safety margin) by 10-100 fold without sacrificing target potency [1].
Part 2: Specific Toxicological Mechanisms
Researchers must distinguish between the safety of the azetidine scaffold in drugs (e.g., Cobimetinib) and the specific toxicity of the amino acid analog Azetidine-2-carboxylic acid (Aze).
The Trojan Horse Mechanism: Aze vs. Proline
Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid found in sugar beets.[1] Its toxicity arises from its structural mimicry of L-Proline.[1][2][3]
-
tRNA Promiscuity: The enzyme Prolyl-tRNA Synthetase fails to discriminate effectively between Proline and Aze.
-
Misincorporation: Aze is charged onto
and incorporated into nascent polypeptide chains.[2] -
Conformational Collapse: The azetidine ring has different bond angles (90°) compared to proline (pyrrolidine ring). This alters the
and torsion angles of the peptide backbone, preventing the formation of polyproline II helices (crucial for collagen) and -helices. -
ER Stress: The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR) in the Endoplasmic Reticulum (ER), leading to apoptosis if unresolved [2].
Diagram 1: The Aze Proteotoxicity Pathway
The following diagram illustrates the cascade from cellular entry to apoptosis.
Caption: Mechanism of Azetidine-2-carboxylic acid toxicity via tRNA promiscuity and subsequent protein misfolding.[3][4]
Part 3: Metabolic Liabilities & Reactive Metabolites
While the azetidine ring is generally stable in drug candidates, specific metabolic pathways can generate toxic intermediates.
Oxidative Ring Opening
Due to high ring strain (~26 kcal/mol), metabolic oxidation at the
-
Pathway:
-hydroxylation Ring opening Formation of reactive aldehydes (e.g., 3-aminopropanal derivatives). -
Risk: Reactive aldehydes can form Schiff bases with cellular proteins (covalent adducts), leading to immune responses or direct cytotoxicity.
Cysteine Reactivity (Covalent Inhibitors)
Recent screenings have identified that specific substituted azetidines (e.g., azetidinyl oxadiazoles ) act as electrophiles.[5]
-
Mechanism: They undergo nucleophilic attack by cysteine thiols, resulting in ring opening and covalent modification of the protein [3].
-
Application: This is utilized intentionally in covalent drug design (Targeted Covalent Inhibitors) but represents a liability if it occurs non-specifically (off-target toxicity).
Diagram 2: Safety Screening Workflow
A logical decision tree for evaluating azetidine-containing candidates.
Caption: Integrated screening workflow to assess metabolic stability and reactive metabolite formation in azetidine scaffolds.
Part 4: Experimental Protocols
To ensure data integrity, the following protocols are recommended for characterizing azetidine safety.
Protocol A: Reactive Metabolite Trapping (GSH Assay)
Objective: Detect ring-opening intermediates or reactive iminium ions.
-
Incubation: Incubate test compound (
) with pooled Human Liver Microsomes (HLM) (1 mg protein/mL) in phosphate buffer (pH 7.4). -
Activation: Initiate reaction with NADPH-generating system.
-
Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) at
(co-incubation). -
Termination: Quench with ice-cold Acetonitrile at T=0, 15, 30, 60 min.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (High Resolution).
-
Data Interpretation: Search for
or adducts. A mass shift of +307 Da (GSH) indicates the presence of a reactive electrophile.
Protocol B: Proline Competition Assay (For Aze Derivatives)
Objective: Determine if an azetidine-based candidate mimics proline (misincorporation risk).
-
Cell Line: Use CHO or HEK293 cells.
-
Treatment:
-
Group A: Vehicle.
-
Group B: Test Compound (
). -
Group C: Test Compound (
) + L-Proline ( ).
-
-
Incubation: 24-48 hours.
-
Readout:
-
Viability: MTT or CellTiter-Glo.
-
ER Stress Markers: Western Blot for CHOP, GRP78, or Phospho-eIF2
.
-
-
Validation: If toxicity in Group B is rescued by excess Proline (Group C), the mechanism is likely competitive misincorporation (Aze-like toxicity).
References
-
Azetidine-2-carboxylic Acid Toxicity Mechanism: Rubenstein, E., et al.[3] (2006).[1] "Azetidine-2-carboxylic acid: A naturally occurring analogue of proline."[2][6] Phytochemistry. Song, S., et al. (2017).[2] "Amino acid mimicry: The toxicity of azetidine-2-carboxylic acid." [Link]
-
Cysteine Reactivity of Azetidines: Kuljanin, M., et al.[5] (2021).[7][8] "Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles."[5] Nature Communications/PMC. [Link]
-
Azetidine Ring Strain and Synthesis: Mughal, H., & Szostak, M. (2021).[7][8] "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[8][9] Organic & Biomolecular Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling Tert-butyl 2-ethynylazetidine-1-carboxylate
Tert-butyl 2-ethynylazetidine-1-carboxylate is a highly functionalized, strained-ring building block heavily utilized in drug discovery and click chemistry (e.g., CuAAC, Sonogashira couplings). While the tert-butyloxycarbonyl (Boc) protecting group improves stability and lipophilicity, the underlying azetidine and terminal alkyne moieties present specific reactivity profiles. Handling this compound requires strict adherence to safety protocols to mitigate acute toxicity and severe irritation to the skin, eyes, and respiratory tract .
Physicochemical & Hazard Profile
To design an effective safety protocol, we must first understand the compound's physical and hazard characteristics. The data below dictates the required engineering controls and personal protective equipment (PPE) .
| Property / Classification | Detail | Causality / Implication |
| Chemical Name | Tert-butyl 2-ethynylazetidine-1-carboxylate | Strained ring; potential for rapid energy release under extreme conditions. |
| CAS Number | 1824246-34-5 | Unique identifier for safety data sheet (SDS) cross-referencing. |
| Molecular Weight | 181.23 g/mol | Low MW correlates with higher volatility, necessitating respiratory control. |
| Physical State | Viscous liquid / Low-melting solid | Prone to splashing or aerosolization during transfer. |
| H302 | Harmful if swallowed | Mandates strict hygiene; no eating/drinking in the laboratory. |
| H315 | Causes skin irritation | Requires chemically resistant dermal barriers (gloves/lab coat). |
| H319 | Causes serious eye irritation | Necessitates tight-fitting splash goggles over standard safety glasses. |
| H335 | May cause respiratory irritation | Operations must be confined to a certified chemical fume hood. |
Causality-Driven PPE Matrix
Selecting PPE is not a box-ticking exercise; it is a causality-driven defense system based on the compound's specific hazards and the solvents used to manipulate it.
-
Hand Protection (Dermal Barrier):
-
Neat Compound: Standard nitrile gloves (minimum 0.11 mm thickness) provide adequate protection against the lipophilic Boc-protected azetidine for short-term, incidental contact to prevent dermal irritation (H315).
-
Solvent-Dependent Upgrade (Critical Insight): In synthetic workflows, this compound is frequently dissolved in Dichloromethane (DCM). DCM permeates standard nitrile gloves in less than 1 minute . If handling DCM solutions, operators must upgrade to Silver Shield® or Viton™ gloves worn underneath an outer nitrile glove to ensure both chemical resistance and mechanical dexterity.
-
-
Eye and Face Protection:
-
Due to the H319 (serious eye irritation) classification, standard safety glasses with side shields are insufficient. Capillary action can draw splashed liquid around the lenses.
-
Requirement: Tight-fitting chemical splash goggles (EN 166 / ANSI Z87.1 compliant). If scaling up the reaction (>100 mL), a full-face shield must be worn over the goggles.
-
-
Respiratory & Engineering Controls:
-
The compound's potential volatility and H335 (respiratory irritation) rating mandate that all handling—including weighing, transferring, and reacting—be conducted inside a chemical fume hood with a minimum face velocity of 0.5 m/s (100 fpm).
-
-
Body Protection:
-
A flame-resistant (FR) lab coat (e.g., Nomex®) and closed-toe, non-porous shoes are required. The Boc group and alkyne moiety increase the compound's flammability profile, making FR garments a self-validating safety choice.
-
Step-by-Step Operational Workflow
The following methodology provides a self-validating system for handling the compound safely during synthetic applications.
Phase 1: Pre-Operation Setup
-
Ventilation Verification: Confirm the fume hood is operational and the sash is positioned at the certified working height.
-
PPE Donning: Equip FR lab coat, splash goggles, and solvent-appropriate gloves (e.g., Silver Shield® inner, nitrile outer if using DCM) .
-
Workspace Preparation: Clear the hood of unnecessary clutter. Place spill containment materials (vermiculite or sand) within arm's reach.
Phase 2: Handling & Transfer
-
Inert Atmosphere: Purge the reaction vessel with dry Nitrogen (N2) or Argon (Ar). The strained azetidine ring can be sensitive to moisture and oxidative degradation over time.
-
Transfer Mechanism: Do not pour the neat liquid. Use a positive displacement pipette or a gas-tight glass syringe equipped with a non-coring needle to transfer the compound. This prevents aerosolization and ensures precise volumetric control.
-
Solvent Addition: If diluting, slowly add the solvent (e.g., DCM, THF) down the side of the flask to minimize exothermic splashing.
Phase 3: Post-Operation & Decontamination
-
Equipment Purge: Flush syringes with a compatible neutralizing solvent (e.g., acetone or ethanol) directly into a designated hazardous waste container.
-
Surface Decontamination: Wipe down the fume hood surface with a solvent-dampened cloth, followed by soap and water.
-
PPE Doffing: Remove the outer nitrile gloves first (turning them inside out), wash hands, and then remove the inner Silver Shield® gloves.
Workflow Diagram: Operational Safety Protocol
The following diagram illustrates the logical progression of safety checks and operational steps.
Figure 1: Operational safety and spill response workflow for handling reactive azetidine alkynes.
Spill Response & Disposal Plan
Immediate and calculated action is required in the event of a breach in containment.
-
Minor Spill (< 50 mL):
-
Alert personnel in the immediate vicinity.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or a commercial chemical spill pad). Do not use combustible materials like paper towels.
-
Carefully sweep the absorbed mixture using a non-sparking tool into a chemically resistant, sealable waste container.
-
Ventilate the area and wash the spill site with soap and water.
-
-
Major Spill (> 50 mL or outside the fume hood):
-
Evacuate the laboratory immediately and close the doors.
-
Activate the building's exhaust systems if accessible from the outside.
-
Contact Environmental Health and Safety (EHS) or the designated hazmat team. Do not attempt to clean a major spill without a self-contained breathing apparatus (SCBA).
-
-
Disposal Plan:
-
Do not discharge into drains or the municipal sewage system.
-
Collect all liquid waste, contaminated gloves, and absorbent materials in highly visible, labeled, and sealable polyethylene or glass containers.
-
Segregate from strong oxidizing agents and strong acids, which may react exothermically with the alkyne or cleave the Boc protecting group, releasing gaseous isobutylene and carbon dioxide.
-
References
-
Title: Chemical Safety Guidelines - Methylene Chloride/Dichloromethane Source: Duke University Occupational and Environmental Safety Office (OESO) URL: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
